Diethyl trimethylsilyl phosphite
Description
Structure
3D Structure
Properties
IUPAC Name |
diethyl trimethylsilyl phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19O3PSi/c1-6-8-11(9-7-2)10-12(3,4)5/h6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRMOIYYLVRRBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(OCC)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19O3PSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40160091 | |
| Record name | Diethyl trimethylsilyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40160091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13716-45-5 | |
| Record name | Phosphorous acid, diethyl trimethylsilyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13716-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl trimethylsilyl phosphite | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013716455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl trimethylsilyl phosphite | |
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| Record name | Diethyl trimethylsilyl phosphite | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Mechanism of Diethyl Trimethylsilyl Phosphite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl trimethylsilyl phosphite [(CH₃)₃SiOP(OEt)₂] is a versatile organophosphorus reagent widely employed in organic synthesis. Its unique reactivity, stemming from the combination of a trivalent phosphorus atom and a labile trimethylsilyl group, makes it a valuable tool for the formation of carbon-phosphorus bonds and as a precursor to various phosphonate derivatives. This guide provides a comprehensive overview of the primary synthetic routes to this compound, delves into the underlying reaction mechanisms, and offers practical insights for its preparation and characterization.
Synthesis of this compound
Two principal methods have emerged as reliable routes for the synthesis of this compound: the catalyzed silylation of diethyl phosphonate and a modification of the Michaelis-Arbuzov reaction.
Catalyzed Silylation of Diethyl Phosphonate with Hexamethyldisilazane
A highly efficient and contemporary method for the preparation of this compound involves the reaction of diethyl phosphonate with hexamethyldisilazane (HMDS) in the presence of a Lewis acid catalyst, such as zinc(II) chloride.[1][2][3][4] This method offers mild reaction conditions and good yields.
Reaction Scheme: (EtO)₂P(O)H + [(CH₃)₃Si]₂NH --(ZnCl₂)--> (EtO)₂POSi(CH₃)₃ + (CH₃)₃SiNH₂
Materials:
-
Diethyl phosphonate
-
Hexamethyldisilazane (HMDS)
-
Anhydrous Zinc(II) chloride (ZnCl₂)
-
Anhydrous, inert solvent (e.g., dichloromethane or acetonitrile)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous zinc(II) chloride (52 mol%).
-
Introduce the anhydrous solvent, followed by diethyl phosphonate (1.0 eq).
-
Stir the mixture at room temperature (20°C) to ensure dissolution or fine suspension of the catalyst.
-
Slowly add hexamethyldisilazane (0.6-0.7 eq) dropwise to the stirred mixture.
-
Continue stirring the reaction mixture at 20°C. The reaction progress can be monitored by ³¹P NMR spectroscopy by observing the disappearance of the diethyl phosphonate signal and the appearance of the this compound signal. The reaction is typically complete within a few hours.[3]
-
Upon completion, the reaction mixture can be filtered to remove the catalyst.
-
The solvent and any volatile byproducts are removed under reduced pressure to yield the crude this compound.
-
Purification can be achieved by vacuum distillation to obtain the pure product. A reported yield for this method is 76%.[1][2][3][4]
Michaelis-Arbuzov Type Reaction of Triethyl Phosphite
A more traditional approach to the synthesis of silyl phosphites is a variation of the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with a trimethylsilyl halide.
Reaction Scheme: P(OEt)₃ + (CH₃)₃Si-X --> (EtO)₂POSi(CH₃)₃ + Et-X (where X = Cl, Br, I)
Materials:
-
Triethyl phosphite
-
Trimethylsilyl chloride (TMSCl) or other trimethylsilyl halide
-
Anhydrous, high-boiling inert solvent (optional, as excess triethyl phosphite can serve as the solvent)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place triethyl phosphite (1.0-1.5 eq) under an inert atmosphere.
-
Slowly add trimethylsilyl chloride (1.0 eq) to the triethyl phosphite. An exothermic reaction may be observed.
-
The reaction mixture is then heated to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the evolution of ethyl chloride or by ³¹P NMR spectroscopy.
-
After the reaction is complete (typically several hours), the mixture is cooled to room temperature.
-
Excess triethyl phosphite and the ethyl chloride byproduct are removed by distillation, initially at atmospheric pressure and then under reduced pressure.
-
The remaining crude product is then purified by vacuum distillation to yield this compound.
| Synthesis Method | Key Reagents | Catalyst | Temperature (°C) | Reported Yield (%) |
| Catalyzed Silylation | Diethyl phosphonate, Hexamethyldisilazane | ZnCl₂ | 20 | 76[1][2][3][4] |
| Michaelis-Arbuzov Type | Triethyl phosphite, Trimethylsilyl halide | None | Reflux | Variable |
Reaction Mechanisms
A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.
Mechanism of Zinc(II) Chloride Catalyzed Silylation
The reaction between diethyl phosphonate and hexamethyldisilazane is significantly accelerated by the presence of a Lewis acid catalyst like zinc(II) chloride. The proposed mechanism involves the following key steps:
-
Activation of Hexamethyldisilazane: The Lewis acidic zinc(II) chloride coordinates to one of the nitrogen atoms of hexamethyldisilazane. This coordination polarizes the Si-N bond, making the silicon atom more electrophilic and enhancing the leaving group ability of the silylamine moiety.
-
Nucleophilic Attack by Diethyl Phosphonate: The oxygen atom of the P=O tautomer of diethyl phosphonate acts as a nucleophile and attacks the activated silicon atom of the HMDS-ZnCl₂ complex.
-
Proton Transfer and Product Formation: A proton is transferred from the hydroxyl group of the phosphonate intermediate to the nitrogen atom of the silylamine leaving group. This results in the formation of this compound and trimethylsilylamine. The catalyst is regenerated in the process.
Caption: Proposed mechanism for the ZnCl₂-catalyzed synthesis of this compound.
Mechanism of the Michaelis-Arbuzov Type Reaction
The reaction of triethyl phosphite with a trimethylsilyl halide proceeds via a mechanism analogous to the classic Michaelis-Arbuzov reaction.
-
Nucleophilic Attack: The trivalent phosphorus atom of triethyl phosphite acts as a nucleophile and attacks the electrophilic silicon atom of the trimethylsilyl halide. This results in the formation of a quasi-phosphonium salt intermediate.
-
Dealkylation: The halide anion, generated in the first step, then acts as a nucleophile and attacks one of the ethyl groups of the phosphonium intermediate in an Sₙ2 fashion. This leads to the formation of the final product, this compound, and an ethyl halide as a byproduct.
Caption: Mechanism of the Michaelis-Arbuzov type synthesis of this compound.
Characterization
Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical tool for this purpose.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | ~0.2 | s | - | Si(CH ₃)₃ |
| ~1.2 | t | J(H,H) ≈ 7 | OCH₂CH ₃ | |
| ~3.8 | q | J(H,H) ≈ 7, J(P,H) ≈ 8 | OCH ₂CH₃ | |
| ¹³C NMR | ~1 | s | - | Si(C H₃)₃ |
| ~16 | d | J(P,C) ≈ 6 | OCH₂C H₃ | |
| ~59 | d | J(P,C) ≈ 6 | OC H₂CH₃ | |
| ³¹P NMR | ~138 | s | - | P |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific instrumentation used. The data presented here are typical values for similar silyl phosphites.
Applications in Synthesis
This compound is a valuable reagent in a variety of organic transformations, including:
-
Pudovik Reaction: It can be used as a source of the diethyl phosphite nucleophile in the Pudovik reaction for the synthesis of α-hydroxyphosphonates and α-aminophosphonates.
-
Arbuzov Reaction: It serves as a precursor for the synthesis of various phosphonates by reacting with alkyl halides.
-
Silylating Agent: It can be used as a mild silylating agent for alcohols and other protic substrates.
Safety and Handling
This compound is a moisture-sensitive and flammable liquid. It should be handled under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
References
- Morgalyuk, V. P., Strelkova, T. V., Buyanovskaya, A. G., & Brel, V. K. (2019). New Synthesis of this compound. Russian Journal of Organic Chemistry, 55(9), 1442–1443.
-
ChemBK. This compound. Retrieved from [Link]
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ResearchGate. New Synthesis of this compound. Retrieved from [Link]
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LookChem. New Synthesis of this compound. Retrieved from [Link]
-
Organic Syntheses. Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Retrieved from [Link]
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PubChem. Tris(trimethylsilyl) phosphite. Retrieved from [Link]
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Chemsrc. This compound. Retrieved from [Link]
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NMR Spectroscopy Data. 31P NMR Chemical Shifts. Retrieved from [Link]
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NMRDB. 31 Phosphorus NMR. Retrieved from [Link]
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Introduction: A Versatile Workhorse in Modern Organophosphorus Chemistry
An In-depth Technical Guide to Diethyl Trimethylsilyl Phosphite: Properties, Structure, and Synthetic Utility
This compound, with the chemical formula C₇H₁₉O₃PSi, is a colorless liquid that has emerged as a highly versatile and indispensable reagent in contemporary organic synthesis.[1][2][3] As an organophosphorus compound, its utility stems from the unique reactivity conferred by the trivalent phosphorus atom linked to two ethyl ester groups and a labile trimethylsilyl (TMS) ether moiety. This structure allows it to serve as a potent nucleophile and a precursor for a wide array of valuable pentavalent phosphorus compounds, most notably phosphonates and their derivatives.
For researchers and professionals in drug development, understanding the nuanced reactivity of this compound is paramount. The phosphonate structures it generates are central to the design of enzyme inhibitors, haptens for catalytic antibodies, and bioactive analogs of natural phosphates. This guide provides an in-depth exploration of its chemical properties, structure, synthesis, and core reactivity, offering field-proven insights into its application.
Molecular Structure and Physicochemical Properties
The reactivity of this compound is a direct consequence of its molecular architecture. The central phosphorus(III) atom possesses a lone pair of electrons, making it nucleophilic. The key feature is the P-O-Si linkage. The silicon-oxygen bond is readily cleaved, often by a halide ion, in a process that drives many of its characteristic reactions. This lability of the silyl group is a significant advantage over its trialkyl phosphite counterparts, often allowing for milder reaction conditions.
Quantitative physical and chemical data for this reagent are summarized below for easy reference in experimental design.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₉O₃PSi | [2][3] |
| Molecular Weight | 210.28 g/mol | [3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 58-59 °C @ 10 mmHg | [4] |
| Density | 0.921 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.413 | [4] |
| Solubility | Soluble in many organic solvents (ethers, alkanes) | [1] |
Spectroscopic Characterization
Proper characterization is a self-validating step in any synthetic protocol. The following spectroscopic data are typical for this compound.
| Spectroscopy | Expected Chemical Shift / Signal | Rationale & Notes | Reference(s) |
| ³¹P NMR | ~ -128 ppm | The chemical shift is highly characteristic of a trivalent phosphite ester. The reference standard is typically 85% H₃PO₄. | [4][5] |
| ¹H NMR | Singlet, ~0.2 ppm (9H); Quartet, ~3.9 ppm (4H); Triplet, ~1.2 ppm (6H) | The singlet corresponds to the nine equivalent protons of the trimethylsilyl (TMS) group. The quartet and triplet are characteristic of the two ethyl groups, showing coupling between the methylene and methyl protons. | Based on structure |
| ¹³C NMR | ~60 ppm (CH₂); ~16 ppm (CH₃); ~0 ppm (Si(CH₃)₃) | The chemical shifts are typical for ethoxy and trimethylsilyl groups attached to a phosphite. | Based on structure |
| FT-IR (cm⁻¹) | ~2980-2850 (C-H stretch); ~1030 (P-O-C stretch); ~840 & ~750 (Si-C stretch) | The spectrum is dominated by C-H stretching and the strong P-O-C ether linkage vibrations. The presence of the TMS group is confirmed by characteristic Si-C stretches. | Based on structure |
Synthesis Methodology: A Modern and Efficient Approach
While traditional methods for synthesizing silyl phosphites involved the reaction of a hydrophosphoryl compound like diethyl phosphite with trimethylchlorosilane, these often required careful control to avoid side reactions.[6] A more robust and efficient modern protocol utilizes the reaction of diethyl phosphonate with hexamethyldisilazane (HMDS), catalyzed by zinc(II) chloride.[6][7]
The causality behind this choice is twofold: HMDS acts as a powerful silylating agent, and the byproduct is ammonia, which is easily removed. The Lewis acidic ZnCl₂ catalyst activates the P=O bond of the diethyl phosphonate tautomer, facilitating the reaction.[6][7]
Experimental Protocol: Synthesis via Catalytic Silylation
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add diethyl phosphonate (1.0 eq).
-
Catalyst Addition: Add anhydrous zinc(II) chloride (0.52 eq) to the flask.
-
Reagent Addition: Add hexamethyldisilazane (HMDS) (1.0 eq) dropwise to the stirred mixture at room temperature (20 °C).
-
Reaction: The reaction is typically exothermic. Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by ³¹P NMR until the starting material signal (~ +7 ppm for diethyl phosphonate) is fully consumed and replaced by the product signal at ~ -128 ppm.
-
Workup and Purification: Upon completion, the resulting mixture can be purified by fractional distillation under reduced pressure to yield pure this compound (boiling point: 58-59 °C at 10 mmHg).[4] This method reliably produces the target compound in good yield (~76%).[7][8]
Synthesis Workflow Diagram
Caption: Workflow for the ZnCl₂-catalyzed synthesis of this compound.
Core Reactivity: The Arbuzov and Perkow Reactions
The synthetic power of this compound lies primarily in its participation in two cornerstone reactions of organophosphorus chemistry: the Michaelis-Arbuzov reaction and the Perkow reaction. The presence of the TMS group modifies the classical pathways, leading to the highly efficient "Silyl-Arbuzov" variant.
The Silyl-Michaelis-Arbuzov Reaction
This reaction is one of the most effective methods for forming a phosphorus-carbon (P-C) bond. It involves the reaction of the phosphite with an alkyl halide to produce a phosphonate.[9][10] The classical Arbuzov reaction requires heat to dealkylate the intermediate phosphonium salt. However, the use of a silyl phosphite makes the second step, the cleavage of the silicon-oxygen bond, much more facile and often spontaneous at room temperature.[11]
Mechanism: The reaction proceeds via a two-step Sɴ2 mechanism:
-
Step 1 (Sɴ2 Attack): The nucleophilic phosphorus atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a trialkoxy(silyl)phosphonium halide intermediate.[9]
-
Step 2 (Dealkylation/Desilylation): The displaced halide ion attacks the electrophilic silicon atom of the TMS group, cleaving the O-Si bond and yielding the stable pentavalent phosphonate product and trimethylsilyl halide.[11] This desilylation step is thermodynamically driven by the formation of the strong P=O double bond and the stable silicon-halide bond.
Caption: Mechanism of the Silyl-Michaelis-Arbuzov reaction.
The Perkow Reaction
When this compound reacts with α-halo ketones or α-halo aldehydes, it can follow a different pathway known as the Perkow reaction, which yields a vinyl phosphate instead of a β-keto phosphonate (the Arbuzov product).[12] These two reactions are often in competition.
Mechanism: The mechanism of the Perkow reaction is distinct from the Arbuzov reaction in its initial step:
-
Step 1 (Carbonyl Attack): The nucleophilic phosphorus atom attacks the electrophilic carbonyl carbon, forming a zwitterionic intermediate.[12][13]
-
Step 2 (Rearrangement & Elimination): The zwitterionic intermediate rearranges. The oxygen anion attacks the silicon atom, forming a five-membered ring transition state or a more direct rearrangement, leading to the elimination of the halide ion and the formation of an enol phosphonium salt.
-
Step 3 (Desilylation): The displaced halide attacks the silyl group to yield the final enol phosphate product and trimethylsilyl halide.
The choice between the Arbuzov and Perkow pathways is influenced by factors such as the steric hindrance at the α-carbon and the nature of the halogen and carbonyl substituents.[12] Increased steric hindrance at the α-carbon typically favors the Perkow reaction by making the carbonyl carbon a more accessible electrophilic site.
Caption: Simplified workflow of the Perkow reaction pathway.
Applications in Drug Development and Synthesis
The products derived from this compound are of significant interest to medicinal chemists and drug development professionals.
-
Phosphonate Synthesis: As demonstrated, the Silyl-Arbuzov reaction is a premier method for creating phosphonates. Phosphonic acids (the hydrolyzed form of phosphonate esters) are excellent mimics of carboxylic acids and phosphates. They are often incorporated into drug candidates as stable, non-hydrolyzable analogs of phosphate-containing substrates to inhibit enzymes like proteases, polymerases, and kinases. Its use in synthesizing phosphonic analogs of glutamic acid is a prime example.[4]
-
Horner-Wadsworth-Emmons (HWE) Reagents: The phosphonates produced can be deprotonated to form phosphonate carbanions, which are the key reagents in the HWE reaction for the stereoselective synthesis of alkenes.[10][12]
-
Enol Phosphates: The products of the Perkow reaction, enol phosphates, are versatile synthetic intermediates. They can be used as phosphorylating agents or as precursors for the synthesis of acetylenes and other functionalized molecules.[13]
Safety and Handling
As with any reactive chemical, proper handling of this compound is essential.
-
Flammability: It is a flammable liquid and should be kept away from ignition sources.[5][14]
-
Moisture Sensitivity: Like most silyl ethers and P(III) compounds, it is sensitive to moisture and should be handled under an inert atmosphere. Hydrolysis will produce diethyl phosphite and trimethylsilanol.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[5]
-
Storage: Store in a tightly sealed container in a cool, well-ventilated area.[14]
Conclusion
This compound is a powerful and enabling tool in modern organic chemistry. Its well-defined reactivity, particularly in the Silyl-Arbuzov and Perkow reactions, provides reliable and efficient access to phosphonates and enol phosphates. The lability of the trimethylsilyl group offers a distinct advantage over traditional trialkyl phosphites, allowing for milder reaction conditions and broader substrate scope. For scientists engaged in the synthesis of complex molecules and the development of novel therapeutics, a thorough understanding of this reagent's properties and reaction mechanisms is a gateway to innovation.
References
- Morgalyuk, V. P., Strelkova, T. V., Buyanovskaya, A. G., & Brel, V. K. (2019). New Synthesis of this compound. Russian Journal of Organic Chemistry, 55(9), 1442–1443.
- ChemBK. (2024). This compound. ChemBK.com.
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- ResearchGate. (2019). New Synthesis of this compound.
- Santa Cruz Biotechnology. (n.d.). This compound. SCBT.com.
- Huda, M. N., et al. (2021). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 26(21), 6666.
- Wikipedia. (n.d.). Perkow reaction. Wikipedia.
- Sekine, M., et al. (1981). Silyl phosphites. 15. Reactions of silyl phosphites with .alpha.-halo carbonyl compounds. Elucidation of the mechanism of the Perkow reaction. The Journal of Organic Chemistry, 46(10), 2097–2107.
- Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Wikipedia.
- Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Organic-Chemistry.org.
- ChemicalBook. (n.d.).
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- ChemicalBook. (n.d.).
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The Versatile Role of Diethyl Trimethylsilyl Phosphite in Modern Organic Synthesis: A Technical Guide
Introduction: Unveiling a Multifaceted Reagent
Diethyl trimethylsilyl phosphite, a colorless liquid with the chemical formula (CH₃)₃SiOP(OCH₂CH₃)₂, stands as a uniquely versatile and powerful reagent in the arsenal of the modern organic chemist.[1][2] Its reactivity is primarily dictated by the labile silicon-oxygen bond and the nucleophilic nature of the trivalent phosphorus atom. This combination allows it to participate in a wide array of transformations, making it an indispensable tool for the construction of complex organic molecules, particularly those containing the vital phosphonate moiety. This guide will provide an in-depth exploration of the core applications of this compound, delving into the mechanistic underpinnings of its reactivity and offering practical insights for researchers in synthetic and medicinal chemistry.[3]
Core Applications in Organic Synthesis
The utility of this compound spans several key reaction classes, most notably the Perkow and Arbuzov-type reactions, as well as serving as a potent reducing and silylating agent. Its ability to facilitate these transformations under relatively mild conditions has cemented its importance in the synthesis of biologically active compounds and novel materials.[3]
The Perkow Reaction: A Gateway to Vinyl Phosphates
A cornerstone of this compound's application is its role in the Perkow reaction, a transformation that converts α-halo ketones into vinyl phosphates.[4][5] These products are valuable synthetic intermediates, finding use in the synthesis of acetylenes, olefins, and as phosphorylating agents capable of converting AMP to ATP.[4][5]
Mechanism of the Perkow Reaction:
The generally accepted mechanism involves the initial nucleophilic attack of the phosphite on the carbonyl carbon of the α-halo ketone. This forms a zwitterionic intermediate which then undergoes rearrangement, eliminating the halide to form a cationic species. Subsequent dealkylation by the halide anion results in the formation of the enol phosphate product.[5] The trimethylsilyl group in this compound can facilitate this process and act as a leaving group.[3]
Diagram 1: The Perkow Reaction Mechanism
Caption: A simplified workflow of the Perkow reaction.
Experimental Protocol: Synthesis of a Vinyl Phosphate
A general procedure for the Perkow reaction involves the slow addition of the α-halo ketone to a solution of this compound, often without a solvent or in an inert solvent like benzene or toluene. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. The progress of the reaction can be monitored by spectroscopic methods such as ³¹P NMR. Upon completion, the product is isolated by distillation or chromatography.
The Michaelis-Arbuzov Reaction: Forging Carbon-Phosphorus Bonds
The Michaelis-Arbuzov reaction is a fundamental method for the formation of carbon-phosphorus bonds, leading to the synthesis of phosphonates, phosphinates, and phosphine oxides.[6][7] While the classic Arbuzov reaction utilizes trialkyl phosphites and alkyl halides, silyl phosphites like this compound are popular precursors that can offer improved yields.[8][9]
Mechanism of the Michaelis-Arbuzov Reaction:
The reaction proceeds via a two-step mechanism. The first step is the nucleophilic attack of the trivalent phosphorus on the electrophilic carbon of the alkyl halide, forming a phosphonium salt intermediate. The second step involves the dealkylation of this intermediate by the displaced halide ion to yield the final phosphonate product.[7] The use of trimethylsilyl esters of phosphorus(III) acids in the Michaelis-Arbuzov reaction has been shown to provide better yields compared to their trialkyl phosphite counterparts.[9]
Diagram 2: The Michaelis-Arbuzov Reaction Mechanism
Caption: Key steps in the Michaelis-Arbuzov reaction.
Comparative Data for Perkow vs. Arbuzov Reactions:
The reaction of α-halo carbonyl compounds with trialkyl phosphites can lead to a mixture of Perkow and Arbuzov products. The outcome is influenced by the structure of the reactants and the reaction conditions.[4] Generally, factors that favor the Perkow reaction include increased steric hindrance on the α-carbon and the presence of electron-withdrawing groups on the carbonyl.
| Feature | Perkow Reaction | Michaelis-Arbuzov Reaction |
| Substrate | α-Halo Ketones | Alkyl Halides |
| Product | Vinyl Phosphate | β-Keto Phosphonate |
| Key Intermediate | Zwitterionic Adduct | Phosphonium Salt |
| Driving Force | Rearrangement & Elimination | SN2 Displacement |
Synthesis of α-Hydroxyphosphonates and α-Aminophosphonates
This compound is a valuable reagent for the synthesis of α-hydroxyphosphonates through its reaction with aldehydes and ketones, a transformation known as the Pudovik reaction.[3] These compounds are of interest due to their biological activities. The reaction involves the nucleophilic addition of the phosphite to the carbonyl group.
Furthermore, in a one-pot, three-component reaction with an aldehyde/ketone and an amine, this compound can be used to synthesize α-aminophosphonates.[10] These are important structural motifs in medicinal chemistry, acting as peptide mimics and enzyme inhibitors.
Experimental Protocol: One-Pot Synthesis of α-Aminophosphonates
A typical procedure involves mixing the aldehyde or ketone, the amine, and diethyl phosphite in the presence of a Lewis acid catalyst, such as scandium (III) chloride, in a suitable solvent like dichloromethane.[10] The reaction is often carried out at room temperature and monitored by thin-layer chromatography. Workup typically involves dilution with water and extraction with an organic solvent.[10]
Role as a Reducing and Deoxygenating Agent
Beyond its role in forming P-C and P-O bonds, this compound can also function as a reducing agent. For instance, it can be used in the deoxygenation of various functional groups.[11] The driving force for these reactions is the formation of the thermodynamically stable P=O bond in the resulting phosphate ester. While less common than its application in phosphonylation, this reactivity adds to its versatility. For example, trialkyl phosphites can mediate the deoxygenation of 1,2,3-triazine 1-oxides.[11]
Conclusion
This compound is a powerful and versatile reagent in organic synthesis, with its utility primarily centered on the synthesis of organophosphorus compounds. Its participation in the Perkow and Michaelis-Arbuzov reactions provides efficient routes to valuable vinyl phosphates and phosphonates, respectively. Furthermore, its application in the synthesis of α-hydroxyphosphonates and α-aminophosphonates, as well as its capacity to act as a reducing agent, underscore its broad utility. For researchers and professionals in drug development and materials science, a thorough understanding of the reactivity and applications of this compound is essential for the design of innovative and efficient synthetic strategies.
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Diethyl Trimethylsilyl Phosphite: A Comprehensive Technical Guide for Advanced Synthesis
Introduction: Unveiling a Versatile Reagent in Organophosphorus Chemistry
Diethyl trimethylsilyl phosphite (CAS No. 13716-45-5) is a pivotal organophosphorus reagent that has garnered significant attention in the realms of organic synthesis, medicinal chemistry, and drug development. Its unique trifunctional nature, combining the reactivity of a trivalent phosphorus center with the lability of a silicon-oxygen bond, makes it an indispensable tool for the formation of carbon-phosphorus bonds under mild conditions. This guide provides an in-depth exploration of its synthesis, mechanistic underpinnings, and strategic applications, with a particular focus on its role in the development of novel therapeutics. As a versatile phosphonylating agent, it serves as a gateway to a diverse array of phosphonate-containing molecules, including nucleotide analogues and prodrugs with potential antiviral and anticancer activities.[1] The phosphonate moiety introduced by this reagent is often employed as a stable bioisostere for phosphate groups, enhancing the metabolic stability of drug candidates.[1]
Core Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe utilization in a research setting.
| Property | Value | Source(s) |
| CAS Number | 13716-45-5 | [2][3] |
| Molecular Formula | C7H19O3PSi | [3] |
| Molecular Weight | 210.28 g/mol | [3] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 58-59 °C at 10 mmHg | [5] |
| Density | 0.921 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.413 | [6] |
Safety and Handling Precautions
This compound is classified as a flammable liquid and requires careful handling in a well-ventilated fume hood, away from heat, sparks, and open flames.[2][5] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., neoprene or nitrile rubber), and a lab coat, is mandatory.[7] In case of skin contact, the affected area should be washed immediately with plenty of soap and water.[7] For eye contact, rinse cautiously with water for several minutes.[2][5]
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[2]
Synthesis of this compound: A Modern Approach
The traditional synthesis of silyl phosphites often involves the reaction of a hydrophosphoryl compound with a chlorosilane in the presence of a base, which can present challenges in controlling reaction conditions.[8] A more recent and efficient method utilizes the reaction of diethyl phosphonate with hexamethyldisilazane (HMDS) in the presence of a Lewis acid catalyst, such as zinc(II) chloride.[8][9][10] This approach offers high yields under mild conditions.[8][9]
Catalytic Role of Zinc(II) Chloride
The use of zinc(II) chloride is crucial for the efficiency of the silylation reaction. While the precise mechanism is not fully elucidated in the context of phosphonates, it is understood that Lewis acids like ZnCl2 activate the silicon center of the silylating agent (in this case, HMDS), making it more electrophilic. This polarization facilitates the nucleophilic attack by the oxygen atom of diethyl phosphonate, leading to the formation of the Si-O-P bond and the subsequent release of ammonia. This catalytic approach avoids the harsher conditions required for uncatalyzed reactions with HMDS.[10]
Experimental Protocol: Zinc-Catalyzed Synthesis
The following protocol is based on the method described by Morgalyuk et al.[9][11]
Materials:
-
Diethyl phosphonate
-
Hexamethyldisilazane (HMDS)
-
Anhydrous Zinc(II) chloride (ZnCl2)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
Procedure:
-
To a stirred solution of diethyl phosphonate (1.0 eq) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add anhydrous zinc(II) chloride (0.52 eq).
-
Slowly add hexamethyldisilazane (HMDS) (0.5 eq) to the mixture at room temperature (20 °C).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by ³¹P NMR spectroscopy, observing the shift from the diethyl phosphonate starting material to the product.
-
Upon completion, the reaction mixture is typically filtered to remove any insoluble salts.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Core Reactivity and Mechanistic Insights
The synthetic utility of this compound is dominated by the nucleophilic character of the trivalent phosphorus atom. The presence of the trimethylsilyl (TMS) group significantly enhances its reactivity compared to trialkyl phosphites.[10] The Si-O bond is readily cleaved, often by a fluoride source or upon reaction with an electrophile, making the TMS group an excellent leaving group.[1]
The Pudovik Reaction: A Gateway to α-Hydroxyphosphonates
A cornerstone reaction involving this compound is the Pudovik reaction, which describes the addition of the P-H bond of a dialkyl phosphite across a carbonyl C=O double bond. In the case of silyl phosphites, the reaction proceeds as a nucleophilic addition to aldehydes or ketones to form α-trimethylsiloxy phosphonates. Subsequent hydrolysis of the silyl ether yields the corresponding α-hydroxyphosphonate. These products are of significant interest in drug development as they can act as mimics of α-amino acids or phosphate transition states in enzymatic reactions.[1]
Mechanism of the Silyl-Pudovik Reaction:
-
The lone pair of electrons on the phosphorus atom of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone.
-
This nucleophilic attack leads to the formation of a dipolar intermediate.
-
A rapid intramolecular rearrangement occurs, where the trimethylsilyl group migrates from the phosphite oxygen to the carbonyl oxygen, forming a more stable α-trimethylsiloxy phosphonate.
-
The α-trimethylsiloxy phosphonate is then hydrolyzed, typically during aqueous workup, to afford the final α-hydroxyphosphonate product.
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An In-depth Technical Guide on the Safety and Handling of Diethyl Trimethylsilyl Phosphite
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Diethyl Trimethylsilyl Phosphite
This compound (CAS RN: 13716-45-5) is a versatile organophosphorus reagent frequently employed in organic synthesis.[1][2] Its utility lies in its capacity to act as a nucleophilic phosphite, enabling the formation of carbon-phosphorus bonds, a critical step in the synthesis of various phosphonates and their derivatives.[1] These compounds are of significant interest in medicinal chemistry and drug development due to their structural analogy to phosphates, allowing them to function as enzyme inhibitors, haptens for catalytic antibodies, and therapeutic agents. Given its role in the synthesis of substituted N-formylaminomethylenediphosphonates and phosphonic analogs of glutamic acid, a thorough understanding of its safe handling is paramount for any researcher incorporating it into their workflows.[1]
This guide provides a comprehensive overview of the safety and handling protocols for this compound, moving beyond a simple recitation of rules to explain the chemical reasoning behind each recommendation. Our objective is to empower researchers to not only handle this reagent safely but also to anticipate and mitigate potential hazards effectively.
Hazard Identification and Risk Assessment: A Multifaceted Approach
The safe handling of any chemical begins with a robust understanding of its intrinsic hazards. For this compound, the risks are multifaceted, encompassing flammability, reactivity, and potential health effects.
Physicochemical Properties and Flammability
This compound is a flammable liquid and vapor, classified as a Category 3 flammable liquid.[3] This classification necessitates stringent control of ignition sources. The vapor is heavier than air and can travel a considerable distance to an ignition source, leading to a flashback.
| Property | Value | Source |
| CAS Number | 13716-45-5 | [3] |
| Molecular Formula | C7H19O3PSi | [3] |
| Molecular Weight | 210.28 g/mol | [3] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 178.2°C at 760 mmHg | [3] |
| Flash Point | 32°C (89.6°F) - closed cup | [5] |
| Density | 0.921 g/mL at 25°C | [1] |
The relatively low flash point of 32°C underscores the importance of handling this reagent in a well-ventilated area, away from open flames, sparks, and hot surfaces.[3][5] Electrical equipment, including stirring plates and heating mantles, must be intrinsically safe or explosion-proof.[3] Static electricity can also serve as an ignition source; therefore, proper grounding and bonding of containers and receiving equipment are critical during transfers.[3][6]
Reactivity and Stability
This compound is sensitive to moisture and air.[7][8] It reacts with water, which can lead to the release of flammable and potentially toxic fumes.[9][10] Therefore, it is imperative to store and handle the reagent under an inert atmosphere, such as nitrogen or argon.[6][11]
Incompatible materials to avoid include:
-
Strong oxidizing agents: Can cause a violent reaction, leading to fire or explosion.[7][9]
-
Strong acids and bases: Can catalyze decomposition.[7]
The compound is generally stable under recommended storage conditions (cool, dry, and well-ventilated).[3][7] However, prolonged exposure to heat should be avoided as it can lead to decomposition, generating hazardous combustion products such as carbon oxides and phosphorus oxides.[9][12]
Toxicological Profile and Health Hazards
While comprehensive toxicological data for this compound is not extensively documented, the available information and data from structurally similar compounds indicate that it should be handled with caution.[4][13] The primary routes of exposure are inhalation, skin contact, and eye contact.
-
Skin and Eye Contact: The compound is classified as causing skin irritation and serious eye damage.[6][14] Prolonged or repeated skin contact can lead to dermatitis.[9]
-
Inhalation: Inhalation of vapors or mists may cause respiratory tract irritation.[9][14]
-
Ingestion: While not a primary route of occupational exposure, ingestion may be harmful.[11]
Due to the lack of extensive toxicological studies, it is prudent to treat this compound as a substance with unknown chronic health effects and to minimize exposure through all routes.[13]
Engineering and Administrative Controls: The First Line of Defense
The hierarchy of controls prioritizes engineering and administrative measures to minimize hazards at their source.
Engineering Controls
-
Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation and to contain any vapors or aerosols.[14]
-
Inert Atmosphere: As the compound is moisture-sensitive, manipulations should be performed under an inert atmosphere (e.g., using a Schlenk line or in a glovebox).[6][11]
-
Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area.[14]
-
Explosion-Proof Equipment: All electrical equipment used in the vicinity of the reagent must be explosion-proof to prevent ignition of flammable vapors.[3]
Administrative Controls
-
Standard Operating Procedures (SOPs): Detailed, written SOPs for the handling, storage, and disposal of this compound are essential.
-
Training: All personnel who handle this reagent must receive comprehensive training on its hazards, safe handling procedures, and emergency response.
-
Restricted Access: The area where the reagent is stored and handled should be clearly marked and access restricted to authorized personnel.
Personal Protective Equipment (PPE): The Final Barrier
While engineering and administrative controls are primary, appropriate PPE is crucial to protect against residual risks. The selection of PPE should be based on a thorough risk assessment of the specific tasks being performed.[15]
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn, especially when handling larger quantities or when there is a risk of splashing.[5][16]
-
Skin Protection:
-
Gloves: Chemically resistant gloves, such as nitrile or rubber, are required.[11] It is important to check the glove manufacturer's compatibility data for the specific type of glove being used. Gloves should be inspected before use and changed frequently, especially if contaminated.
-
Lab Coat: A flame-resistant lab coat that closes in the front should be worn.
-
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or during certain high-risk procedures, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5] The need for respiratory protection should be determined by a qualified industrial hygienist.
Safe Handling and Storage Protocols
Adherence to strict protocols is non-negotiable when working with this compound.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][7]
-
The recommended storage temperature is typically 2-8°C.[5]
-
Store under an inert gas to prevent degradation from moisture.[6][11]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3][7]
-
Store separately from incompatible materials, particularly strong oxidizing agents.[7][9]
Handling
-
Preparation: Before starting any work, ensure the fume hood is functioning correctly and that all necessary PPE is available and in good condition.
-
Inert Atmosphere: Purge all glassware with an inert gas (argon or nitrogen) before introducing the reagent.
-
Transfer: Use cannulation or a syringe to transfer the liquid under a positive pressure of inert gas. Ground and bond all metal containers and transfer lines to prevent static discharge.[3][6] Use non-sparking tools.[3]
-
Reaction Setup: Whenever possible, conduct reactions in a closed system to minimize the release of vapors.
-
Workup: Quench reactions and workups should be performed with care, anticipating potential exotherms or gas evolution.
-
Cleaning: Decontaminate all glassware and equipment that has come into contact with the reagent.
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response can significantly mitigate the consequences.
Spills
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Ignition Sources: Remove all sources of ignition.[14]
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[11] Do not use combustible materials like paper towels to clean up spills.
-
Collection: Carefully collect the absorbed material into a sealed, properly labeled container for disposal.[11]
-
Large Spills: For large spills, contact your institution's environmental health and safety (EHS) department immediately.
Fire
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[3] Do not use a direct stream of water, as it may react with the material and spread the fire.[17]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[3][13]
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][6]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6]
Disposal Considerations
All waste containing this compound must be handled as hazardous waste.
-
Collect all waste in a designated, properly labeled, and sealed container.
-
Do not mix with incompatible waste streams.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[3]
Conclusion: A Culture of Safety
The responsible use of this compound in a research setting demands more than just following a set of rules. It requires a deep understanding of the chemical's properties and a commitment to a culture of safety. By integrating the principles of hazard identification, risk assessment, and control measures into every aspect of the workflow, researchers can confidently and safely leverage the synthetic utility of this valuable reagent. This guide serves as a foundational document to be supplemented by institution-specific safety protocols and the critical judgment of the well-informed scientist.
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Diethyl trimethylsilyl phosphite stability and reactivity
An In-Depth Technical Guide to the Stability and Reactivity of Diethyl Trimethylsilyl Phosphite
Introduction
This compound, with the chemical formula C₇H₁₉O₃PSi, is a versatile organophosphorus reagent that has found significant application in organic synthesis and materials science.[1][2] Known formally as phosphorous acid diethyl trimethylsilyl ester, this compound serves as a key intermediate for the formation of carbon-phosphorus bonds, which are integral to a wide array of biologically active molecules and functional materials.[3][4] Its unique structure, featuring a trivalent phosphorus atom and a labile silicon-oxygen bond, imparts a distinct reactivity profile that allows it to participate in a variety of important chemical transformations. This guide provides a comprehensive overview of its stability, synthesis, and core reactivity, with a focus on its practical applications for researchers in chemistry and drug development.
Physicochemical Properties and Stability
Understanding the physical properties and stability of this compound is crucial for its proper handling, storage, and effective use in chemical reactions.
Physical Properties
This compound is a colorless liquid that is soluble in many common organic solvents, including ethers, alcohols, and alkanes.[5] This solubility profile makes it a convenient reagent for a wide range of reaction conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 13716-45-5 | [1] |
| Molecular Formula | C₇H₁₉O₃PSi | [1] |
| Molecular Weight | 210.28 g/mol | [1] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 36-37 °C at 11 mmHg | |
| Density | 0.954 g/mL at 25 °C | |
| Refractive Index | n20/D 1.410 (lit.) | |
| ³¹P NMR Chemical Shift | Varies with conditions | [6] |
Stability Profile
The stability of this compound is a critical consideration for its application. While relatively stable under controlled conditions, it is susceptible to degradation from heat and moisture.
-
Thermal Stability : At room temperature, the compound is relatively stable.[5] However, like many organophosphorus compounds, it can undergo decomposition upon strong heating, which may lead to the formation of various byproducts.[7][8] The P-O-Si linkage is the most likely point of initial thermal cleavage.
-
Hydrolytic Stability : this compound is sensitive to moisture. The silicon-oxygen bond is readily hydrolyzed in the presence of water, leading to the formation of diethyl phosphite and trimethylsilanol. This reactivity necessitates that the compound be handled and stored under anhydrous and inert conditions to prevent degradation.[9]
-
Storage and Handling : To ensure its integrity, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition and moisture.[1][10] It is often stored under an inert atmosphere, such as argon or nitrogen, to prevent both hydrolysis and oxidation.
Synthesis of this compound
Several methods exist for the synthesis of silyl phosphites. A modern and efficient approach involves the reaction of a dialkyl phosphonate with a silylating agent.
Modern Synthetic Approach: Silylation of Diethyl Phosphonate
A recently developed method highlights the reaction of diethyl phosphonate with hexamethyldisilazane (HMDS) in the presence of a zinc(II) chloride catalyst.[11][12] This procedure is advantageous as it proceeds at room temperature, does not require harsh conditions or specially prepared solvents, and can be performed without a strictly inert atmosphere, offering a synthetically useful and accessible route to the target compound.[3]
Experimental Protocol: Synthesis via Zinc-Catalyzed Silylation
The following protocol is adapted from the work of Morgalyuk et al.[3][11]
-
To a solution of diethyl phosphonate in a suitable solvent, add hexamethyldisilazane.
-
Introduce a catalytic amount of zinc(II) chloride (approximately 52 mol %) to the mixture.
-
Stir the reaction mixture at room temperature (20°C).
-
Monitor the reaction progress by TLC or NMR spectroscopy until the starting material is consumed (typically within a few hours).
-
Upon completion, the product, this compound, can be isolated and purified by distillation under reduced pressure, yielding the product in good yields (around 76%).[11]
Caption: Workflow for the synthesis of this compound.
Core Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the nucleophilic character of the trivalent phosphorus atom and the electrophilic nature of the silicon atom, which makes the trimethylsilyl group an excellent leaving group.
The Silyl-Michaelis-Arbuzov Reaction
One of the most powerful applications of silyl phosphites is in the Michaelis-Arbuzov reaction, often termed the "Silyl-Arbuzov" reaction.[13] In this variation, the silyl phosphite reacts with an alkyl halide. The reaction proceeds through a phosphonium intermediate, which then undergoes rearrangement. A key feature of the silyl variant is the formation of a volatile and stable trimethylsilyl halide as a byproduct, which can drive the reaction to completion.[13] This method is a cornerstone for creating C-P bonds and synthesizing a wide range of phosphonates.[3]
Caption: The Silyl-Arbuzov reaction mechanism.
The Pudovik Reaction: Addition to Carbonyls and Imines
This compound readily participates in the Pudovik reaction, which involves the nucleophilic addition of the P(III) center to the electrophilic carbon of a carbonyl group or an imine.[4][14]
-
Reaction with Aldehydes and Ketones : The reaction with aldehydes or ketones yields α-trimethylsiloxy phosphonates. Subsequent hydrolysis of the silyl ether provides the corresponding α-hydroxyphosphonates, which are valuable synthetic intermediates and have applications as enzyme inhibitors and bioactive compounds.[4]
-
Reaction with Imines : When reacted with imines, this compound forms α-aminophosphonates after a workup step.[14] These compounds are important as peptide mimics and have been explored in drug development for their biological activities.[4]
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The Advent and Evolution of Silyl Phosphites: A Technical Guide to a Versatile Reagent in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide delves into the discovery, history, and multifaceted applications of silyl phosphites in chemistry. From their early explorations to their current indispensable role in organic synthesis and drug development, this document provides a comprehensive overview of their synthesis, reactivity, and the mechanistic intricacies that underpin their utility. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a practical resource for researchers in the field.
Introduction: The Rise of a Silicon-Phosphorus Powerhouse
In the vast arsenal of synthetic chemistry, the quest for reagents that offer high reactivity, selectivity, and versatility is perpetual. Silyl phosphites, a class of organophosphorus compounds featuring a silicon-oxygen-phosphorus linkage, have emerged as powerful tools that elegantly meet these criteria. Their unique electronic and steric properties, conferred by the silyl group, have unlocked novel synthetic pathways and have proven instrumental in the synthesis of complex molecules, particularly in the realm of medicinal chemistry. Phosphonic acids and their derivatives, which are key targets in drug discovery, are readily accessible through the use of silyl phosphites, often under milder conditions and with higher yields compared to traditional methods.[1] This guide aims to provide a thorough understanding of the journey of silyl phosphites, from their initial discovery to their current status as a cornerstone of modern organophosphorus chemistry.
A Historical Perspective: From Obscurity to Prominence
The story of silyl phosphites is deeply intertwined with the foundational work on organophosphorus chemistry. While the seminal Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, laid the groundwork for the formation of carbon-phosphorus bonds, the introduction of silicon into the phosphite framework came later.[2]
Early investigations into compounds containing silicon-oxygen-phosphorus bonds were pioneered by Soviet chemists N. F. Orlov, B. N. Dolgov, and M. G. Voronkov in the mid-20th century. Their work on the synthesis and reactivity of various organosilicon compounds, including those with heteroatomic linkages, set the stage for the development of silyl phosphites as practical synthetic reagents.
However, it was the recognition of their unique reactivity in a modified version of the Michaelis-Arbuzov reaction, often termed the "Silyl-Arbuzov" reaction, that propelled silyl phosphites into the mainstream of organic synthesis. This reaction, which involves the reaction of a silyl phosphite with an electrophile, offers distinct advantages over its classical counterpart, as will be detailed in the subsequent sections.
Synthesis of Silyl Phosphites: Crafting the Reagent
The utility of silyl phosphites is underpinned by their accessible synthesis. The most common and versatile silyl phosphite, tris(trimethylsilyl) phosphite [P(OTMS)3], serves as a prime example. Several methods for its preparation have been reported, with the silylation of phosphorous acid being a widely adopted approach.
General Synthetic Strategies
Two primary strategies are employed for the synthesis of tris(trimethylsilyl) phosphite:
-
Silylation of Phosphorous Acid: This method involves the reaction of phosphorous acid (H3PO3) with a silylating agent, typically trimethylsilyl chloride (TMSCl), in the presence of a base like triethylamine to neutralize the HCl byproduct.[3] Anhydrous conditions are crucial to prevent the hydrolysis of the silyl phosphite product.
-
Reaction of a Metal Siloxide with a Phosphorus Halide: An alternative approach involves the reaction of an alkali metal siloxide, such as potassium trimethylsilanolate, with a phosphorus halide like phosphorus trichloride (PCl3).[4][5] This method can offer high purity and yield.
Detailed Experimental Protocol: Synthesis of Tris(trimethylsilyl) phosphite
The following protocol details a common laboratory-scale synthesis of tris(trimethylsilyl) phosphite from phosphorous acid.
Materials:
-
Phosphorous acid (H3PO3), anhydrous
-
Trimethylsilyl chloride (TMSCl), distilled
-
Triethylamine (Et3N), distilled and stored over KOH
-
Anhydrous solvent (e.g., dimethoxyethane, toluene, or a mixture of diethyl ether and tetrahydrofuran)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inert gas inlet is charged with anhydrous phosphorous acid and the anhydrous solvent.
-
Reagent Addition: The flask is cooled in an ice bath, and a solution of trimethylsilyl chloride in the anhydrous solvent is added dropwise from the dropping funnel. Subsequently, triethylamine is added dropwise with vigorous stirring.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by 31P NMR spectroscopy.
-
Work-up: After cooling, the triethylamine hydrochloride salt is removed by filtration under an inert atmosphere. The solvent is then removed from the filtrate under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield pure tris(trimethylsilyl) phosphite as a colorless liquid.[3]
The Heart of Reactivity: The Silyl-Arbuzov and Related Reactions
The synthetic prowess of silyl phosphites is most prominently displayed in their reactions with a wide array of electrophiles. These transformations are mechanistically distinct from and often advantageous over classical phosphorus chemistry.
The Silyl-Arbuzov Reaction: A Paradigm Shift
The Silyl-Arbuzov reaction is a cornerstone of silyl phosphite chemistry. It involves the reaction of a silyl phosphite, such as tris(trimethylsilyl) phosphite, with an alkyl halide to form a bis(trimethylsilyl) alkylphosphonate.[6]
Mechanism: The reaction is initiated by the nucleophilic attack of the trivalent phosphorus atom on the electrophilic carbon of the alkyl halide, forming a quasi-phosphonium intermediate. This is followed by a rearrangement where a trimethylsilyl group is transferred to the halide anion, yielding the thermodynamically more stable pentavalent phosphonate and a trimethylsilyl halide byproduct.[7]
A key advantage of the Silyl-Arbuzov reaction is the ease of deprotection. The resulting bis(trimethylsilyl) phosphonate can be readily hydrolyzed to the corresponding phosphonic acid by the simple addition of water or an alcohol, often in situ.[6] This mild deprotection condition is a significant benefit when working with sensitive substrates.
Another notable feature is the reversed reactivity order of alkyl halides compared to the classical Michaelis-Arbuzov reaction. In the Silyl-Arbuzov reaction, the reactivity order is RCl > RBr > RI, which can be advantageous in certain synthetic strategies.[6]
The Perkow Reaction: A Competing Pathway
When silyl phosphites react with α-halocarbonyl compounds, a competing pathway known as the Perkow reaction can occur, leading to the formation of enol phosphates.[8] The outcome of the reaction (Arbuzov vs. Perkow product) is influenced by the nature of the reactants and the reaction conditions.[9]
Mechanism: The Perkow reaction is believed to proceed via an initial attack of the phosphite on the carbonyl carbon of the α-halo carbonyl compound.[9] This is followed by a rearrangement that results in the formation of the enol phosphate and a trimethylsilyl halide.
Reactions with Carbonyls and Imines
Silyl phosphites also readily react with other electrophiles such as aldehydes, ketones, and imines. The reaction with carbonyl compounds, a Pudovik-type reaction, yields α-hydroxyphosphonates after hydrolysis of the initial adduct. Similarly, reaction with imines provides a route to α-aminophosphonates, which are important building blocks in medicinal chemistry.[10]
Applications in Drug Discovery and Development
The ability of silyl phosphites to facilitate the synthesis of phosphonic acids and their derivatives under mild conditions has made them invaluable tools in drug discovery and development. Many biologically active compounds, particularly antiviral and anticancer agents, are phosphonate-based.
Synthesis of Antiviral Nucleoside Phosphonates
Acyclic nucleoside phosphonates are a critical class of antiviral drugs. The synthesis of these compounds often involves the formation of a C-P bond, a transformation for which silyl phosphites are ideally suited. For instance, the synthesis of Tenofovir, a cornerstone of HIV and Hepatitis B treatment, can be accomplished using methodologies that employ silyl phosphite chemistry for the introduction of the phosphonate moiety.[11][12] The mild reaction conditions and easy deprotection are particularly advantageous when dealing with complex and often delicate nucleoside structures.[13][14][15]
Prodrug Synthesis
The charged nature of phosphonic acids can limit their bioavailability. To overcome this, prodrug strategies are often employed, where the phosphonic acid is masked with protecting groups that are cleaved in vivo to release the active drug. Silyl phosphites can be used to synthesize phosphonate esters that serve as precursors to various prodrugs.[16] For example, in the synthesis of the Hepatitis C drug Sofosbuvir, a phosphoramidate prodrug, silyl-based intermediates can play a role in the stereoselective construction of the phosphorus center.[17][18][19][20]
Quantitative Data: A Comparative Look at Reactivity
The following table summarizes the reported yields for the Silyl-Arbuzov reaction with various alkyl halides, showcasing the versatility of tris(trimethylsilyl) phosphite.
| Electrophile (Alkyl Halide) | Product (after hydrolysis) | Yield (%) | Reference |
| Benzyl bromide | Benzylphosphonic acid | High | [7] |
| 1-Bromobutane | Butylphosphonic acid | Good | [7] |
| 2-Bromopropane | Isopropylphosphonic acid | Moderate | [7] |
| Chloroacetonitrile | Cyanomethylphosphonic acid | Good | [7] |
Experimental Workflows and Protocols
General Workflow for Phosphonate Synthesis via Silyl-Arbuzov Reaction
Protocol for the Synthesis of α-Hydroxyphosphonic Acids from Aldehydes
This protocol is based on the reaction of tris(trimethylsilyl) phosphite with aldehydes.[7]
Materials:
-
Aldehyde (1.0 eq)
-
Tris(trimethylsilyl) phosphite (1.0 eq)
-
Anhydrous Benzene or Toluene
-
Methanol or Water
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the aldehyde in the anhydrous solvent.
-
Add one equivalent of tris(trimethylsilyl) phosphite to the solution at room temperature.
-
Stir the mixture for 4-6 hours at room temperature.
-
Monitor the formation of the bis(trimethylsilyl) α-trimethylsilyloxyalkylphosphonate adduct by 31P NMR.
-
Once the reaction is complete, add methanol or water to the reaction mixture to hydrolyze the silyl groups.
-
Stir until hydrolysis is complete.
-
Evaporate the solvents under reduced pressure to obtain the crude α-hydroxyalkylphosphonic acid, which can be further purified by recrystallization or column chromatography.
Conclusion and Future Outlook
Silyl phosphites have carved a significant niche in the field of synthetic chemistry, evolving from laboratory curiosities to indispensable reagents. Their unique reactivity profile, particularly in the Silyl-Arbuzov reaction, has provided chemists with a mild and efficient method for the construction of carbon-phosphorus bonds. The applications of silyl phosphites in the synthesis of biologically active molecules, especially in the development of antiviral and anticancer drugs, underscore their importance in medicinal chemistry.
Future research in this area will likely focus on the development of new chiral silyl phosphites for asymmetric synthesis, expanding the scope of their reactions with different electrophiles, and their application in the synthesis of novel materials and catalysts. The foundational work on silyl phosphites has paved the way for continued innovation, and their story is a testament to the power of fundamental research in driving progress in the chemical sciences.
References
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Sekine, M., Okimoto, K., Yamada, K., & Hata, T. (1981). Silyl phosphites. 15. Reactions of silyl phosphites with .alpha.-halo carbonyl compounds. Elucidation of the mechanism of the Perkow reaction and related reactions with confirmed experiments. The Journal of Organic Chemistry, 46(10), 2097-2107. [Link]
-
Wang, Z., et al. (2020). Regioselective O/C phosphorylation of α-chloroketones: a general method for the synthesis of enol phosphates and β-ketophosphonates via Perkow/Arbuzov reaction. RSC Advances, 10(52), 31235-31241. [Link]
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Sekine, M., Okimoto, K., & Hata, T. (1978). Silyl phosphites. 6. Reactions of tris(trimethylsilyl) phosphite with .alpha.-halocarbonyl compounds. Journal of the American Chemical Society, 100(4), 1001-1002. [Link]
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Wikipedia. (n.d.). Perkow reaction. [Link]
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Organic Process Research & Development. (n.d.). Practical Synthesis of Tenofovir Alafenamide Fumarate Inspired by New Retrosynthetic Disconnection Featuring a Novel Carbon–Phosphorus Bond Construction Methodology. [Link]
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ResearchGate. (n.d.). Reaction of dibromoalkanes with silyl phosphites. Synthesis and properties of mono-and diphosphonoalkanes. [Link]
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List, B., & Bolm, C. (Eds.). (2012). Controlling Stereoselectivity with Noncovalent Interactions in Chiral Phosphoric Acid Organocatalysis. Chemical Reviews, 112(3), 1345-1372. [Link]
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Hostetler, K. Y., et al. (2005). Synthesis of the 5-Phosphonopent-2-en-1-yl Nucleosides: A New Class of Antiviral Acyclic Nucleoside Phosphonates. Journal of medicinal chemistry, 48(12), 4165-4172. [Link]
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Kolodiazhnyi, O. I. (2018). Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. Molecules, 23(9), 2333. [Link]
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Sci-Hub. (n.d.). Synthesis of acyclic nucleoside phosphonates as antiviral compounds. [Link]
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Hostetler, K. Y., et al. (2006). Antiviral activities of novel 5-phosphono-pent-2-en-1-yl nucleosides and their alkoxyalkyl phosphonoesters. Antiviral research, 71(1), 59-65. [Link]
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Fiaud, J. C., & Aribi-Zouioueche, L. (2001). Multiply chiral phosphite/phosphonite ligands: tuning enantioselectivity by choice of diastereomers. Comptes Rendus de l'Académie des Sciences-Series IIc-Chemistry, 4(6), 555-559. [Link]
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Dembinski, R. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 27(6), 1956. [Link]
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Oestreich, M. (2023). Stereospecific synthesis of silicon-stereogenic optically active silylboranes and general synthesis of chiral silyl Anions. Nature Communications, 14(1), 5585. [Link]
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Meier, C. (2013). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical reviews, 113(5), 3548-3608. [Link]
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Kroutil, W., & Hall, M. (2023). Chemoenzymatic Synthesis of Tenofovir. Catalysts, 13(7), 1121. [Link]
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ResearchGate. (n.d.). Stereoselective Synthesis of Sofosbuvir through Nucleoside Phosphorylation Controlled by Kinetic Resolution. [Link]
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ResearchGate. (n.d.). Application of Bis(trimethylsilyl) Phosphonite in the Efficient Preparation of New Heterocyclic a-Aminomethyl-H-phosphinic Acids SYNTHESIS 2011, (3), 437-442. [Link]
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Semantic Scholar. (n.d.). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. [Link]
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McKenna, C. E., et al. (2012). Efficiency of bis-amidate phosphonate prodrugs. Bioorganic & medicinal chemistry, 20(16), 4885-4893. [Link]
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Bigman, D., & Raushel, F. M. (2024). Immobilized Phosphotriesterase as an Enzymatic Resolution for Sofosbuvir Precursor. Catalysts, 14(3), 193. [Link]
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Liu, X., et al. (2019). Synthesis of Tenofovir Alafenamide Fumarate. Chinese Journal of Pharmaceuticals, 50(8), 863-867. [Link]
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Khan, K. M., et al. (2022). Synthesis and Evaluation of Anti-HIV Activity of Mono- and Di-Substituted Phosphonamidate Conjugates of Tenofovir. Molecules, 27(14), 4447. [Link]
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Michalski, J., & Skowrońska, A. (1970). Arbuzov reaction of alkyl and silyl phosphites with halogens involving four- and five-co-ordinate intermediates. Journal of the Chemical Society, Perkin Transactions 1, 729-733. [Link]
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Spectroscopic Data of Diethyl Trimethylsilyl Phosphite: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic signature of Diethyl trimethylsilyl phosphite, C₇H₁₉O₃PSi. Designed for researchers and professionals in drug development and chemical synthesis, this document synthesizes established spectroscopic principles with data from closely related structural analogs to present a comprehensive characterization framework. We will delve into the nuclear magnetic resonance (NMR) and infrared (IR) data that define this versatile reagent, explaining the causal relationships between molecular structure and spectral output.
Molecular Structure and Spectroscopic Overview
This compound, also known as phosphorous acid diethyl ester trimethylsilyl ester, is a trivalent phosphorus compound. Its structure features a central phosphorus atom bonded to two ethoxy groups and one trimethylsilyloxy group. This unique combination of labile ethyl and bulky trimethylsilyl (TMS) groups makes it a valuable reagent in various phosphorylation and organophosphorus synthesis reactions.
Accurate spectroscopic characterization is paramount for verifying purity, monitoring reactions, and understanding the electronic environment of the phosphorus center. The primary techniques for this are ³¹P, ¹H, and ¹³C NMR, which probe the magnetic environments of the respective nuclei, and IR spectroscopy, which identifies characteristic vibrational modes of the molecule's functional groups.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organophosphorus compounds. The presence of the magnetically active ³¹P nucleus (I=1/2, 100% natural abundance) provides a direct and highly sensitive window into the chemical environment of the phosphorus atom.
³¹P NMR Spectroscopy: The Diagnostic Signature
Expertise & Experience: For phosphites and other trivalent P(III) compounds, the ³¹P chemical shift (δ) is highly diagnostic. These compounds typically resonate at very low field (downfield) compared to their pentavalent P(V) phosphate counterparts. This is due to the lower coordination number and the presence of the phosphorus lone pair, which results in significant deshielding of the nucleus. The oxidation of a phosphite to a phosphate results in a dramatic upfield shift of over 100 ppm, making ³¹P NMR an excellent tool for monitoring reaction progress and purity.
For this compound, the ³¹P chemical shift is found in the characteristic region for trialkyl phosphites.
Data Summary: ³¹P NMR
| Parameter | Value | Causality and Interpretation |
|---|---|---|
| Chemical Shift (δ) | ~ -128 ppm | This significant downfield shift is characteristic of a trivalent P(III) center in a phosphite ester environment. It confirms the absence of oxidation to the corresponding P(V) phosphate. |
| Reference | 85% H₃PO₄ | All ³¹P NMR shifts are referenced externally to a standard of 85% phosphoric acid at 0 ppm. |
| Multiplicity | Singlet (proton decoupled) | In a standard proton-decoupled spectrum, the signal appears as a sharp singlet. In a proton-coupled spectrum, it would be a complex multiplet due to coupling with the -OCH₂- protons. |
¹H NMR Spectroscopy: Probing the Organic Moieties
Expertise & Experience: The ¹H NMR spectrum provides information on the ethyl and trimethylsilyl groups. The key diagnostic feature is the coupling between the protons on the ethoxy groups and the central phosphorus atom. This three-bond coupling (³JP-H) through the P-O-C-H linkage provides definitive evidence of the connectivity. The trimethylsilyl group, being separated by the P-O-Si linkage, typically shows minimal to no coupling with phosphorus and appears as a sharp singlet.
Predicted Data Summary: ¹H NMR
| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Integration | Causality and Interpretation |
|---|---|---|---|---|
| -Si(CH₃)₃ | ~ 0.2 - 0.3 | Singlet (s) | 9H | The high shielding from the silicon atom results in a characteristic upfield shift. The nine protons are chemically equivalent, leading to a single, sharp signal. |
| -OCH₂CH₃ | ~ 3.8 - 4.0 | Doublet of Quartets (dq) | 4H | Protons are deshielded by the adjacent oxygen. The signal is split into a quartet by the neighboring -CH₃ group (³JH-H ≈ 7 Hz) and further into a doublet by the phosphorus atom (³JP-H ≈ 7-9 Hz). |
| -OCH₂CH₃ | ~ 1.2 - 1.4 | Triplet (t) | 6H | These terminal methyl protons are in a typical aliphatic environment. The signal is split into a triplet by the adjacent -CH₂- group (³JH-H ≈ 7 Hz). |
¹³C NMR Spectroscopy: The Carbon Skeleton
Expertise & Experience: The ¹³C NMR spectrum complements the ¹H data by confirming the carbon framework. Similar to proton NMR, coupling to the phosphorus atom is a critical diagnostic tool. Two-bond (²JP-C) and three-bond (³JP-C) couplings are typically observed for the ethoxy carbons. The TMS carbons also exhibit a two-bond coupling (²JP-C) through the P-O-Si linkage, confirming the silyloxy connection to the phosphorus center.
Predicted Data Summary: ¹³C NMR
| Assignment | Predicted δ (ppm) | Predicted Multiplicity (Proton Decoupled) | Causality and Interpretation |
|---|---|---|---|
| -Si(CH₃)₃ | ~ 0 - 2 | Doublet (d) | Highly shielded by silicon. Appears as a doublet due to two-bond coupling with phosphorus (²JP-C ≈ 2-5 Hz). |
| -OCH₂CH₃ | ~ 58 - 62 | Doublet (d) | Deshielded carbon adjacent to oxygen. Appears as a doublet due to two-bond coupling with phosphorus (²JP-C ≈ 5-10 Hz). |
| -OCH₂CH₃ | ~ 16 - 18 | Doublet (d) | Typical aliphatic methyl carbon. Appears as a doublet due to three-bond coupling with phosphorus (³JP-C ≈ 5-8 Hz). |
Experimental Protocol: NMR Data Acquisition
Trustworthiness: This protocol is designed to be a self-validating system, ensuring high-resolution data suitable for structural confirmation and purity analysis.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound into a clean, dry vial. Causality: The compound is moisture-sensitive; hydrolysis will lead to the formation of diethyl phosphite and trimethylsilanol, generating spurious peaks. All glassware must be oven-dried or flame-dried.
-
Add 0.6-0.7 mL of a dry, deuterated solvent (e.g., CDCl₃, C₆D₆, or Acetone-d₆). Chloroform-d (CDCl₃) is a common choice.[1]
-
Transfer the solution to a 5 mm NMR tube under an inert atmosphere (N₂ or Ar).
-
-
Instrument Setup (400 MHz Spectrometer):
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity (line shape of the solvent peak should be sharp and symmetrical).
-
-
Data Acquisition:
-
¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire using a proton-decoupled pulse program (e.g., zgpg30), a 30° pulse angle, a relaxation delay of 2 seconds, and accumulate 512-1024 scans.
-
³¹P NMR: Acquire using a proton-decoupled pulse program, a 30° pulse angle, a relaxation delay of 5 seconds, and accumulate 64-128 scans. Set the spectral center near -130 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct all spectra manually.
-
Calibrate the chemical shift axis. For ¹H and ¹³C, reference to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). For ³¹P, reference externally to 85% H₃PO₄.
-
Integrate the ¹H NMR spectrum to verify proton ratios.
-
Caption: Workflow for acquiring an ATR-FTIR spectrum.
Conclusion
The spectroscopic profile of this compound is distinct and readily characterizable. The definitive ³¹P NMR signal at approximately -128 ppm confirms its trivalent phosphite nature. The ¹H and ¹³C NMR spectra are defined by the expected signals for the ethyl and trimethylsilyl groups, with characteristic phosphorus-heteroatom coupling patterns confirming the molecular connectivity. The IR spectrum is dominated by strong C-H and P-O-C stretching vibrations and lacks the P=O and P-H absorptions that would indicate hydrolysis or oxidation. Together, these spectroscopic techniques provide a robust and self-validating system for the unambiguous identification and purity assessment of this important synthetic reagent.
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The Trimethylsilyl Group in Phosphite Reagents: A Technical Guide to Synthesis, Reactivity, and Application
Introduction
In the landscape of modern synthetic chemistry, the pursuit of efficiency, selectivity, and mild reaction conditions is paramount. The trimethylsilyl (TMS) group, -Si(CH₃)₃, has emerged as a uniquely versatile functional group, prized for its chemical inertness, steric bulk, and its role as a transient protecting group for various functionalities.[1] When combined with the intrinsic nucleophilicity of trivalent phosphite reagents, the resulting silyl phosphites become powerful tools that unlock novel reaction pathways and overcome the limitations of classical phosphorus chemistry. This guide provides an in-depth exploration of the multifaceted role of the trimethylsilyl group in phosphite reagents, elucidating the fundamental principles that govern their reactivity and showcasing their application in diverse fields, from complex molecule synthesis to materials science. We will delve into the mechanistic underpinnings of key transformations, provide field-proven experimental protocols, and illustrate the strategic advantages these reagents offer to researchers at the forefront of chemical innovation.
Part 1: The Silyl-Arbuzov Reaction: A Paradigm of Enhanced Reactivity
The classical Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, forming a pentavalent phosphonate from a trivalent phosphite and an alkyl halide. However, it often requires elevated temperatures, and the alkyl halide byproduct can lead to side reactions. The introduction of the trimethylsilyl group fundamentally alters this transformation, leading to the milder and often cleaner Silyl-Arbuzov reaction.
The key reagent, tris(trimethylsilyl) phosphite, P(OSiMe₃)₃, reacts with a wide range of electrophiles, such as alkyl and acyl halides, under significantly gentler conditions than its alkylated counterparts.[2] The driving force for this reaction is the formation of a thermodynamically stable pentavalent phosphonate and a volatile, largely unreactive trimethylsilyl halide (e.g., Me₃Si-Br), which can be easily removed from the reaction mixture.[2] This circumvents the potential for the byproduct to engage in unwanted secondary reactions.
The causality behind this enhanced reactivity lies in the nature of the Si-O bond and the lability of the TMS group. The reaction proceeds through a quasi-phosphonium intermediate, which readily rearranges. The TMS group is an excellent leaving group in this context, facilitating the conversion to the stable P=O double bond of the phosphonate product.
Diagram 1: Michaelis-Arbuzov vs. Silyl-Arbuzov Reaction
Caption: Comparison of the classical and silyl-Arbuzov pathways.
Experimental Protocol: Synthesis of a Bis(trimethylsilyl) Phosphonate
This protocol describes a general procedure for the synthesis of bis(trimethylsilyl) phosphonates from an electrophile using tris(trimethylsilyl) phosphite.[2]
1. Reaction Setup:
-
Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the electrophile (1.0 equivalent) to the flask.
-
Dissolve the electrophile in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile) to a concentration of approximately 0.2 M.
2. Reagent Addition:
-
Slowly add tris(trimethylsilyl) phosphite (1.0-1.1 equivalents) dropwise to the stirred solution at room temperature. For highly reactive electrophiles, cooling the reaction mixture to 0°C is recommended.
3. Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by ³¹P NMR spectroscopy or Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.[2]
4. Work-up and Isolation:
-
Once the reaction is complete, remove the solvent and the volatile trimethylsilyl halide byproduct under reduced pressure.
-
The resulting crude bis(trimethylsilyl) phosphonate can often be used without further purification. If necessary, purify the product via vacuum distillation or column chromatography on silica gel.
5. (Optional) Hydrolysis to Phosphonic Acid:
-
To obtain the free phosphonic acid, dissolve the crude product in methanol or a THF/water mixture.
-
Stir the solution at room temperature until hydrolysis is complete (as monitored by ³¹P NMR).
-
Evaporate the solvents under vacuum to yield the crude phosphonic acid.
Data Presentation: Silyl-Arbuzov Reaction Yields
| Electrophile Substrate | Product | Yield (%) | Reference |
| Benzyl Bromide | Bis(trimethylsilyl) benzylphosphonate | High | [2] |
| Acetyl Chloride | Bis(trimethylsilyl) acetylphosphonate | High | [2] |
| N-benzylidene-aniline | Bis(trimethylsilyl) α-aminobenzylphosphonate | High | [2] |
Part 2: Bis(trimethylsilyl) Phosphonite: A Milder Nucleophilic Phosphorus Source
For the synthesis of H-phosphinic acids, classical methods often rely on the direct use of hypophosphorous acid, which can require harsh conditions.[3] Bis(trimethylsilyl) phosphonite, HP(OSiMe₃)₂, serves as an excellent, milder alternative. A significant advantage of this reagent is that it can be easily generated in situ from readily available precursors, avoiding the handling and storage of a potentially pyrophoric compound.[3][4]
The typical preparation involves heating ammonium hypophosphite with hexamethyldisilazane (HMDS).[3][5] The generated bis(trimethylsilyl) phosphonite is a potent phosphorus nucleophile that readily adds to electrophiles like imines, a key step in the synthesis of α-aminomethyl-H-phosphinic acids, which are important isosteres of α-amino acids.[3]
Caption: TMSP neutralizes harmful HF in lithium-ion batteries.
Part 4: Silyl Groups in Oligonucleotide Synthesis: A Note on Protecting Group Strategy
While the preceding sections focused on the TMS group as an integral part of the phosphite reagent, in the critical field of oligonucleotide synthesis, silyl groups are primarily employed as protecting groups. It is essential for the researcher to distinguish between these roles.
The standard for automated RNA synthesis is the phosphoramidite method, which relies on building blocks where the reactive functional groups are temporarily masked. []Here, a bulky silyl group, most commonly tert-butyldimethylsilyl (TBDMS), is the industry standard for protecting the 2'-hydroxyl group of the ribonucleoside monomers. [7][8]This prevents unwanted side reactions and branching during the chain elongation process.
Separately, silyl-containing moieties like the 2-(trimethylsilyl)ethyl group have been developed as protecting groups for the internucleotidic phosphate linkage itself. [9]The choice of these protecting groups is dictated by their stability during the synthesis cycles and the ability to be removed cleanly under specific conditions during the final deprotection step. Therefore, while silyl phosphites themselves are not the primary reagents for chain elongation in standard protocols, the underlying principle of using the lability and steric properties of silyl groups is a cornerstone of the field.
Conclusion
The incorporation of the trimethylsilyl group into phosphite reagents imparts a remarkable set of properties that significantly expands their synthetic utility. Through the lens of the Silyl-Arbuzov reaction, we see how the TMS group facilitates milder reaction conditions and cleaner product profiles by generating a volatile silyl halide byproduct. The ability to generate potent nucleophiles like bis(trimethylsilyl) phosphonite in situ offers a safer and more convenient route to valuable phosphinic acid derivatives. Beyond traditional synthesis, the unique affinity of silicon for fluorine and oxygen makes TMS-phosphites highly effective acid scavengers in advanced materials like lithium-ion batteries and as mild deoxygenating agents. This guide has demonstrated that the trimethylsilyl group is not merely a passive substituent but an active participant in modulating the reactivity and directing the function of phosphite reagents, making them indispensable tools for the modern chemist.
References
- Benchchem. (n.d.). Application Note: Tris(trimethylsilyl) phosphite for the Preparation of Bis(trimethylsilyl) phosphonates. Benchchem.
- ACS Publications. (n.d.). Mechanistic Insights into Tris(trimethylsilyl) Phosphite as an Electrolyte Additive: Acid Scavenging and Triggering of FEC Degradation. The Journal of Physical Chemistry C.
- Georg Thieme Verlag. (n.d.). Application of Bis(trimethylsilyl) Phosphonite in the Efficient Preparation of New Heterocyclic α-Aminomethyl-H-phosphinic Acid. Synthesis.
- ACS Publications. (2022). A Remarkable Catalyst-Free Photochemical Alkene Hydrophosphination with Bis(trimethylsilyl)phosphonite. JACS Au.
- ACS Publications. (n.d.). Elucidating the Reactivity of Tris(trimethylsilyl)phosphite and Tris(trimethylsilyl)phosphate Additives in Carbonate Electrolytes—A Comparative Online Electrochemical Mass Spectrometry Study. ACS Applied Energy Materials.
- ResearchGate. (n.d.). Ab initio study of the operating mechanisms of tris(trimethylsilyl) phosphite as a multifunctional additive for Li-ion batteries. Request PDF.
- RSC Publishing. (2016). Lifetime limit of tris(trimethylsilyl) phosphite as electrolyte additive for high voltage lithium ion batteries. RSC Advances.
- ChemicalBook. (n.d.). BIS(TRIMETHYLSILYLOXY)-PHOSPHINE synthesis.
- ResearchGate. (n.d.). Tris(trimethylsilyl) Phosphite as an Efficient Electrolyte Additive To Improve the Surface Stability of Graphite Anodes. Request PDF.
- ChemicalBook. (n.d.). TRIS(TRIMETHYLSILYL)PHOSPHITE synthesis.
- RSC Publishing. (2015). Why is tris(trimethylsilyl) phosphite effective as an additive for high-voltage lithium-ion batteries?. Journal of Materials Chemistry A.
- NIH. (n.d.). Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA. PMC.
- Sciforum. (1997). Trimethylsilyl Triflate Promoted 1,4-Addition of Silyl Phosphites to Cyclic Enones.
- ResearchGate. (n.d.). Why is tris(trimethylsilyl) phosphite effective as an additive for high-voltage lithium-ion batteries?. Request PDF.
- Wikipedia. (n.d.). Trimethylsilyl group.
- ACS Publications. (n.d.). Silyl phosphites. 6. Reactions of tris(trimethylsilyl) phosphite with .alpha.-halocarbonyl compounds. Journal of the American Chemical Society.
- ResearchGate. (n.d.). 2-(trimethylsilyl)ethyl as a phosphate protecting group in oligonucleotide synthesis.
- ACS Publications. (n.d.). Trifunctional Silyl Groups as Anchoring Units in the Preparation of Luminescent Phosphole–Silica Hybrids. Inorganic Chemistry.
- ResearchGate. (n.d.). Oligoribonucleotide Synthesis. The Silyl-Phosphoramidite Method.
- Bionity. (n.d.). Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method.
- Tokyo Chemical Industry Co., Ltd. (n.d.). DNA Phosphoramidites for Oligonucleotide Synthesis.
- Wikipedia. (n.d.). Trimethyl phosphite.
- Organic Chemistry Portal. (n.d.). Trimethylphosphite.
- ResearchGate. (2018). Selective Deoxygenation of Nitrate to Nitrosyl using Trivalent Chromium and the Mashima Reagent: Reductive Silylation.
- MDPI. (n.d.). Catalytic Deoxygenation of Lipids for Bio-Jet Fuel: Advances in Catalyst Design and Reaction Pathways.
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Methodological & Application
Application of Diethyl Trimethylsilyl Phosphite in Nucleoside Chemistry: A Detailed Guide for Researchers
Introduction: The Strategic Advantage of Silylation in Nucleoside Phosphonylation
In the intricate landscape of nucleoside chemistry, the precise and efficient formation of phosphorus-containing linkages is paramount for the synthesis of therapeutic oligonucleotides and antiviral prodrugs. Diethyl trimethylsilyl phosphite has emerged as a versatile and highly effective phosphonylating agent, offering distinct advantages over traditional methods. Its utility lies in the transient nature of the trimethylsilyl (TMS) group, which serves a dual role: it acts as a temporary protecting group for the phosphite moiety and enhances the reactivity of the phosphorus center. This unique characteristic allows for the clean and high-yield synthesis of nucleoside H-phosphonates, crucial intermediates in oligonucleotide synthesis and the development of nucleotide analogs.[1] This guide provides an in-depth exploration of the application of this compound in nucleoside chemistry, complete with detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.
Mechanistic Rationale: The Role of the Trimethylsilyl Group
The efficacy of this compound in nucleoside chemistry is rooted in the dynamic behavior of the silicon-oxygen bond. The trimethylsilyl group enhances the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by the hydroxyl groups of nucleosides.
The reaction proceeds through a proposed associative mechanism where the hydroxyl group of the nucleoside attacks the phosphorus center of the this compound. The trimethylsilyl group, being a good leaving group, facilitates this process. The transient nature of the silyl protection is a key advantage, as the silylated intermediate is readily hydrolyzed during the aqueous workup, yielding the desired nucleoside H-phosphonate without the need for a separate deprotection step. This in-situ deprotection simplifies the synthetic workflow and often leads to cleaner reactions with higher yields.
Diagrammatic Representation of the Proposed Reaction Mechanism
Caption: Proposed mechanism for the synthesis of nucleoside H-phosphonates.
Core Applications: Synthesis of Nucleoside H-Phosphonates
The primary application of this compound in this field is the efficient synthesis of nucleoside 5'-H-phosphonates. These compounds are stable, key building blocks for the H-phosphonate method of oligonucleotide synthesis.
Experimental Protocol: General Procedure for the Synthesis of a 5'-H-Phosphonate of a Protected Nucleoside
This protocol is a generalized procedure and may require optimization for specific nucleoside substrates. All reactions should be carried out under an inert atmosphere (argon or nitrogen) using anhydrous solvents.
Materials:
-
Protected nucleoside (e.g., 3'-O-TBDMS-thymidine, N-benzoyl-2'-deoxyadenosine with 3'-hydroxyl protection)
-
This compound
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Triethylammonium bicarbonate (TEAB) buffer (1 M, pH 7.5)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Nucleoside: The protected nucleoside (1.0 mmol) is dried by co-evaporation with anhydrous pyridine (3 x 5 mL) and then dissolved in anhydrous pyridine (10 mL) in a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum.
-
Phosphonylation Reaction: The solution is cooled to 0 °C in an ice bath. This compound (1.2 mmol, 1.2 equivalents) is added dropwise via syringe over 5 minutes with vigorous stirring. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.
-
Quenching and Workup: Upon completion, the reaction is quenched by the addition of a 1:1 (v/v) mixture of water and triethylamine (2 mL). The mixture is stirred for 30 minutes. The solvent is then removed under reduced pressure.
-
Extraction: The residue is redissolved in dichloromethane (50 mL) and washed with saturated aqueous NaHCO₃ solution (2 x 30 mL) and then with 1 M TEAB buffer (2 x 30 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude nucleoside H-phosphonate is purified by silica gel column chromatography. The column is typically eluted with a gradient of methanol in dichloromethane containing a small amount of triethylamine (e.g., 0.5%) to prevent the protonation of the H-phosphonate.
-
Characterization: The purified product is characterized by ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy. The characteristic signal for the nucleoside H-phosphonate in ³¹P NMR appears as a doublet with a large ¹J(P,H) coupling constant (typically 600-700 Hz) in the region of δ 1-10 ppm.[2][3][4][5][6]
Data Summary: Representative Substrates and Expected Yields
| Protected Nucleoside Substrate | Typical Protecting Groups | Expected Yield Range (%) |
| Thymidine | 3'-O-TBDMS | 80-95 |
| 2'-Deoxyadenosine | N⁶-Benzoyl, 3'-O-TBDMS | 75-90 |
| 2'-Deoxyguanosine | N²-Isobutyryl, 3'-O-TBDMS | 70-85 |
| 2'-Deoxycytidine | N⁴-Benzoyl, 3'-O-TBDMS | 75-90 |
| Uridine | 2',3'-O-Isopropylidene | 80-95 |
Note: The lower yields for guanosine derivatives are often attributed to potential side reactions on the guanine base.
Integration into Oligonucleotide Synthesis Workflows
The nucleoside H-phosphonates synthesized using this compound are key intermediates for the H-phosphonate method of oligonucleotide synthesis. This method offers an alternative to the more common phosphoramidite approach.
Diagrammatic Representation of the H-Phosphonate Synthesis Cycle
Caption: The H-phosphonate method for oligonucleotide synthesis.
Troubleshooting and Considerations for Optimal Results
1. Reagent Quality and Handling:
-
This compound: This reagent is sensitive to moisture and air.[7] It should be stored under an inert atmosphere and handled using anhydrous techniques. Hydrolysis of the reagent will lead to the formation of diethyl phosphite, which can result in lower yields and side products.
-
Solvents: Anhydrous solvents are crucial for the success of the reaction. Pyridine should be freshly distilled over calcium hydride.
2. Potential Side Reactions:
-
Phosphitylation of Exocyclic Amino Groups: While the hydroxyl groups of the sugar moiety are generally more reactive, phosphitylation of the exocyclic amino groups of adenosine, guanosine, and cytidine can occur, especially if these groups are not adequately protected.
-
Hydrolysis of the Silyl Phosphite Intermediate: Premature hydrolysis of the silylated nucleoside phosphite intermediate before the desired reaction can reduce the yield. This can be minimized by maintaining strictly anhydrous conditions.[8][9]
-
Over-silylation: The use of a large excess of this compound may lead to the silylation of other reactive groups on the nucleoside, which could complicate purification.
3. Reaction Monitoring:
-
³¹P NMR Spectroscopy: This is the most effective technique for monitoring the progress of the reaction and identifying the formation of the desired H-phosphonate product and any phosphorus-containing byproducts.[2][3][4][5][6]
Conclusion
This compound is a powerful reagent in the arsenal of the nucleoside chemist. Its ability to efficiently generate nucleoside H-phosphonates under mild conditions, coupled with the operational simplicity of in-situ deprotection, makes it a valuable tool for the synthesis of modified nucleosides and oligonucleotides. By understanding the underlying reaction mechanism and adhering to rigorous experimental techniques, researchers can leverage the unique properties of this reagent to advance their research and development efforts in the fields of nucleic acid therapeutics and antiviral drug discovery.
References
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Zain, R., & Stawinski, J. (n.d.). Nucleoside H-phosphonates. Part 16.’ 31P NMR studies on the transformation of nucleoside H-phosphonate monoesters into a monofunctional tervalent intermediate, nucleoside acyl silyl p hosphite. RSC Publishing. Retrieved from [Link]
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Aryl H-phosphonates. 12. Synthetic and (31)P NMR studies on the preparation of nucleoside H-phosphonothioate and nucleoside H-phosphonodithioate monoesters. (2000, October 20). PubMed. Retrieved from [Link]
-
Nucleoside H-Phosphonates. 17. Synthetic and (31)P NMR Studies on the Preparation of Dinucleoside H-Phosphonothioates. (1996, September 20). PubMed. Retrieved from [Link]
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Zain, R., & Stawiński, J. (1996). Nucleoside H-Phosphonates. 17. Synthetic and 31P NMR Studies on the Preparation of Dinucleoside H-Phosphonothioates. The Journal of Organic Chemistry, 61(19), 6617–6622. [Link]
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Zain, R., & Stawiński, J. (1996). Nucleoside H-Phosphonates. 17. Synthetic and 31P NMR Studies on the Preparation of Dinucleoside H-Phosphonothioates. The Journal of Organic Chemistry, 61(19), 6617–6622. [Link]
-
Matsuda, H., Yoshida, E., Shinoda, T., & Wada, T. (n.d.). Solution-phase synthesis of oligodeoxyribonucleotides using the H -phosphonate method with N -unprotected 5′-phosphite monomers. ResearchGate. Retrieved from [Link]
-
New Synthesis of this compound. (n.d.). ResearchGate. Retrieved from [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. (n.d.). ResearchGate. Retrieved from [Link]
-
Hydrolysis Stability of Bidentate Phosphites Utilized as Modifying Ligands in the Rh-Catalyzed n-Regioselective Hydroformylation of Olefins. (2016, September 12). ACS Catalysis. Retrieved from [Link]
-
Richardson, R. M., & Wiemer, D. F. (n.d.). Submitted by Rebekah M. Richardson and David F. Wiemer. Organic Syntheses Procedure. Retrieved from [Link]
-
Hydrolysis of Phosphorus Esters: A Computational Study. (n.d.). Defense Technical Information Center. Retrieved from [Link]
-
Hydrolysis of Phosphate Esters Explained: Definition, Examples, Practice & Video Lessons. (2024, September 4). Study.com. Retrieved from [Link]
-
Trimethyl phosphite. (n.d.). PubChem. Retrieved from [Link]
-
Lifetime limit of tris(trimethylsilyl) phosphite as electrolyte additive for high voltage lithium ion batteries. (n.d.). RSC Publishing. Retrieved from [Link]
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Mastering the Synthesis of Bio-isosteres: A Detailed Protocol for the Phosphonylation of Aldehydes and Imines
Abstract
This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the phosphonylation of aldehydes and imines, pivotal reactions for the synthesis of α-hydroxyphosphonates and α-aminophosphonates. These organophosphorus compounds are crucial as bioisosteres of α-hydroxycarboxylic acids and α-amino acids, respectively, exhibiting a wide range of biological activities.[1][2][3] This guide delves into the mechanistic underpinnings of the Pudovik and Kabachnik-Fields reactions, offering field-proven, step-by-step protocols. By explaining the causality behind experimental choices, this document aims to equip researchers with the expertise to confidently and successfully synthesize these valuable compounds.
Introduction: The Significance of α-Hydroxy- and α-Aminophosphonates
In the landscape of medicinal chemistry and drug discovery, the ability to modulate the biological activity and physicochemical properties of lead compounds is paramount. α-Hydroxyphosphonates and α-aminophosphonates have emerged as powerful tools in this endeavor.[3][4] They serve as structural mimics of α-hydroxycarboxylic acids and α-amino acids, where the tetrahedral phosphonate group replaces the planar carboxyl group.[1] This substitution can lead to enhanced biological activity, improved metabolic stability, and altered pharmacokinetic profiles.[4][5]
The applications of these compounds are vast, ranging from enzyme inhibitors and herbicides to antibacterial and anticancer agents.[3][5][6] The synthesis of α-hydroxyphosphonates is most commonly achieved through the Pudovik reaction , which involves the addition of a dialkyl phosphite to an aldehyde or ketone.[6][7][8][9] The synthesis of α-aminophosphonates is predominantly carried out via the Kabachnik-Fields reaction , a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite, or through the phosphonylation of a pre-formed imine in a variation of the Pudovik reaction.[1][2][10][11][12]
This guide will provide a thorough examination of both methodologies, offering detailed protocols and mechanistic insights to ensure reproducible and high-yielding syntheses.
Mechanistic Insights: The Chemistry Behind the C-P Bond Formation
A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the synthesis of phosphonates.
The Pudovik Reaction: Synthesis of α-Hydroxyphosphonates
The Pudovik reaction is a powerful method for forming a carbon-phosphorus bond through the nucleophilic addition of a dialkyl phosphite to a carbonyl group.[7][8] The reaction is typically base-catalyzed, proceeding through the deprotonation of the dialkyl phosphite to generate a highly nucleophilic phosphorus anion.[7][9] This anion then attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate. Subsequent proton transfer yields the final α-hydroxyphosphonate product.[7]
The Kabachnik-Fields Reaction: Synthesis of α-Aminophosphonates
The Kabachnik-Fields reaction is a versatile three-component condensation that provides a direct route to α-aminophosphonates.[1][2][10][11] The mechanism of this reaction can proceed through two primary pathways, largely dependent on the nature of the reactants, particularly the basicity of the amine.[10][13][14]
-
The Imine Pathway: This is the more generally accepted route.[14][15] It involves the initial formation of an imine (Schiff base) from the condensation of the amine and the aldehyde.[2][13][14] The dialkyl phosphite then undergoes a nucleophilic addition to the imine C=N double bond, a process often referred to as an aza-Pudovik reaction, to yield the α-aminophosphonate.[12][13]
-
The α-Hydroxyphosphonate Pathway: In this alternative pathway, the dialkyl phosphite first adds to the aldehyde to form an α-hydroxyphosphonate intermediate.[11][13][14] This intermediate then undergoes a nucleophilic substitution reaction with the amine, where the hydroxyl group is displaced to form the final α-aminophosphonate product.[6][13]
Experimental Protocols
The following protocols are designed to be robust and adaptable to a range of substrates. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
General Protocol for the Synthesis of α-Hydroxyphosphonates (Pudovik Reaction)
This protocol describes a general, base-catalyzed procedure for the phosphonylation of aldehydes.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Dialkyl phosphite (e.g., diethyl phosphite)
-
Base catalyst (e.g., triethylamine, Et₃N)
-
Anhydrous solvent (e.g., toluene or solvent-free)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 eq) and the dialkyl phosphite (1.0-1.2 eq).
-
Catalyst Addition: Add the base catalyst (0.1-0.2 eq). For many reactions, a catalytic amount of a mild base like triethylamine is sufficient.[16]
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the aldehyde.[17]
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. The crude product can often be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. In some cases, the product may crystallize upon standing and can be purified by recrystallization.[6]
| Parameter | Condition | Rationale |
| Stoichiometry | Aldehyde (1.0 eq), Dialkyl Phosphite (1.0-1.2 eq) | A slight excess of the phosphite can help drive the reaction to completion. |
| Catalyst | Triethylamine (0.1-0.2 eq) | A mild and common base that effectively deprotonates the phosphite.[16] |
| Solvent | Toluene or solvent-free | Toluene is a common non-polar solvent. Solvent-free conditions are often greener and can accelerate the reaction.[17] |
| Temperature | Room temperature to 80 °C | The optimal temperature depends on the substrate reactivity. Heating can increase the reaction rate.[17] |
| Reaction Time | 2-24 hours | Monitored by TLC or GC-MS to determine completion. |
General Protocol for the Three-Component Synthesis of α-Aminophosphonates (Kabachnik-Fields Reaction)
This protocol outlines a one-pot synthesis of α-aminophosphonates from an aldehyde, an amine, and a dialkyl phosphite.
Materials:
-
Aldehyde (e.g., 4-chlorobenzaldehyde)
-
Amine (e.g., aniline)
-
Dialkyl phosphite (e.g., dimethyl phosphite)
-
Catalyst (optional, e.g., Lewis acids like ZnCl₂ or Brønsted acids like p-toluenesulfonic acid)[13]
-
Solvent (e.g., dichloromethane, toluene, or solvent-free)
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
Reactant Mixing: In a round-bottom flask, combine the aldehyde (1.0 eq), the amine (1.0 eq), and the dialkyl phosphite (1.0 eq).
-
Catalyst Addition (Optional): If a catalyst is used, add it to the reaction mixture (typically 5-10 mol%). A wide variety of catalysts can be employed to improve yields and reaction times.[1][13]
-
Reaction Conditions: Stir the mixture at room temperature or heat as necessary. Solvent-free conditions, sometimes with microwave irradiation, can be highly effective and environmentally friendly.[14][15] Monitor the reaction by TLC.
-
Workup and Purification: After the reaction is complete, if a solvent was used, remove it in vacuo. The crude product is typically purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
| Parameter | Condition | Rationale |
| Stoichiometry | Aldehyde (1.0 eq), Amine (1.0 eq), Dialkyl Phosphite (1.0 eq) | Equimolar amounts are typically used in this one-pot reaction. |
| Catalyst | Optional (Lewis or Brønsted acids) | Catalysts can activate the carbonyl group or the imine intermediate, accelerating the reaction.[13] |
| Solvent | Dichloromethane, Toluene, or solvent-free | The choice of solvent can influence the reaction pathway and rate. Solvent-free methods are often preferred for their green credentials.[15] |
| Temperature | Room temperature to elevated temperatures (with or without microwave) | Higher temperatures can be required for less reactive substrates. |
| Reaction Time | 1-48 hours | Dependent on the specific reactants and conditions used. |
Protocol for the Phosphonylation of Pre-formed Imines (Aza-Pudovik Reaction)
This two-step protocol can sometimes offer better yields and cleaner reactions compared to the one-pot Kabachnik-Fields reaction, especially for less reactive substrates.[10]
Part A: Imine Formation
-
Condensation: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and the primary amine (1.0 eq) in a suitable solvent (e.g., toluene or ethanol).[18]
-
Water Removal: To drive the equilibrium towards the imine, water must be removed. This can be achieved using a Dean-Stark apparatus for azeotropic removal with toluene or by adding a dehydrating agent like anhydrous magnesium sulfate.
-
Isolation: Once the imine formation is complete (monitored by TLC or NMR), the solvent can be removed under reduced pressure. The crude imine is often used in the next step without further purification.
Part B: Phosphonylation
-
Reaction Setup: Dissolve the crude imine (1.0 eq) and the dialkyl phosphite (1.0-1.1 eq) in an anhydrous solvent (e.g., THF or toluene).
-
Catalyst Addition: A catalyst, such as a Lewis acid or a base, can be added to facilitate the addition of the phosphite to the imine.[13]
-
Reaction: Stir the reaction mixture at room temperature or with heating until the reaction is complete as indicated by TLC.
-
Workup and Purification: The workup and purification are similar to the protocols described above, typically involving solvent removal followed by column chromatography or recrystallization.
Troubleshooting and Expert Insights
-
Low Yields in Pudovik Reaction: If yields are low, consider using a stronger base or a more polar aprotic solvent. Ensure all reagents and glassware are scrupulously dry, as water can hydrolyze the phosphite. For sterically hindered aldehydes, longer reaction times or higher temperatures may be necessary.[7]
-
Side Reactions in Kabachnik-Fields Reaction: The formation of byproducts can be an issue. If the α-hydroxyphosphonate pathway is dominant and undesired, switching to a less polar solvent or using a catalyst that favors imine formation can be beneficial. Running the reaction as a two-step procedure via a pre-formed imine often provides a cleaner product profile.
-
Purification Challenges: Both α-hydroxyphosphonates and α-aminophosphonates can be polar compounds. If purification by column chromatography is difficult, consider converting the product to a less polar derivative for purification, followed by deprotection. Recrystallization is often a highly effective purification method for these compounds.
-
Catalyst Selection: The choice of catalyst can significantly impact the reaction outcome. For enantioselective syntheses, a variety of chiral catalysts have been developed, including those based on aluminum, titanium, and various organocatalysts.[8][10][19]
Conclusion
The phosphonylation of aldehydes and imines represents a cornerstone of modern organophosphorus chemistry, providing access to a wealth of biologically active molecules. The Pudovik and Kabachnik-Fields reactions, while established for decades, continue to be refined with the development of new catalysts and more environmentally benign reaction conditions. By understanding the underlying mechanisms and following robust, well-designed protocols, researchers can effectively synthesize α-hydroxyphosphonates and α-aminophosphonates, enabling further exploration of their potential in drug discovery and beyond. This guide provides the foundational knowledge and practical steps to empower scientists in this exciting and impactful area of chemical synthesis.
References
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Keglevich, G., & Bálint, E. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Phosphorus Compounds (pp. 123-144). De Gruyter. [Link]
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Bálint, E., & Keglevich, G. (2020). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 25(11), 2549. [Link]
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Bálint, E., & Keglevich, G. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 23(6), 1493. [Link]
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Abell, J. P., & Yamamoto, H. (2008). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Journal of the American Chemical Society, 130(32), 10521-10523. [Link]
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Grokipedia. (n.d.). Pudovik reaction. Retrieved from [Link]
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Kim, S., Lee, S., & Lee, Y. (2018). Synthesis of α-Aminophosphonates via Phosphonylation of an Aryne–Imine Adduct. The Journal of Organic Chemistry, 83(24), 15137-15144. [Link]
-
Abell, J. P., & Yamamoto, H. (2008). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Journal of the American Chemical Society, 130(32), 10521-10523. [Link]
-
Kolodyńska, D., et al. (2022). Green and Effective Preparation of α-Hydroxyphosphonates by Ecocatalysis. Molecules, 27(9), 3021. [Link]
-
Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821-12835. [Link]
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Kumar, K. S., et al. (2012). Green chemical synthesis of α-hydroxyphosphonates. Records of Natural Products, 6(3), 274. [Link]
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Alexander, C. W., Albiniak, P. A., & Gibson, L. R. (2001). Synthesis of α-Hydroxy Phosphonates Using a Solid Supported Base. Phosphorus, Sulfur, and Silicon and the Related Elements, 167(1), 283-288. [Link]
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Keglevich, G., et al. (2014). The Pudovik Reaction Catalyzed by Tertiary Phosphines. Letters in Organic Chemistry, 11(1), 1-4. [Link]
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ResearchGate. (n.d.). The Pudovik Reaction Catalyzed by Tertiary Phosphines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Kabachnik-Fields Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Kabachnik–Fields reaction. Retrieved from [Link]
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Zhang, Y., et al. (2023). Constructive On-DNA Abramov Reaction and Pudovik Reaction for DEL Synthesis. ACS Combinatorial Science, 25(3), 163-169. [Link]
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Ordóñez, M., & Cativiela, C. (2023). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Molecules, 28(15), 5707. [Link]
-
Palacios, F., et al. (2003). Synthesis of α-Phosphorylated α,β-Unsaturated Imines and Their Selective Reduction to Vinylogous and Saturated α-Aminophosphonates. The Journal of Organic Chemistry, 68(20), 7873-7878. [Link]
-
Organic Chemistry Portal. (n.d.). α-Hydroxy phosphonate synthesis by nucleophilic addition. Retrieved from [Link]
-
Bálint, E., & Keglevich, G. (2023). The Last Decade of Optically Active α-Aminophosphonates. Molecules, 28(16), 6138. [Link]
-
Royal Society of Chemistry. (2025). Understanding alkali-metal driven hydrophosphorylation: mechanism and challenges in the Pudovik reaction. Catalysis Science & Technology. [Link]
-
Wikipedia. (n.d.). Pudovik reaction. Retrieved from [Link]
-
Preprints.org. (2025). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. [Link]
-
Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821-12835. [Link]
-
Sharma, R., et al. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Molecules, 27(11), 3594. [Link]
-
BIP. (n.d.). Chapter Two Asymmetric hydrophosphonylation of imines. Retrieved from [Link]
-
El-Faham, A., et al. (2019). Synthesis and Antibacterial Activity of Novel Cyclic α-Aminophsophonates. Molecules, 24(24), 4443. [Link]
-
Singh, A., & Kumar, S. (2023). Asymmetric Reactions of N-Phosphonyl/Phosphoryl Imines. Molecules, 28(8), 3505. [Link]
-
Bálint, E., et al. (2023). Transdermal Delivery of α-Aminophosphonates as Semisolid Formulations—An In Vitro-Ex Vivo Study. Pharmaceutics, 15(5), 1464. [Link]
-
Li, G., et al. (2010). design and synthesis of novel N-phosphinyl imines and their application to asymmetric aza-Henry reaction. Organic Letters, 12(16), 3584-3587. [Link]
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Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
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Li, C.-J., et al. (2016). Umpolung Addition of Aldehydes to Aryl Imines Communications. Angewandte Chemie International Edition, 55(2), 701-704. [Link]
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Diethyl Trimethylsilyl Phosphite: A Versatile Reagent for the Synthesis of Ketones
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unlocking New Pathways in Ketone Synthesis
In the landscape of modern organic synthesis, the development of efficient and selective methods for the construction of carbonyl compounds remains a cornerstone of molecular architecture. Ketones, in particular, are ubiquitous structural motifs in pharmaceuticals, natural products, and advanced materials. Diethyl trimethylsilyl phosphite has emerged as a powerful and versatile reagent, enabling novel strategies for ketone synthesis. Its unique reactivity profile, stemming from the interplay of the nucleophilic phosphorus center and the labile trimethylsilyl group, allows for elegant solutions to synthetic challenges. This application note provides an in-depth guide to the use of this compound as a key reagent for the synthesis of α-hydroxy ketones from aldehydes and for the potential conversion of acyl chlorides to ketones, offering detailed mechanistic insights and field-proven protocols for the research and drug development professional.
Core Principles: The Dual Reactivity of this compound
The synthetic utility of this compound hinges on two primary modes of reactivity. The phosphorus(III) center is nucleophilic and readily attacks electrophilic carbonyl carbons. The trimethylsilyl (TMS) group, on the other hand, is oxophilic and can be easily transferred to an oxygen atom, often driving the reaction forward. This dual nature is central to the transformations discussed herein.
Application I: Synthesis of α-Hydroxy Ketones from Aldehydes
A prominent application of this compound is the conversion of aldehydes into valuable α-hydroxy ketones. This transformation proceeds via a two-step sequence: a Pudovik-type addition to form a stable α-trimethylsiloxyphosphonate intermediate, followed by hydrolysis to unveil the α-hydroxy ketone.
Mechanism of α-Trimethylsiloxyphosphonate Formation
The reaction is initiated by the nucleophilic attack of the phosphorus atom of this compound on the electrophilic carbonyl carbon of the aldehyde. This initial addition leads to a transient zwitterionic intermediate. The reaction is then driven to completion by a rapid intramolecular transfer of the trimethylsilyl group from the phosphite oxygen to the newly formed alkoxide oxygen. This[1][2]-O,O-silyl migration results in the formation of a stable P=O bond and the desired α-trimethylsiloxyphosphonate. The stability of the phosphoryl group provides a strong thermodynamic driving force for this rearrangement.
Caption: Mechanism of α-trimethylsiloxyphosphonate formation.
Protocol 1: Synthesis of Diethyl α-Trimethylsiloxyphosphonates
This protocol is adapted from the general procedure for the addition of silyl phosphites to carbonyl compounds.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous zinc iodide (ZnI₂) (catalyst)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, add the aldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous diethyl ether or THF (approximately 2-3 mL per mmol of aldehyde).
-
Add a catalytic amount of anhydrous zinc iodide (0.05 - 0.1 eq).
-
To this stirred solution, add this compound (1.1 eq) dropwise at room temperature. The addition is typically mildly exothermic.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting aldehyde.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure to afford the crude diethyl α-trimethylsiloxyphosphonate. This intermediate is often of sufficient purity for the subsequent hydrolysis step. If necessary, purification can be achieved by vacuum distillation or flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Hydrolysis to α-Hydroxy Ketones
The α-trimethylsiloxyphosphonate intermediate is readily hydrolyzed to the corresponding α-hydroxy ketone under acidic conditions. The mild acidic workup cleaves the silyl ether and facilitates the elimination of the phosphonate group, although the exact mechanism of the final elimination step to the ketone is not always fully elucidated and may vary with the substrate. A plausible pathway involves the formation of an α-hydroxyphosphonate which can then undergo further reaction.
Protocol 2: Hydrolysis of Diethyl α-Trimethylsiloxyphosphonates to α-Hydroxy Ketones
This protocol is a general procedure for the desilylation and conversion to the ketone.
Materials:
-
Crude diethyl α-trimethylsiloxyphosphonate from Protocol 1
-
Tetrahydrofuran (THF)
-
Aqueous hydrochloric acid (e.g., 1-2 M HCl)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude diethyl α-trimethylsiloxyphosphonate in THF (approximately 5 mL per mmol).
-
Add aqueous HCl (1-2 M, approximately 2-3 eq) to the solution at room temperature.
-
Stir the mixture vigorously for 1-3 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, quench the reaction by carefully adding saturated NaHCO₃ solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude α-hydroxy ketone can be purified by flash column chromatography on silica gel or by recrystallization.
| Aldehyde | Product (α-Hydroxy Ketone) | Typical Yield (2 steps) | Reference |
| Benzaldehyde | 2-Hydroxy-1-phenylethanone | 70-85% | [1][3] |
| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2-hydroxyethanone | 65-80% | [1][3] |
| Heptanal | 1-Hydroxy-2-nonanone | 60-75% | [1][3] |
| Cyclohexanecarboxaldehyde | 1-(Cyclohexyl)-2-hydroxyethanone | 68-78% | [1][3] |
Application II: A Potential Route to Ketones from Acyl Chlorides
This compound can also serve as a precursor for the synthesis of acylphosphonates through its reaction with acyl chlorides. Acylphosphonates are themselves versatile intermediates that can be converted into ketones.
Mechanism of Acylphosphonate Formation and Conversion to Ketones
The reaction of this compound with an acyl chloride is analogous to the Michaelis-Arbuzov reaction. The nucleophilic phosphorus attacks the electrophilic carbonyl carbon of the acyl chloride. The resulting tetrahedral intermediate collapses, with the chloride ion attacking the trimethylsilyl group to form trimethylsilyl chloride and the diethyl acylphosphonate.
The conversion of the resulting acylphosphonate to a ketone can be achieved through various methods, including reaction with organometallic reagents such as Grignard or organolithium reagents.
Caption: Synthesis of ketones from acyl chlorides.
Protocol 3: Synthesis of Diethyl Acylphosphonates
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Anhydrous toluene or dichloromethane (DCM)
-
Nitrogen or Argon atmosphere setup
Procedure:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen or argon atmosphere, dissolve the acyl chloride (1.0 eq) in anhydrous toluene or DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound (1.05 eq) dropwise to the stirred solution.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by ³¹P NMR spectroscopy for the formation of the acylphosphonate signal.
-
Upon completion, the solvent and the volatile byproduct (trimethylsilyl chloride) can be removed under reduced pressure to yield the crude diethyl acylphosphonate, which can be purified by vacuum distillation.
Protocol 4: Conversion of Diethyl Acylphosphonates to Ketones
Materials:
-
Diethyl acylphosphonate
-
Grignard reagent (e.g., Phenylmagnesium bromide) or Organolithium reagent
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve the diethyl acylphosphonate (1.0 eq) in anhydrous diethyl ether or THF in a flame-dried flask under a nitrogen or argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent or organolithium reagent (1.1 eq) dropwise to the stirred solution.
-
After the addition, stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ketone by flash column chromatography or distillation.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through standard analytical techniques. The progress of the reactions can be reliably monitored by Thin Layer Chromatography (TLC), and the identity and purity of the intermediates and final products should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and Mass Spectrometry (MS). For instance, in the formation of acylphosphonates, the disappearance of the silyl phosphite signal (around +130 ppm) and the appearance of the acylphosphonate signal (around -2 to -5 ppm) in the ³¹P NMR spectrum provides a clear indication of reaction completion.
Conclusion
This compound is a highly effective reagent for the synthesis of ketones through phosphonate-based intermediates. The methodologies presented herein offer reliable and versatile pathways to access α-hydroxy ketones from aldehydes and provide a potential route for the conversion of acyl chlorides to ketones. The mild reaction conditions and the stability of the key intermediates make these protocols valuable additions to the synthetic chemist's toolbox, with wide-ranging applications in academic research and industrial drug development.
References
-
Evans, D. A.; Hurst, K. M.; Takacs, J. M. Silyl phosphites. 5. Silyl phosphite-promoted additions of phosphites to aldehydes and ketones. J. Am. Chem. Soc.1978 , 100 (11), 3467–3477. [Link]
-
Sekine, M.; Yamamoto, I.; Hashizume, A.; Hata, T. Silyl phosphites. 2. Synthesis and properties of a-trimethylsiloxyalkylphosphonates. Chem. Lett.1977 , 6 (5), 485-488. [Link]
-
Sekine, M.; Hata, T. Silyl phosphites. 15. Reactions of silyl phosphites with .alpha.-halo carbonyl compounds. Elucidation of the mechanism of the Perkow reaction and related reactions with confirmed experiments. J. Org. Chem.1981 , 46 (10), 2097–2104. [Link]
- Pudovik, A. N. Addition of dialkyl phosphorous acids to unsaturated compounds. Dokl. Akad. Nauk SSSR1950, 73, 499-502.
-
Rabinowitz, R.; Pellon, J. The Reaction of Trialkyl Phosphites with α-Halocarbonyl Compounds. The Perkow Reaction. J. Org. Chem.1961 , 26 (11), 4623–4626. [Link]
-
Sturtz, G.; Corbel, B.; Paugam, J.-P. Acylphosphonates. I. Preparation et proprietes des diethyles acylphosphonates. Tetrahedron Lett.1976 , 17 (1), 47–50. [Link]
-
Berlin, K. D.; Taylor, H. A. Carbon-Phosphorus Heterocycles. V. Synthesis and Reactions of Some Acylphosphonates. J. Am. Chem. Soc.1964 , 86 (19), 3862–3866. [Link]
Sources
The Strategic Application of Diethyl Trimethylsilyl Phosphite in Medicinal Chemistry: A Guide to Drug Discovery
In the landscape of modern drug discovery, the synthesis of novel molecular entities with enhanced pharmacological profiles is paramount. Among the vast arsenal of synthetic reagents, organophosphorus compounds, and specifically phosphonates, have carved out a significant niche. Phosphonates are recognized as valuable phosphate mimics, exhibiting improved stability against enzymatic hydrolysis and unique binding properties. This guide delves into the versatile applications of a key reagent in this domain: diethyl trimethylsilyl phosphite . We will explore its role in the construction of biologically active molecules, providing detailed protocols and insights into the rationale behind its use, thereby empowering researchers to leverage its full potential in their drug discovery endeavors.
Introduction: The Significance of this compound
This compound, (EtO)₂POSi(CH₃)₃, is a highly reactive and versatile trivalent phosphorus reagent. Its utility in medicinal chemistry stems from its ability to readily participate in nucleophilic addition reactions, most notably the Pudovik reaction and its variants. The presence of the labile trimethylsilyl (TMS) group is central to its reactivity, facilitating the formation of a P-C bond with a variety of electrophiles, such as aldehydes, ketones, and imines. This reaction is a cornerstone for the synthesis of α-hydroxyphosphonates and α-aminophosphonates, structural motifs found in a range of bioactive compounds.
The key advantages of using this compound over traditional dialkyl phosphites include:
-
Enhanced Reactivity: The silylated phosphite is more nucleophilic than its non-silylated counterpart, often leading to higher reaction rates and yields.
-
Milder Reaction Conditions: Reactions can typically be conducted under neutral or mildly acidic/basic conditions, preserving sensitive functional groups within complex molecules.
-
Simplified Work-up: The by-product, hexamethyldisiloxane or a related silyl ether, is volatile and easily removed, simplifying product purification.
These attributes make this compound an invaluable tool for medicinal chemists aiming to synthesize phosphonate-containing drug candidates with greater efficiency and control.
Core Applications in Drug Discovery
The primary application of this compound in medicinal chemistry is the synthesis of phosphonate analogues of biologically important molecules, such as amino acids and carbohydrates. These analogues often exhibit antagonist or inhibitory activity against enzymes that process their natural counterparts.
Synthesis of α-Aminophosphonates: Building Blocks for Peptidomimetics and Enzyme Inhibitors
α-Aminophosphonic acids are structural analogues of α-amino acids, where a tetrahedral phosphonic acid group replaces the planar carboxylic acid moiety. This structural change can lead to potent and selective enzyme inhibition. The Pudovik reaction, in this context, involves the addition of this compound to an imine.
Logical Workflow for α-Aminophosphonate Synthesis:
Caption: Workflow for α-aminophosphonate synthesis.
Protocol 1: General Procedure for the Synthesis of Diethyl α-Aminobenzylphosphonate
This protocol outlines the three-component reaction between an aldehyde, an amine, and diethyl phosphite, which is a common method for generating the imine in situ for the subsequent Pudovik reaction. While this protocol uses diethyl phosphite, the principle is directly applicable and often enhanced by the use of the more reactive this compound.
Materials:
-
Benzaldehyde (1.0 eq)
-
Benzylamine (1.0 eq)
-
Diethyl phosphite (1.1 eq)
-
Lewis acid catalyst (e.g., ZnCl₂, optional, 0.1 eq)
-
Anhydrous toluene
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add benzaldehyde and anhydrous toluene.
-
Add benzylamine dropwise to the stirred solution at room temperature.
-
Stir the mixture for 1-2 hours to allow for imine formation. The reaction can be monitored by TLC or ¹H NMR for the disappearance of the aldehyde proton signal.
-
(Optional) Add the Lewis acid catalyst to the reaction mixture.
-
Add diethyl phosphite (or this compound for a potentially faster and cleaner reaction) dropwise to the mixture.
-
Heat the reaction mixture to a specified temperature (e.g., 80-110 °C) and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired diethyl α-aminobenzylphosphonate.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the phosphite reagent.
-
Anhydrous Conditions: Water can hydrolyze the imine intermediate and the silyl phosphite reagent.
-
Lewis Acid Catalyst: Can activate the imine towards nucleophilic attack by the phosphite, increasing the reaction rate.
-
Heating: Often required to drive the reaction to completion, especially when using less reactive substrates.
Synthesis of Phosphonate Prodrugs: Enhancing Bioavailability
A significant challenge with phosphonate drugs is their poor oral bioavailability due to their negative charge at physiological pH. To overcome this, prodrug strategies are employed, where the phosphonic acid is masked with lipophilic groups that are cleaved in vivo to release the active drug. This compound can be a key reagent in the synthesis of the phosphonate core of these molecules.
A prominent example is the synthesis of the core of Tenofovir , a cornerstone of antiretroviral therapy. While the industrial synthesis has evolved, early routes and analogous syntheses rely on the principles of phosphonate chemistry where silylated phosphites can be advantageous.
Conceptual Pathway to Acyclic Nucleoside Phosphonates:
Caption: Enantioselective Pudovik reaction catalytic cycle.
Key Considerations for Enantioselective Pudovik Reactions:
-
Catalyst Selection: Chiral Lewis acids, such as those based on aluminum, copper, or rare-earth metals, complexed with chiral ligands (e.g., BINOL, BOX) have been shown to be effective.
-
Substrate Scope: The nature of the imine (aliphatic vs. aromatic, electron-donating vs. electron-withdrawing groups) can significantly influence the enantioselectivity.
-
Reaction Conditions: Solvent, temperature, and the specific phosphite used are critical parameters that need to be optimized for each substrate-catalyst system to achieve high enantiomeric excess (ee).
Data Summary and Comparison
| Reaction Type | Reagent | Key Advantages | Typical Yields | Reference |
| α-Aminophosphonate Synthesis | This compound | High reactivity, mild conditions, clean reaction profile. | 70-95% | [1] |
| α-Hydroxyphosphonate Synthesis | This compound | Efficient addition to aldehydes and ketones. | 80-98% | [2] |
| Enantioselective Pudovik Reaction | This compound with Chiral Catalyst | Access to enantioenriched phosphonates. | 60-95% (up to 98% ee) | [3][4] |
| Arbuzov Reaction for Prodrug Synthesis | Trialkyl/Silyl Phosphites | Formation of phosphonate sidechains. | 60-85% | [5] |
Conclusion and Future Perspectives
This compound has established itself as a powerful and versatile reagent in the medicinal chemist's toolbox. Its application in the synthesis of α-aminophosphonates and other phosphonate-containing molecules has significantly contributed to the development of novel therapeutic agents. The ongoing research in enantioselective catalysis promises to further expand the utility of this reagent, enabling the efficient and stereocontrolled synthesis of complex chiral drug candidates. As our understanding of the biological roles of phosphonates deepens, the strategic application of reagents like this compound will undoubtedly continue to drive innovation in drug discovery.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic asymmetric P(III)-additions to salicylaldehydes enable divergent stereoselective dearomatizations of phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex [organic-chemistry.org]
- 5. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
Preparation of Phosphonic Acid Analogs with Diethyl Trimethylsilyl Phosphite: An Application and Protocol Guide
Abstract
Phosphonic acids and their derivatives are of paramount importance in medicinal chemistry and drug development, frequently serving as stable bioisosteres for phosphates and carboxylic acids. Their synthesis, however, can present significant challenges. This comprehensive guide details the application of diethyl trimethylsilyl phosphite as a versatile and highly effective reagent for the preparation of key phosphonic acid analogs. We will explore the underlying chemical principles that make this reagent advantageous, focusing on its enhanced nucleophilicity and the role of the trimethylsilyl group in facilitating mild reaction conditions and deprotection steps. This document provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for the synthesis of α-hydroxyphosphonates and α-aminophosphonates, complete with mechanistic insights, troubleshooting advice, and data-driven examples.
Theoretical Framework: The Advantage of Silylation
Traditional methods for creating C-P bonds, such as the Michaelis-Arbuzov reaction, often require high temperatures or the use of strong bases, limiting their applicability to sensitive and complex molecular scaffolds.[1] The introduction of silylated phosphites, particularly this compound (DETSP), represents a significant methodological advancement.[2]
The efficacy of DETSP stems from two key features:
-
Enhanced Nucleophilicity: The silicon-oxygen bond polarizes the molecule, increasing the nucleophilic character of the phosphorus atom compared to a standard dialkyl phosphite.
-
Facile Silyl Group Transfer: The core advantage lies in the intramolecular transfer of the trimethylsilyl (TMS) group. Following the initial nucleophilic attack on an electrophile (e.g., the carbonyl carbon of an aldehyde), a transient zwitterionic intermediate is formed. This intermediate rapidly rearranges via the transfer of the oxophilic TMS group from the phosphorus to the newly formed oxygen anion. This intramolecular process is highly efficient and circumvents the need for harsh external reagents to neutralize the intermediate.[2]
-
Mild Deprotection: The resulting α-silyloxyphosphonate is a stable intermediate that can be easily and cleanly converted to the final phosphonic acid. Simple methanolysis is often sufficient to cleave the O-Si bond, liberating the desired α-hydroxyphosphonate or, after subsequent hydrolysis of the ethyl esters, the final phosphonic acid. This mild deprotection strategy is compatible with a wide range of functional groups.[3]
The general mechanism, which forms the basis for the protocols described herein, is illustrated below.
Sources
Troubleshooting & Optimization
Common side reactions with Diethyl trimethylsilyl phosphite
Welcome to the technical support center for Diethyl trimethylsilyl phosphite. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and experimental challenges. As Senior Application Scientists, we provide not only solutions but also the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My bottle of this compound appears cloudy or contains a white precipitate. What is causing this, and can I still use the reagent?
Answer:
This is a very common observation and is almost always due to hydrolysis. This compound is extremely sensitive to moisture. The P-O-Si bond is readily cleaved by water, even atmospheric moisture that enters the bottle during handling.
-
Causality: The reaction with water produces diethyl phosphite (which exists predominantly as diethyl hydrogen phosphonate) and trimethylsilanol (TMS-OH), which can then self-condense to form hexamethyldisiloxane (TMS-O-TMS).[1] These hydrolysis products are less soluble and can cause the observed cloudiness or precipitate. The reagent's effectiveness is significantly compromised as you no longer have the reactive P(III) species required for many reactions.
-
Troubleshooting Protocol:
-
Assessment: If the cloudiness is minor, the reagent might be salvageable for less sensitive applications, but this is not recommended for achieving high yields or purity.
-
Purification: The most reliable method to recover the pure reagent is through fractional distillation under reduced pressure.[2] Collect the fraction boiling at approximately 58-59 °C/10 mmHg.[2]
-
Prevention: Always handle this compound under a dry, inert atmosphere (e.g., Argon or Nitrogen). Use syringe techniques for transfers and store the bottle tightly sealed with paraffin tape in a desiccator or a dry cabinet.[1][3]
-
Question 2: I am attempting to react this compound with an alkyl halide to form a phosphite product, but my main product is a phosphonate. Why is this rearrangement happening?
Answer:
You are observing the classic Michaelis-Arbuzov reaction, a fundamental and often unavoidable side reaction with silyl phosphites when electrophilic alkyl halides are present.
-
Mechanistic Insight: this compound is a trivalent phosphorus compound, P(III), which makes the phosphorus atom highly nucleophilic. It readily attacks the electrophilic carbon of an alkyl halide (R-X). This forms a quasi-phosphonium salt intermediate. The halide anion (X⁻) then attacks the electrophilic silicon atom of the trimethylsilyl group, leading to the formation of a stable P=O double bond and yielding the diethyl alkylphosphonate, a pentavalent phosphorus, P(V), species.[4][5] The formation of the strong P=O bond is the thermodynamic driving force for this rearrangement.
-
Visualizing the Mechanism:
-
Experimental Strategy:
-
If your goal is to synthesize a phosphonate, this is the desired pathway.
-
If you wish to avoid it, you must use substrates that are not strong electrophiles or consider alternative synthetic routes that do not involve silyl phosphites in the presence of alkyl halides.
-
Question 3: In my Pudovik reaction with an aldehyde/ketone, I'm getting a rearranged phosphate byproduct alongside my expected α-hydroxyphosphonate. How can I suppress this side reaction?
Answer:
This is a known complication in the Pudovik reaction, which involves the addition of the P-H bond of a phosphite across a carbonyl group. While this compound itself doesn't have a P-H bond, it is often used with a proton source or is generated in situ from diethyl phosphite. The resulting α-hydroxyphosphonate can undergo a subsequent rearrangement known as the 2-phospha-Brook rearrangement.
-
Causality: The initial Pudovik addition yields the desired α-trimethylsiloxy phosphonate. Upon aqueous workup or hydrolysis, this gives the α-hydroxyphosphonate. However, especially in the presence of a strong enough base catalyst (like excess diethylamine), the hydroxyl proton can be abstracted. [6]The resulting alkoxide can then attack the adjacent phosphorus atom, leading to the migration of the phosphonyl group to the oxygen atom, forming a thermodynamically stable phosphate ester. [6][7]
-
Troubleshooting & Control:
-
Catalyst Control: The extent of rearrangement is highly dependent on the amount and strength of the base catalyst. Using a catalytic amount (e.g., 5 mol%) of a milder base like diethylamine favors the initial Pudovik adduct. Higher concentrations (e.g., 40 mol%) can drive the reaction exclusively to the rearranged phosphate product. [6] 2. Temperature Management: Running the reaction at lower temperatures (e.g., 0 °C) can slow down the rate of the rearrangement relative to the initial addition. [6] 3. Substrate Effects: Steric hindrance around the carbonyl group and the electronic nature of its substituents can influence the rate of both the initial addition and the subsequent rearrangement. Electron-withdrawing groups on the carbonyl substrate can sometimes favor the rearrangement.
-
-
Reaction Scheme Visualization:
Competing pathways in the Pudovik reaction.
Troubleshooting Summary Table
| Observation | Probable Cause | Recommended Solution(s) |
| Reagent is cloudy, contains precipitate. | Hydrolysis due to moisture exposure. | Purify by vacuum distillation. Handle under inert gas. Store in a desiccator. |
| Formation of phosphonate instead of desired product. | Michaelis-Arbuzov Rearrangement with electrophiles (e.g., alkyl halides). | This is the expected reactivity. If undesired, choose a non-electrophilic substrate or a different synthetic route. |
| Phosphate byproduct in carbonyl additions. | Phospha-Brook Rearrangement of the intermediate α-hydroxyphosphonate. | Reduce catalyst concentration, use a milder base, and lower the reaction temperature. |
| Reaction is sluggish or fails. | Reagent Degradation from improper storage and handling. | Use freshly distilled reagent. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. |
References
-
New Synthesis of this compound. ResearchGate. [Link]
-
Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI. [Link]
-
New Synthesis of this compound. SpringerLink. [Link]
-
This compound. ChemBK. [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. National Institutes of Health (NIH). [Link]
-
TRIS(TRIMETHYLSILYL)PHOSPHINE AND LITHIUM DIS(TRIMETHYLSILYL)PHOSPHIDE' DIS- (TETRAHYDROFURAN). Inorganic Syntheses. [Link]
-
New Synthesis of this compound. Pleiades Publishing. [Link]
-
triethyl phosphite. Organic Syntheses. [Link]
-
Elucidating the Reactivity of Tris(trimethylsilyl)phosphite and Tris(trimethylsilyl)phosphate Additives in Carbonate Electrolytes—A Comparative Online Electrochemical Mass Spectrometry Study. ACS Publications. [Link]
-
Diethylphosphite. Wikipedia. [Link]
-
Synthesis Using the Wittig and Related Phosphorus-, Silicon-, or Sulfur-Based Reactions. Science of Synthesis. [Link]
-
Tris(trimethylsilyl) Phosphite (TMSPi) and Triethyl Phosphite (TEPi) as Electrolyte Additives for Lithium Ion Batteries: Mechanistic Insights into Differences during LiNi 0.5 Mn 0.3 Co 0.2 O 2 -Graphite Full Cell Cycling. ResearchGate. [Link]
-
Tris (trimethylsilyl) Phosphate as Electrolyte Additive for Lithium‐Ion Batteries with Graphite Anode at Elevated Temperature. International Journal of Electrochemical Science. [Link]
-
Tris(trimethylsilyl) phosphite (TMSPi) and triethyl phosphite (TEPi) as electrolyte additives for lithium ion batteries: Mechanistic insights into differences during LiNi 0.5 Mn 0.3 Co 0.2 O 2 - Graphite full cell cycling. OSTI.GOV. [Link]
-
Scheme 3. Reaction of compound 1 with diethyl phosphite in the presence... ResearchGate. [Link]
-
A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. National Institutes of Health (NIH). [Link]
-
Effect of carbonates/phosphates as nucleophilic catalysts in dimethylformamide for efficient cyanosilylation of aldehydes and ketones. National Institutes of Health (NIH). [Link]
-
Influence of Tris(trimethylsilyl)phosphite Additive on the Electrochemical Performance of Lithium-ion Batteries Using Thin-film. Kyoto University Research Information Repository. [Link]
-
Tris(trimethylsilyl) Phosphite (TMSPi) and Triethyl Phosphite (TEPi) as Electrolyte Additives for Lithium Ion Batteries. Semantic Scholar. [Link]
-
Continuous Flow Optimisation of the Pudovik Reaction and 2 phospha-Brook Rearrangement Using DBN. MDPI. [Link]
-
Why is tris(trimethylsilyl) phosphite effective as an additive for high-voltage lithium-ion batteries?. Royal Society of Chemistry. [Link]
-
Tris(trimethylsilyl) phosphite (TMSPi) and triethyl phosphite (TEPi) as electrolyte additives for lithium ion batteries: Mechanistic insights into differences during LiNi>0.5>Mn>0.3>Co>0.2>O>2>-graphite full cell cycling. Lund University. [Link]
Sources
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- 2. This compound | 13716-45-5 [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.londonmet.ac.uk [repository.londonmet.ac.uk]
Technical Support Center: Purification of Diethyl Trimethylsilyl Phosphite
Welcome to the technical support center for the purification of diethyl trimethylsilyl phosphite (DETSP). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their work. DETSP is a valuable synthetic intermediate, particularly in phosphorylation reactions, but its purification can be challenging due to its high sensitivity to moisture and air. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure you obtain a high-purity product consistently and safely.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The impurity profile largely depends on the synthetic route. A common preparation involves the reaction of diethyl phosphite with a silylating agent like hexamethyldisilazane (HMDS) or chlorotrimethylsilane (TMSCl) in the presence of a base.[1][2]
-
Unreacted Starting Materials: Diethyl phosphite and the silylating agent.
-
Hydrolysis Product: Diethyl phosphite (H-phosphonate), formed by the reaction of DETSP with trace moisture. This is often the most prevalent impurity.
-
Oxidation Product: Diethyl trimethylsilyl phosphate, formed by exposure to air (oxygen).
-
Byproducts from Silylating Agent: Hexamethyldisiloxane (HMDSO) if TMS-based reagents are used, or amine hydrochlorides if TMSCl and an amine base are used.
-
Side-Reaction Products: Triethyl phosphite can be present, especially if reaction temperatures are not well-controlled, leading to disproportionation or side reactions.
Q2: My final product is cloudy or has a white precipitate. What is the cause?
A2: Cloudiness or precipitation is almost always due to hydrolysis or exposure to moisture. The P-O-Si bond is extremely labile. Trace water will hydrolyze DETSP back to diethyl phosphite and trimethylsilanol. The trimethylsilanol can then self-condense to form hexamethyldisiloxane (HMDSO) and water, propagating the decomposition. The precipitate could be insoluble polysiloxanes or other inorganic byproducts. All glassware must be rigorously dried, and all manipulations must be performed under a dry, inert atmosphere (Nitrogen or Argon).[3][4]
Q3: Can I use column chromatography on silica gel to purify DETSP?
A3: No, this is strongly discouraged. Silica gel has a high surface area covered with protic silanol (Si-OH) groups. These acidic protons will rapidly catalyze the hydrolysis of the sensitive P-O-Si bond, leading to complete decomposition of your product on the column. Purification must be achieved by non-protic methods, with fractional distillation being the standard.
Q4: How should I properly store purified this compound?
A4: Purified DETSP must be stored in a tightly sealed container, such as a flask with a PTFE stopcock or a Sure/Seal™ bottle, under a positive pressure of a dry inert gas (Argon is preferred over Nitrogen for long-term storage). It should be stored in a refrigerator (2-8°C) to minimize thermal decomposition.[5] Before use, allow the container to warm to room temperature completely before opening to prevent condensation of atmospheric moisture on the cold surfaces.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the purification of DETSP, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield After Distillation | 1. Product Hydrolysis: Inadequate drying of glassware or use of wet solvents/reagents. 2. Thermal Decomposition: Distillation pot temperature is too high. 3. Incomplete Reaction: The initial synthesis did not go to completion. 4. Mechanical Loss: Inefficient transfer of the crude product; significant holdup in the distillation column. | 1. Flame-dry all glassware under vacuum immediately before use. Use freshly distilled, dry solvents. 2. Use a high-quality vacuum pump to achieve a lower pressure, thereby reducing the boiling point. Ensure the heating mantle is controlled accurately. 3. Monitor the reaction by ³¹P NMR to confirm the disappearance of starting material before workup. 4. Use a short-path distillation apparatus for smaller scales to minimize holdup.[6][7] |
| Product is Contaminated with Triethyl Phosphite | 1. Similar Boiling Points: Triethyl phosphite (B.P. 156°C) and DETSP have close boiling points, making separation difficult. 2. Disproportionation: High temperatures can cause DETSP to disproportionate into triethyl phosphite and other silylated species. | 1. Use an efficient fractionating column (e.g., a Vigreux or packed column) and a slow distillation rate to maximize theoretical plates.[8][9] 2. Maintain the lowest possible distillation temperature by using a high vacuum. |
| Product is Contaminated with HMDSO | 1. Hydrolysis: HMDSO is a byproduct of hydrolysis, as described in FAQ Q2. 2. Reaction Byproduct: It can be a direct byproduct from certain silylating agents. | 1. HMDSO (B.P. 101°C) is more volatile than DETSP. A careful fractional distillation should remove it in a forerun fraction. 2. Ensure all handling is under strictly anhydrous and inert conditions to prevent its formation.[10] |
| ³¹P NMR Spectrum is Complex or Shows Multiple Peaks | 1. Presence of Impurities: Peaks corresponding to diethyl phosphite ( | 1. Correlate observed peaks with the expected shifts of impurities (see table below). Re-purify by fractional distillation if necessary. 2. Use a fresh ampule of deuterated solvent (e.g., C₆D₆ or CDCl₃). Dry the NMR tube in an oven and cool it under an inert gas stream before preparing the sample in a glovebox or under a positive pressure of inert gas. |
Table 1: Key Physical Properties & NMR Data
| Compound | Boiling Point (°C / mmHg) | ³¹P NMR Shift (ppm, approx.) | ¹H NMR Shift (ppm, approx.) |
| This compound (DETSP) | 63-64 / 11 | +132 | 0.25 (s, 9H, Si(CH₃)₃), 1.25 (t, 6H, OCH₂CH₃), 3.90 (dq, 4H, OCH₂CH₃) |
| Diethyl Phosphite | 75-76 / 12 | +7 (doublet, ¹JPH ≈ 680 Hz) | 1.35 (t, 6H), 4.15 (dq, 4H), 6.8 (d, 1H, P-H) |
| Triethyl Phosphite | 57-58 / 16[11] | +139 | 1.20 (t, 9H), 4.05 (dq, 6H) |
| Hexamethyldisiloxane (HMDSO) | 101 / 760 | N/A | 0.06 (s, 18H) |
| Diethyl Trimethylsilyl Phosphate | (Higher boiling) | -15 | Similar to DETSP but with slight downfield shifts |
Note: NMR shifts can vary slightly based on solvent and concentration. The ³¹P NMR shift for a related compound, dimethyl trimethylsilyl phosphite, is reported as well, providing a reference point for the expected chemical environment.[5][12]
Section 3: Detailed Purification Protocol
Protocol 3.1: Fractional Distillation Under Reduced Pressure
This is the gold standard for purifying DETSP. The procedure requires strict adherence to air-sensitive techniques.[3]
Objective: To separate DETSP from less volatile starting materials/byproducts and more volatile impurities like HMDSO.
Materials:
-
Crude DETSP reaction mixture.
-
Round-bottom flask (distilling flask).
-
Short-path distillation head with Vigreux column.
-
Condenser and receiving flasks (e.g., a Perkin triangle or "pig" adapter for collecting multiple fractions without breaking vacuum).[8]
-
Thermometer and adapter.
-
Vacuum pump with a cold trap (liquid nitrogen or dry ice/acetone).
-
Heating mantle with a stirrer.
-
Schlenk line or glovebox for inert atmosphere.
Procedure:
-
System Preparation: Assemble the distillation apparatus. All glassware must be oven-dried ( >120°C) for several hours and then flame-dried under vacuum. Allow the system to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
Charging the Flask: In a glovebox or under a strong counterflow of inert gas, transfer the crude DETSP mixture into the distilling flask containing a magnetic stir bar.
-
Assembly: Quickly assemble the rest of the distillation apparatus. Ensure all joints are well-sealed with high-vacuum grease.
-
Evacuation: Slowly and carefully apply vacuum to the system. The cold trap must be in place to protect the pump. You may observe some initial bubbling as dissolved gases and highly volatile components are removed.
-
Heating: Once a stable, high vacuum is achieved (e.g., < 1 mmHg), begin stirring and gently heat the distillation pot using the heating mantle.
-
Collecting Fractions:
-
Forerun: Collect the first fraction that distills over. This will contain low-boiling impurities such as residual solvents and HMDSO.
-
Main Fraction: As the temperature at the distillation head stabilizes at the boiling point of DETSP for the given pressure (e.g., ~63-64°C at 11 mmHg), switch to a clean receiving flask. Collect the pure product until the temperature begins to rise again or the distillation rate drops significantly.
-
Residue: Leave a small amount of residue in the distilling flask; do not distill to dryness to avoid the potential concentration of unstable or pyrophoric materials.
-
-
Shutdown: Turn off the heating and allow the system to cool completely to room temperature. Slowly and carefully backfill the apparatus with inert gas before removing the receiving flask containing the pure product.
-
Storage: Immediately transfer the purified liquid into a pre-dried, tared storage vessel under an inert atmosphere and store as described in FAQ Q4.
Section 4: Visual Workflows
Purification Workflow Diagram
This diagram outlines the decision-making process for purifying crude DETSP.
Caption: Decision workflow for DETSP purification.
Experimental Setup Diagram
A simplified diagram for fractional distillation of an air-sensitive compound.
Sources
- 1. pleiades.online [pleiades.online]
- 2. researchgate.net [researchgate.net]
- 3. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Dimethyl trimethylsilyl phosphite 95 36198-87-5 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Fractional distillation - Wikipedia [en.wikipedia.org]
- 9. Purification [chem.rochester.edu]
- 10. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. dev.spectrabase.com [dev.spectrabase.com]
Technical Support Center: Optimizing Pudovik Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Pudovik reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful C-P bond-forming reaction. Here, we address common challenges and frequently asked questions to help you improve reaction yields, minimize side products, and enhance overall efficiency.
Reaction Fundamentals: The "Why" Behind the Synthesis
The Pudovik reaction is the nucleophilic addition of a hydrophosphoryl compound (e.g., a dialkyl phosphite) to an unsaturated electrophile, typically an aldehyde, ketone, or imine.[1][2] This base-catalyzed reaction is a cornerstone for synthesizing valuable α-hydroxyphosphonates and α-aminophosphonates, which are prominent motifs in medicinal chemistry.[1][3]
Understanding the mechanism is key to troubleshooting. The process is generally initiated by a base, which deprotonates the dialkyl phosphite to generate a highly nucleophilic phosphorus anion.[1][3] This anion then attacks the electrophilic carbon of the carbonyl or imine, forming a tetrahedral intermediate. A subsequent proton transfer neutralizes this intermediate to yield the final product.[3]
Caption: Generalized mechanism of the base-catalyzed Pudovik reaction.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question: My reaction shows low or no conversion to the desired product. What are the likely causes and solutions?
Low conversion is a frequent issue stemming from several potential factors. Systematically evaluating each one is the key to improving your yield.
A1: Catalyst Choice and Loading
-
The Problem: The base or catalyst is not effective enough to deprotonate the phosphite or activate the substrates.
-
The Causality: The pKa of the P-H bond in dialkyl phosphites requires a sufficiently strong base to generate the nucleophile. For less reactive electrophiles, a stronger base or a Lewis acid catalyst may be needed to increase their electrophilicity.
-
Solutions:
-
Switch the Base: If you are using a weak base like a tertiary amine, consider a stronger, non-nucleophilic base such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) or an alkali metal base.[4][5] Studies have shown that phosphine catalysts like tributylphosphine (PBu₃) can be far superior to tertiary amines for certain substrates.[6][7]
-
Consider a Lewis Acid: For reactions with aldehydes, a chiral Lewis acid complex, such as a Tethered Bis(8-quinolinato) (TBOx) Aluminum complex, can effectively catalyze the addition with low catalyst loading (0.5–1 mol%) and short reaction times.[8]
-
Optimize Catalyst Loading: While higher catalyst loading can sometimes increase the rate, it can also lead to side reactions. Start with the literature-recommended loading (e.g., 1-10 mol%) and perform an optimization screen.[4][9] In some cases, decreasing catalyst loading can paradoxically improve yield by suppressing side reactions.[10]
-
A2: Substrate Reactivity
-
The Problem: The aldehyde, ketone, or imine is not sufficiently electrophilic, or the phosphite is sterically hindered.
-
The Causality: Electron-donating groups on an aromatic aldehyde, for instance, reduce the electrophilicity of the carbonyl carbon, slowing down the nucleophilic attack.[11] Similarly, bulky groups near the reaction center on either substrate can cause steric hindrance.[1]
-
Solutions:
-
Increase Temperature: For sluggish reactions, increasing the temperature can provide the necessary activation energy. Microwave-assisted protocols often use temperatures around 100 °C to drive the reaction to completion quickly.[2]
-
Use a More Reactive Phosphite: If sterics are an issue, switch to a less hindered phosphite (e.g., dimethyl phosphite instead of diisopropyl phosphite).
-
Activate the Electrophile: As mentioned, employing a Lewis acid catalyst can enhance the electrophilicity of the carbonyl or imine, making it more susceptible to attack.
-
A3: Reaction Conditions (Solvent & Temperature)
-
The Problem: The chosen solvent or temperature is hindering the reaction.
-
The Causality: The solvent plays a critical role in stabilizing intermediates and solvating reagents. Polar solvents can sometimes decrease reactivity.[10] Temperature affects not only the reaction rate but also the stability of reactants and products.
-
Solutions:
-
Solvent Screen: Conduct a solvent screen. While THF is common, nonpolar solvents like hexanes or toluene have been shown to be optimal for certain catalytic systems.[8][12]
-
Solvent-Free Conditions: For a green chemistry approach, consider running the reaction neat (solvent-free), often with microwave irradiation. This method can lead to high yields, shorter reaction times, and simplified work-up.[2][13]
-
Temperature Optimization: If the reaction is slow, gently increase the heat. Conversely, if you observe product decomposition, try running the reaction at a lower temperature, even if it requires a longer reaction time.[12][14]
-
Question: I am getting a good conversion, but my yield is low after workup and purification. Where am I losing my product?
Product loss during the workup and purification stages is a common and often overlooked problem.[15]
A1: Aqueous Workup
-
The Problem: The α-hydroxyphosphonate or α-aminophosphonate product is water-soluble and is being lost in the aqueous layer during extraction.
-
The Causality: The presence of the phosphonate group and a hydroxyl or amino group makes these products relatively polar and potentially soluble in water, especially if they are small molecules.
-
Solutions:
-
Back-Extraction: After your initial extraction, re-extract the aqueous layer several times with a more polar organic solvent like ethyl acetate or dichloromethane.[15]
-
Brine Wash: Before drying the organic layer, wash it with saturated NaCl solution (brine) to "salt out" the dissolved product, pushing it back into the organic phase.
-
Evaporate the Aqueous Layer: If you suspect significant loss, you can carefully neutralize and evaporate the aqueous layer to see if any product can be recovered.
-
A2: Purification
-
The Problem: The product is difficult to separate from starting materials or byproducts via column chromatography.
-
The Causality: The high polarity of phosphonates can cause them to streak or remain on the silica gel column.
-
Solutions:
-
Recrystallization: If your product is a solid, recrystallization is often a more effective purification method than chromatography for polar compounds.
-
Modify the Mobile Phase: When using silica gel chromatography, add a small amount of a polar modifier like methanol (1-5%) or a few drops of acetic acid or triethylamine to your eluent system (e.g., hexane/ethyl acetate) to improve peak shape and recovery.
-
Use a Different Stationary Phase: Consider using a different stationary phase, such as alumina or reverse-phase silica, if your product is unstable on standard silica gel.[14]
-
Question: My reaction is producing significant side products. How can I improve selectivity?
Side reactions can compete with the desired Pudovik pathway, reducing the final yield.
A1: Phospha-Brook Rearrangement
-
The Problem: The initially formed α-hydroxyphosphonate rearranges to a phosphate.
-
The Causality: Under certain basic conditions, the hydroxyl group of the product can be deprotonated, leading to a rearrangement where the phosphorus atom migrates to the oxygen, forming a more thermodynamically stable P-O-C bond linkage.[4][9] This is particularly prevalent with strong bases or higher catalyst concentrations.[9]
-
Solutions:
-
Reduce Catalyst Concentration: Using a lower amount of base can prevent the rearrangement. For example, one study found that using 5% diethylamine favored the Pudovik adduct, while 40% led exclusively to the rearranged product.[9]
-
Control Temperature: Run the reaction at a lower temperature to disfavor the rearrangement pathway.
-
Choose the Right Catalyst: Some catalytic systems are less prone to promoting this rearrangement. Careful selection based on literature precedents is crucial.
-
A2: Dimerization of the Electrophile
-
The Problem: When using activated alkenes as electrophiles (phospha-Michael addition), the alkene can dimerize as a side reaction.
-
The Causality: The same catalyst that activates the phosphite can sometimes catalyze the dimerization of the electron-deficient alkene.
-
Solutions:
-
Optimize Catalyst: Certain catalysts, like PBu₃, have been shown to provide high yields of the desired phosphonate while being free from competitive dimerization.[6][7][16]
-
Control Stoichiometry: Adding the alkene slowly to the mixture of the phosphite and catalyst can help maintain a low concentration of the free alkene, disfavoring the dimerization pathway.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my specific Pudovik reaction?
The optimal catalyst depends on your substrates. Here is a general guide:
| Catalyst Type | When to Use | Example(s) | Key Considerations |
| Organic Bases | General purpose, especially for reactive aldehydes and imines. | DBN, Triethylamine, Diethylamine | Stronger bases like DBN often give higher yields and faster reactions than triethylamine.[4][9] |
| Tertiary Phosphines | For conjugate addition to electron-deficient alkenes. | Tributylphosphine (PBu₃) | Often superior to amines for preventing alkene dimerization.[6][7] |
| Alkali Metal Bases | For hydrophosphorylation of less reactive substrates like alkynes. | LiHMDS, NaH, t-BuOK | Strong bases that can promote side reactions like the phospha-Brook rearrangement.[4][17] |
| Lewis Acids | For asymmetric synthesis or activation of less reactive carbonyls. | Chiral Al(III) complexes | Can provide high enantioselectivity with low catalyst loading.[8][11] |
Q2: Can Pudovik reactions be performed under modern, high-efficiency conditions?
Absolutely. Modern organic synthesis techniques have been successfully applied to improve the Pudovik reaction:
-
Microwave-Assisted Synthesis: Using a microwave reactor can dramatically reduce reaction times from hours to minutes (e.g., 10-30 min) and often improves yields, particularly under solvent-free conditions.[2][5]
-
Continuous Flow Chemistry: Performing the reaction in a continuous stirred-tank reactor (CSTR) allows for excellent control over reaction parameters (temperature, residence time, mixing), leading to reduced reaction times and improved yields compared to batch methods.[4][18][19] This technique is also highly scalable.
Q3: How can I achieve stereoselectivity in the Pudovik reaction?
Achieving high stereoselectivity is a major goal, especially in drug development. This is typically accomplished by using a chiral catalyst or a chiral auxiliary.
-
Chiral Catalysts: Chiral Lewis acid complexes, such as those based on aluminum or other metals, can effectively catalyze the enantioselective addition of phosphites to aldehydes and imines, yielding products with high enantiomeric excess (up to 98% ee).[8] Chiral Brønsted bases like quinine have also been used.[20]
-
Chiral Auxiliaries: Attaching a recyclable chiral auxiliary to the phosphonate reagent allows for diastereoselective reactions. For example, H-phosphonates derived from a camphor-based diol (CAMDOL) have been used to synthesize a variety of α-functionalized phosphonates with high diastereomeric ratios (up to 99:1).[12][21]
Experimental Protocols
Protocol 1: Microwave-Assisted, Solvent-Free Pudovik Reaction
This protocol describes a general method for the synthesis of α-aminophosphonates from an imine and a dialkyl phosphite.[2]
Materials:
-
Imine (1.0 eq)
-
Dialkyl phosphite (1.2–1.5 eq)
-
Microwave reactor vial with a magnetic stir bar
Procedure:
-
Add the imine (1.0 eq) and the dialkyl phosphite (1.2 eq) to a microwave reactor vial equipped with a stir bar.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100 °C) for a specified time (e.g., 10-30 minutes).
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or ³¹P NMR).
-
Once the reaction is complete, allow the vial to cool to room temperature.
-
The crude product can be purified by standard methods, such as column chromatography or recrystallization, to yield the pure α-aminophosphonate.
Caption: General workflow for a microwave-assisted Pudovik reaction.
References
-
The Pudovik Reaction Catalyzed by Tertiary Phosphines | Request PDF. (2025). ResearchGate. [Link]
-
Understanding alkali-metal driven hydrophosphorylation: mechanism and challenges in the Pudovik reaction. (2025). Catalysis Science & Technology (RSC Publishing). [Link]
-
Pudovik reaction. (n.d.). Grokipedia. [Link]
-
The Pudovik Reaction Catalyzed by Tertiary Phosphines. (2016). Ingenta Connect. [Link]
-
The Pudovik Reaction Catalyzed by Tertiary Phosphines. (2016). Bentham Science Publishers. [Link]
-
Pudovik reaction. (n.d.). Wikipedia. [Link]
-
The Pudovik Reaction Catalyzed by Tertiary Phosphines. (n.d.). Bentham Science Publisher. [Link]
-
Constructive On-DNA Abramov Reaction and Pudovik Reaction for DEL Synthesis. (2023). ACS Publications. [Link]
-
Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. (2024). MDPI. [Link]
-
A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. (2023). PMC - PubMed Central. [Link]
-
Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. (2008). Organic Chemistry Portal. [Link]
-
Methods of the tandem Pudovik reaction and rearrangement affording benzyl phosphates 56. (n.d.). ResearchGate. [Link]
-
Continuous flow optimisation of the Pudovik reaction and phospha-Brook rearrangement using DBN. (2024). London Met Repository. [Link]
-
Generally accepted mechanism for the Pudovik reaction. (n.d.). ResearchGate. [Link]
-
(PDF) Stereoselective Pudovik reaction of aldehydes, aldimines, and nitroalkenes with CAMDOL-derived H-phosphonate. (2025). ResearchGate. [Link]
-
Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. (2024). ResearchGate. [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Deciphering Asymmetric Brønsted Base-Aminocatalytic Mode in Pudovik/[17][21]-Phospha-Brook Rearrangement/Michael Cascade Reaction. (2024). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. (2025). ResearchGate. [Link]
-
Troubleshooting: My Reaction Failed: FAQ. (n.d.). University of Rochester, Department of Chemistry. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Constructive On-DNA Abramov Reaction and Pudovik Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Pudovik Reaction Catalyzed by Tertiary Phosphines: Ingenta Connect [ingentaconnect.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex [organic-chemistry.org]
- 9. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
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- 14. Troubleshooting [chem.rochester.edu]
- 15. Troubleshooting [chem.rochester.edu]
- 16. The Pudovik Reaction Catalyzed by Tertiary Phosphines | Bentham Science [eurekaselect.com]
- 17. Understanding alkali-metal driven hydrophosphorylation: mechanism and challenges in the Pudovik reaction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 18. Continuous flow optimisation of the Pudovik reaction and phospha-Brook rearrangement using DBN | London Met Repository [repository.londonmet.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Diethyl Trimethylsilyl Phosphite
Welcome to the technical support center for Diethyl Trimethylsilyl Phosphite. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges and optimize the use of this versatile reagent in your synthetic endeavors.
Introduction to this compound
This compound, (EtO)₂POSiMe₃, is a highly reactive P(III) reagent widely employed in organic synthesis. Its utility stems from the facile cleavage of the P-O-Si bond, which allows it to act as a potent phosphonylating agent. The trimethylsilyl group enhances the nucleophilicity of the phosphorus atom, enabling reactions that are often sluggish or require harsh conditions with conventional dialkyl phosphites. This reagent is a cornerstone in forming C-P bonds, particularly in the Pudovik and Horner-Wadsworth-Emmons (HWE) reactions. However, its high reactivity also makes it susceptible to hydrolysis and side reactions, necessitating careful handling and optimized reaction conditions for successful outcomes.
This guide will provide a comprehensive overview of the key considerations for using this compound, with a focus on practical troubleshooting and reaction optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the use of this compound in a question-and-answer format.
Reagent Handling and Stability
Q1: My reaction with this compound is giving low yields, and I suspect the reagent has degraded. How can I assess its purity and what are the proper storage conditions?
A1: this compound is highly sensitive to moisture. Hydrolysis is the primary degradation pathway, leading to the formation of diethyl phosphite and hexamethyldisiloxane (HMDSO).
-
Purity Assessment: The purity of this compound can be readily checked by ³¹P NMR spectroscopy. The pure reagent should exhibit a single peak around δ 138 ppm. The presence of a significant peak around δ 7-8 ppm (with a characteristic large ¹J(P,H) coupling of ~700 Hz) indicates the presence of diethyl phosphite, a common impurity resulting from hydrolysis.
-
Proper Storage: To minimize degradation, this compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container, preferably in a refrigerator (2-8 °C). It is advisable to purchase the reagent in small quantities and use it promptly after opening.
Q2: I observe a white precipitate in my bottle of this compound. What is it and is the reagent still usable?
A2: The white precipitate is likely a result of hydrolysis and subsequent reactions of the degradation products. While the reagent might still be usable for some applications, the presence of a precipitate indicates significant degradation. It is highly recommended to use a fresh bottle of the reagent for reactions that are sensitive to stoichiometry or require high purity.
Pudovik Reaction Troubleshooting
The Pudovik reaction involves the addition of a phosphite to a carbonyl compound or an imine to form α-hydroxyphosphonates or α-aminophosphonates, respectively.[1]
Q3: My Pudovik reaction with an aldehyde is slow and incomplete. How can I improve the reaction rate and conversion?
A3: Several factors can influence the rate of a Pudovik reaction.
-
Catalyst Choice: The Pudovik reaction is often catalyzed by either a base or a Lewis acid.[2][3]
-
Base Catalysis: Bases like triethylamine (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.[4] They function by deprotonating the phosphite, increasing its nucleophilicity.
-
Lewis Acid Catalysis: Lewis acids such as ZnCl₂, Cu(OTf)₂, or Al(III) complexes activate the carbonyl group, making it more electrophilic.[5][6] For substrates with base-sensitive functional groups, a Lewis acid catalyst is a better choice.[2]
-
-
Solvent: The choice of solvent can have a significant impact. Aprotic solvents like THF, toluene, or dichloromethane are generally preferred. For some catalytic systems, nonpolar solvents like hexanes have been shown to enhance enantioselectivity in asymmetric Pudovik reactions.[6]
-
Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. However, be cautious of potential side reactions at higher temperatures.
Q4: I am observing a significant amount of a byproduct in my Pudovik reaction, which I suspect is a rearranged phosphate. How can I suppress this side reaction?
A4: The formation of a phosphate byproduct is likely due to the phospha-Brook rearrangement of the initially formed α-hydroxyphosphonate adduct.[7] This rearrangement is often promoted by strong bases and higher temperatures.
-
Control of Basicity: Use a milder base or a catalytic amount of a strong base. The amount of base can be critical; for instance, using 5% diethylamine in a reaction of an α-oxophosphonate with a dialkyl phosphite can lead exclusively to the Pudovik adduct, while 40% of the same catalyst can result in complete rearrangement.[7]
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can significantly reduce the rate of the rearrangement.
-
Lewis Acid Catalysis: Employing a Lewis acid catalyst instead of a base can often circumvent the phospha-Brook rearrangement.[2]
Experimental Protocols
Protocol 1: General Procedure for the Pudovik Reaction with an Aldehyde
This protocol provides a general method for the synthesis of α-hydroxyphosphonates using this compound and an aldehyde with triethylamine as a catalyst.[8]
Materials:
-
Aldehyde (1.0 equiv)
-
This compound (1.1 equiv)
-
Triethylamine (0.1-1.0 equiv)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂, or toluene)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄ or Na₂SO₄
-
Organic solvent for extraction (e.g., ethyl acetate, CH₂Cl₂)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde (1.0 equiv) and anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.1 equiv) dropwise via syringe.
-
Add triethylamine (0.1-1.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or ³¹P NMR.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Horner-Wadsworth-Emmons Reaction
This protocol outlines a general procedure for the olefination of an aldehyde using a phosphonate generated in situ from this compound, followed by reaction with an α-haloester and subsequent olefination.
Materials:
-
This compound (1.2 equiv)
-
α-bromo or α-chloro ester (1.2 equiv)
-
Base (e.g., NaH, LiHMDS, or KHMDS; 1.1 equiv)
-
Aldehyde (1.0 equiv)
-
Anhydrous THF
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.2 equiv) and anhydrous THF.
-
Cool the solution to 0 °C.
-
Add the α-halo ester (1.2 equiv) dropwise. The reaction is often exothermic. Allow the mixture to stir at room temperature for 1-2 hours to form the phosphonate.
-
In a separate oven-dried flask, suspend the base (e.g., NaH, 1.1 equiv) in anhydrous THF and cool to 0 °C.
-
Slowly add the phosphonate solution from step 3 to the base suspension. Stir for 30-60 minutes at 0 °C to generate the ylide.
-
Add the aldehyde (1.0 equiv) dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the resulting alkene by column chromatography.
Data Presentation
Table 1: ³¹P NMR Chemical Shifts of Common Species
| Compound | Structure | ³¹P Chemical Shift (δ, ppm) |
| This compound | (EtO)₂POSiMe₃ | ~ 138 |
| Diethyl phosphite | (EtO)₂P(O)H | ~ 7-8 (d, ¹J(P,H) ≈ 700 Hz) |
| Diethyl trimethylsilyl phosphate | (EtO)₂P(O)OSiMe₃ | ~ -5 to -10 |
| α-Hydroxyphosphonate product | (EtO)₂P(O)CH(OH)R | ~ 20-25 |
| Phospha-Brook rearrangement product (phosphate) | (EtO)₂P(O)O-CHR- | ~ -1 to -5 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other substituents.[9][10][11]
Visualizations
Diagram 1: Pudovik Reaction Workflow
Caption: A typical workflow for a Pudovik reaction.
Diagram 2: Troubleshooting Pudovik Reaction Side Reactions
Caption: Factors influencing the outcome of the Pudovik reaction.
References
-
Keglevich, G., & Bálint, E. (2012). The Kabachnik-Fields reaction: Mechanism and synthetic use. Molecules, 17(11), 12821–12835. [Link]
-
Keglevich, G., Szekrényi, A., Sipos, M., & Hanusz, M. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 23(6), 1435. [Link]
-
Keglevich, G., & Kiss, N. Z. (2018). Green and Effective Preparation of α-Hydroxyphosphonates by Ecocatalysis. Molecules, 23(12), 3108. [Link]
-
Pudovik Reaction. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
-
Horner-Wadsworth-Emmons Reaction. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
-
Zhang, J., et al. (2022). Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters. Beilstein Journal of Organic Chemistry, 18, 1188–1194. [Link]
-
SpectraBase. (n.d.). Dimethyl trimethylsilyl phosphite. [Link]
-
University of California, Santa Barbara. (n.d.). ³¹P Chemical Shifts. [Link]
-
Horner, L., Hoffmann, H., & Wippel, H. G. (1958). Phosphororganische Verbindungen, I. Darstellung und einige Eigenschaften von tertiären Phosphinen mit Substituenten in p-Stellung. Chemische Berichte, 91(1), 61-63. [Link]
-
Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. [Link]
-
Morgalyuk, V. P., Strelkova, T. V., Buyanovskaya, A. G., & Brel, V. K. (2019). New Synthesis of this compound. Russian Journal of Organic Chemistry, 55(9), 1432–1434. [Link]
-
Abell, J. P., & Yamamoto, H. (2008). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Journal of the American Chemical Society, 130(32), 10521–10523. [Link]
-
Keglevich, G., et al. (2021). The Synthesis, Crystal Structure, Modification, and Cytotoxic Activity of α-Hydroxy-Alkylphosphonates. Molecules, 26(24), 7586. [Link]
-
Keglevich, G., et al. (2023). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. Molecules, 28(16), 6061. [Link]
-
Zhang, L., et al. (2016). Lifetime limit of tris(trimethylsilyl) phosphite as electrolyte additive for high voltage lithium ion batteries. RSC Advances, 6(35), 29481–29489. [Link]
-
Brook, A. G. (1958). The-Brook-Rearrangement-and-Beyond-Then-and-Now. Gelest. [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]
-
Keglevich, G., & Vámos, E. (2022). Synthesis of novel α-hydroxyphosphonates along with α-aminophosphonates as intermediates. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(4-6), 335-341. [Link]
-
Lin, S., Otsuka, Y., Yin, L., Kumagai, N., & Shibasaki, M. (2017). Catalytic Enantioselective Addition of Diethyl Phosphite to N-Thiophosphinoyl Ketimines: Preparation of (R)-Diethyl (1-Amino-1-phenylethyl)phosphonate. Organic Syntheses, 94, 313-331. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. [Link]
-
Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. [Link]
-
Chen, B., et al. (2020). Phosphorus-Based Catalysis. ACS Central Science, 7(3), 411–427. [Link]
-
Evans, D. A. (n.d.). Evans pKa Table. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
-
Keglevich, G., et al. (2021). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. International Journal of Molecular Sciences, 22(24), 13359. [Link]
-
Denmark, S. E., & Heemstra Jr, J. R. (2007). Lewis base catalysis in organic synthesis. Topics in Current Chemistry, 291, 1-46. [Link]
-
Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408. [Link]
-
Ando, K. (1997). Highly Z-selective Horner-Emmons reaction of α-alkoxycarbonyl-substituted phosphonates with aldehydes. The Journal of Organic Chemistry, 62(7), 1934-1939. [Link]
-
Masamune, S., & Roush, W. R. (1987). Strategic applications of named reactions in organic synthesis. Academic Press. [Link]
-
Corey, E. J., & Kwiatkowski, G. T. (1966). The Wittig reaction. The mechanism of the reaction of triphenyl-n-propylidenephosphorane with benzaldehyde. Journal of the American Chemical Society, 88(23), 5654-5656. [Link]
-
Schlosser, M., & Christmann, K. F. (1966). Trans-selektive Olefin-Synthesen. Angewandte Chemie, 78(1), 115-115. [Link]
-
Barrett, A. G. M., & Hamprecht, D. (1998). Total synthesis of the antifungal agent FR-900848. The Journal of Organic Chemistry, 63(22), 7894-7901. [Link]
- Kabachnik, M. I., & Medved, T. Y. (1952). A new method for the synthesis of α-amino phosphoric acids. Doklady Akademii Nauk SSSR, 83, 689-692.
-
Fields, E. K. (1952). The synthesis of esters of substituted amino phosphonic acids. Journal of the American Chemical Society, 74(6), 1528-1531. [Link]
- Arbuzov, A. E. (1906). On the structure of phosphorous acid and its derivatives. Isomerization of the esters of phosphorous acid. J. Russ. Phys. Chem. Soc., 38, 687-701.
-
Michaelis, A., & Kaehne, R. (1898). Ueber das Verhalten der Jodalkyle gegen die sogen. Phosphorigsäure-ester oder O-Phosphine. Berichte der deutschen chemischen Gesellschaft, 31(1), 1048-1055. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex [organic-chemistry.org]
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Technical Support Center: Preventing the Hydrolysis of Silyl Phosphite Reagents
Welcome to the technical support center for silyl phosphite reagents. This guide is designed for researchers, scientists, and drug development professionals who utilize these powerful but highly sensitive reagents in their synthetic workflows. Silyl phosphites, such as tris(trimethylsilyl) phosphite (TMSPi), are invaluable for forming P-C bonds and are central to the synthesis of phosphonates and other key intermediates.[1] However, their utility is matched by their extreme sensitivity to moisture, which can lead to rapid hydrolysis, compromising reagent integrity, reaction yields, and downstream processes.
This document provides in-depth, experience-based answers to common challenges, explains the chemical principles behind best practices, and offers detailed protocols to ensure your experiments are successful and reproducible.
Mechanism Spotlight: The Chemistry of Hydrolysis
Understanding why silyl phosphites are so sensitive is the first step to preventing their degradation. The hydrolysis of a silyl phosphite, such as TMSPi, is a rapid reaction initiated by the presence of water. The reaction can proceed through nucleophilic attack on either the silicon or phosphorus centers. The key takeaway is that even trace amounts of water, whether from solvents, glassware, or the atmosphere, can initiate this destructive cascade.[2][3]
The primary hydrolysis products are typically a silylated alcohol (e.g., trimethylsilanol) and a phosphonic acid derivative.[2] These byproducts not only represent a loss of your active reagent but can also introduce unwanted reactivity or complicate purification steps.
Caption: Generalized mechanism of silyl phosphite hydrolysis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My phosphitylation reaction failed, giving low yield or only starting material. Is my silyl phosphite reagent bad?
A1: Reagent integrity is the most common point of failure. Before questioning your substrate or reaction conditions, you must validate the quality of your silyl phosphite. Hydrolysis is the primary culprit for reagent deactivation.
Causality: A partially hydrolyzed silyl phosphite has a lower concentration of the active P(III) species. Furthermore, the acidic byproducts of hydrolysis, such as phosphorous acid, can catalyze unwanted side reactions or degrade sensitive substrates, leading to a complex mixture and poor yields.[4]
Troubleshooting Steps:
-
Analytical Verification: The most reliable method to check for hydrolysis is ³¹P NMR spectroscopy.[5] A pure, active silyl phosphite like TMSPi should show a single sharp peak in its characteristic region, while hydrolysis products will appear as distinct signals at different chemical shifts.[6][7]
-
Visual Inspection: While not definitive, cloudiness or the presence of fine white precipitates (often silicaceous byproducts) in a liquid silyl phosphite reagent is a strong indicator of significant moisture contamination.
-
Review Handling Practices: Were the reagent bottles handled exclusively under a dry, inert atmosphere (e.g., in a glovebox or via a Schlenk line)?[8] Was a fresh, dry syringe and needle used for every transfer? Even brief exposure to ambient air can introduce enough moisture to degrade the reagent.[9]
Q2: I'm observing a significant H-phosphonate peak in my ³¹P NMR after workup. Where is this coming from?
A2: This is a classic sign of hydrolysis occurring either during the reaction or, more commonly, during the aqueous workup and/or chromatography.
Causality: Silyl phosphites and the resulting phosphoramidite products are highly susceptible to hydrolysis on silica gel columns, which are inherently acidic and contain adsorbed water.[10] The acidic environment of the silica can rapidly break down the desired product into the corresponding H-phosphonate.
Troubleshooting & Prevention Protocol:
-
Anhydrous Workup: If possible, avoid aqueous workups altogether. Quench the reaction with a non-aqueous method if your downstream chemistry allows.
-
Neutralize Chromatography Media: Before running your column, pre-treat the silica gel. This is a critical, self-validating step.
-
Protocol: Slurry your silica gel in the initial, non-polar eluent.
-
Add 1-2% (v/v) of a tertiary amine base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).
-
Stir the slurry for 15-20 minutes, then pack the column as usual.
-
Flush the packed column with several column volumes of the amine-containing eluent before loading your sample.[10] This neutralizes acidic sites and displaces water.
-
-
Use a Basic Eluent Modifier: Consistently add 0.5-2% Et₃N or DIPEA to your chromatography solvents to maintain a non-acidic environment throughout the purification process.[10]
Q3: What are the definitive best practices for handling and storing silyl phosphite reagents to guarantee their longevity?
A3: Rigorous adherence to anhydrous and anaerobic techniques is non-negotiable. There is no substitute for proper technique, as even minor lapses can lead to complete reagent failure.
Core Principles:
-
Atmosphere Control: All manipulations must be performed under a dry, inert atmosphere of nitrogen or argon. A glovebox with low ppm levels of O₂ and H₂O is the gold standard. If a glovebox is unavailable, proficient use of a Schlenk line is essential.
-
Proper Sealing: Use bottles with high-quality septa (Sure/Seal™ or equivalent).[11] The septum provides a resealable barrier for needle-based transfers. After each use, ensure the Bakelite cap is replaced tightly over the septum to maintain a secondary seal.[11]
-
Storage Conditions: Store reagents in a cool, dark, and dry environment. For long-term storage, placing the sealed bottle inside a desiccator within a refrigerator (that is approved for chemical storage) is recommended.[5] When removing from cold storage, allow the bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.[5]
Q4: How can I be certain my solvents and glassware are dry enough for these reactions?
A4: Assume nothing is dry. Commercially available "anhydrous" solvents often contain ppm levels of water that are unacceptable for silyl phosphite chemistry.[12] Glassware surfaces readily adsorb a film of moisture from the air.[9][11]
Detailed Protocols:
Glassware Preparation Workflow
-
Oven Drying: Place all glassware (flasks, stir bars, cannulas) in an oven at >125°C for a minimum of 4 hours, though overnight is preferable.[9][11]
-
Cooling Under Inert Atmosphere: The method of cooling is critical.
-
Option A (Best): Assemble the hot glassware quickly and immediately place it on a Schlenk line. Evacuate and backfill with dry inert gas three times.[8]
-
Option B: Assemble the glassware while still hot and flush with a steady stream of dry inert gas as it cools.
-
Option C (Less Ideal): Place the hot glassware in a desiccator to cool before transferring to an inert atmosphere setup.
-
Caption: Workflow for preparing moisture-free glassware.
Solvent Drying Methods
| Method | Drying Agent | Procedure | Suitability & Comments |
| Distillation (Classic) | Sodium/Benzophenone | For ethers (THF, Et₂O). Reflux until a persistent deep blue/purple color indicates anhydrous and oxygen-free conditions.[13] | Gold Standard for Ethers. Provides a visual indicator of dryness. Requires a dedicated still. |
| Distillation (General) | Calcium Hydride (CaH₂) | For hydrocarbons, chlorinated solvents (DCM), and nitriles (MeCN). Reflux over CaH₂ and distill.[13] | Highly Effective. CaH₂ is a versatile and powerful drying agent. No visual indicator. |
| Solvent Purification System | Packed Alumina/Copper Columns | Pushes solvent through activated columns using inert gas pressure. | Convenient & Safe. Eliminates the need for stills. Column activity must be maintained. |
| Molecular Sieves (Storage) | Activated 3Å or 4Å Sieves | Add freshly activated sieves (heat under vacuum) to a bottle of pre-dried solvent.[12][14] | Excellent for maintaining dryness. Not ideal for removing large amounts of water. Use a loading of 10-20% (m/v) and allow to stand for >48 hours.[14] |
Activation of Molecular Sieves: Heat sieves in a flask with a heat gun under high vacuum until no more water is seen condensing. Allow to cool under vacuum before transferring to a solvent bottle under a counter-flow of inert gas.
Q5: How do I use ³¹P NMR to quantify the purity of my silyl phosphite reagent?
A5: ³¹P NMR is the definitive tool for assessing purity and detecting hydrolysis. It provides a direct window into the phosphorus-containing species in your sample.[15]
Procedure:
-
Sample Preparation: In a glovebox or under a robust inert atmosphere, prepare your NMR sample. Use a deuterated solvent that has been rigorously dried (e.g., C₆D₆ passed through activated alumina).
-
Acquisition: Acquire a standard proton-decoupled ³¹P NMR spectrum.[7]
-
Analysis:
-
Identify the main peak corresponding to your silyl phosphite.
-
Look for common impurity peaks. The presence of peaks in the H-phosphonate or phosphoric acid regions is a clear indication of hydrolysis.
-
Integrate the peaks. While standard ³¹P NMR is not perfectly quantitative due to relaxation effects, the relative integrals provide a very good estimate of the purity and the extent of hydrolysis.[7] For truly quantitative results, inverse-gated decoupling experiments are required.
-
| Phosphorus Species | Typical ³¹P Chemical Shift Range (ppm) | Notes |
| P(OR)₃ (Phosphites) | +125 to +145 [6] | This is the region for your active reagent (e.g., P(OSiMe₃)₃). |
| H-Phosphonates | +1 to +15 (often with large ¹J P-H coupling) | A primary product of hydrolysis.[10] |
| Phosphoric Acid/Derivatives | -10 to +5 | Indicates more extensive hydrolysis and potential oxidation. |
By implementing these rigorous, chemically-sound procedures, you can effectively prevent the hydrolysis of silyl phosphite reagents, ensuring the integrity of your materials and the success of your synthetic endeavors.
References
- Working with air and moisture sensitive compounds (2008). Molecular Inorganic Chemistry.
- Three types of hydrolysis and ways to prevent hydrolysis (2024). Source Not Specified.
- Techniques for Handling Air- and Moisture-Sensitive Compounds (2014). Wipf Group - University of Pittsburgh.
- Storage of air and temperature sensitive reagents (2023). Chemistry Stack Exchange.
- Elucidating the Reactivity of Tris(trimethylsilyl)phosphite and Tris(trimethylsilyl)phosphate Additives in Carbonate Electrolytes (n.d.). ACS Applied Energy Materials.
- Ab initio study of the operating mechanisms of tris(trimethylsilyl) phosphite as a multifunctional additive for Li-ion batteries (n.d.). ResearchGate.
- Handling air-sensitive reagents AL-134 (n.d.). MIT.
- Exploration of hydrolysis pathways of alkyl and aryl phosphites (n.d.). OpenRiver - Winona State University.
- Drying solvents (2023). Sciencemadness Wiki.
- Drying Solvents (2021). Chemistry LibreTexts.
- Any nucleic acid chemists here? trying to make my phosphitylations more consistent (2023). Reddit.
- Use of Custom Synthesized Phosphoramidite Reagents (n.d.). TriLink BioTechnologies.
- Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants (n.d.). Journal of Organic Chemistry.
- 31P chemical shifts (n.d.). Steffen's Chemistry Pages - Science and Fun.
- 31 Phosphorus NMR (n.d.). Source Not Specified.
- Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies (n.d.). Source Not Specified.
- Silyl-Functionalized Electrolyte Additives and Their Reactivity toward Lewis Bases in Li-Ion Cells (2022). Chemistry of Materials - ACS Publications.
- From Industrial Method to the Use of Silylated P(III) Reagents for the Synthesis of Relevant Phosphonylated Molecules (n.d.). ResearchGate.
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- 3. pubs.acs.org [pubs.acs.org]
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- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. reddit.com [reddit.com]
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- 12. trilinkbiotech.com [trilinkbiotech.com]
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- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. nmr.oxinst.com [nmr.oxinst.com]
Issues with the stability of Diethyl trimethylsilyl phosphite in storage
Welcome to the technical support guide for Diethyl trimethylsilyl phosphite (DETSP). This resource is designed for researchers, chemists, and drug development professionals to address common challenges related to the storage, handling, and stability of this versatile phosphonylating reagent. Unforeseen degradation of DETSP is a frequent cause of diminished reaction yields and the formation of complex side products. This guide provides in-depth, field-proven insights to help you diagnose and prevent these issues, ensuring the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Concerns
This section addresses the fundamental chemical principles governing the stability of this compound.
Q1: What is this compound and why is its stability so critical for my research?
Answer: this compound (CAS: 13716-45-5) is a highly reactive organophosphorus reagent widely used in organic synthesis.[1][2] Its primary function is to act as a phosphonylating agent, enabling the creation of phosphonates and other phosphorus-containing compounds that are vital for developing nucleotide analogs, prodrugs, and novel catalytic ligands.[2][3]
The Causality Behind Its Importance: The reagent's utility is derived from the trivalent phosphorus atom (P(III)) and the labile phosphorus-oxygen-silicon (P-O-Si) bond. This specific structure facilitates nucleophilic attack by the phosphorus center on various electrophiles.[2] However, this same reactivity makes the molecule susceptible to degradation from common atmospheric contaminants like moisture and oxygen. If the reagent degrades, its efficacy in your desired reaction pathway is compromised, leading to failed syntheses, reduced yields, and time-consuming purification challenges.
Q2: What are the primary chemical pathways that cause this compound to degrade during storage?
Answer: The degradation of this compound is primarily driven by two environmental factors: moisture and atmospheric oxygen.
-
Hydrolysis (Moisture Sensitivity): This is the most common and rapid degradation pathway. The P-O-Si bond is highly susceptible to cleavage by water. Safety data sheets for analogous phosphite esters consistently highlight their moisture-sensitive nature.[4][5] The reaction proceeds via nucleophilic attack of water on the silicon atom, which is more electropositive than the phosphorus atom.
-
Oxidation (Air Sensitivity): The trivalent phosphorus (P(III)) center is readily oxidized to a pentavalent state (P(V)) by atmospheric oxygen. This converts the phosphite into a phosphate, rendering it ineffective for most phosphonylation reactions that rely on P(III) reactivity. This sensitivity to air is a known characteristic of many phosphite compounds.[5][6]
Q3: What are the main degradation products, and how can they negatively impact my experiments?
Answer: The degradation products formed directly interfere with chemical reactions by introducing new, unwanted reactive species.
-
From Hydrolysis: The primary products are Diethyl phosphite (also known as Diethyl hydrogen phosphite) and Trimethylsilanol . Trimethylsilanol is unstable and readily condenses to form Hexamethyldisiloxane (HMDSO) .
-
From Oxidation: The product is Diethyl trimethylsilyl phosphate .
Impact on Experiments:
-
Competitive Reactivity: Diethyl phosphite, a major hydrolysis byproduct, is itself a reactive molecule. It can participate in different chemical pathways than the parent reagent, leading to unexpected side products.
-
Stoichiometric Imbalance: If a significant portion of your this compound has degraded, the actual molar quantity of the active reagent is lower than calculated. This results in incomplete reactions and lower yields.
-
Catalyst Poisoning: In sensitive catalytic systems, degradation products can sometimes interfere with or poison the catalyst, halting the desired reaction.
Below is a diagram illustrating these primary degradation pathways.
Q4: What are the definitive, field-tested storage conditions to maximize the shelf-life of this compound?
Answer: To ensure maximum stability and shelf-life, strict adherence to proper storage conditions is non-negotiable. The goal is to create an environment free from moisture and oxygen.
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Temperature | 2–8 °C. | Refrigeration slows the rate of all chemical degradation pathways. Crucially, do not freeze the reagent , as this can cause moisture from the headspace to condense and freeze, potentially accelerating hydrolysis upon thawing. |
| Atmosphere | Under an inert gas (Argon or Nitrogen).[6] | An inert atmosphere displaces both moisture and oxygen, directly preventing hydrolysis and oxidation. Argon is preferred due to its higher density, which provides a more stable blanket over the liquid. |
| Container | Original manufacturer's bottle with a secure, high-quality septum-sealed cap. | These containers are designed and tested for compatibility. Avoid transferring the reagent to other containers for long-term storage, as this introduces a high risk of contamination. |
| Handling | Use only oven-dried glassware and inert-gas handling techniques (e.g., syringe, cannula).[6] | Every exposure to the laboratory atmosphere introduces contaminants. Minimizing the frequency and duration of bottle access is key to long-term stability. |
Section 2: Troubleshooting Guide - Diagnosing Reagent Degradation
This section provides a logical framework for identifying if reagent instability is the root cause of experimental problems.
Q1: My reaction yield is unexpectedly low, or the reaction failed entirely. How do I determine if the this compound is the culprit?
Answer: A drop in yield is a classic symptom of degraded reagent. The cause is a lower-than-calculated concentration of the active P(III) species. Follow this diagnostic workflow:
Q2: I'm observing unexpected signals in my reaction's NMR spectrum. Can these be traced back to degraded this compound?
Answer: Yes. The degradation products are chemically distinct and will appear in NMR spectra. The most definitive method for analysis is ³¹P NMR spectroscopy .
| Compound | Phosphorus Oxidation State | Typical ³¹P NMR Chemical Shift (δ, ppm) | Notes |
| This compound | +3 | ~ -128 [3][7] | The sharp, high-field signal of your active reagent. |
| Diethyl phosphite | +3 | ~ +7 to +10 (with ¹JPH coupling) | A common hydrolysis product. Appears far downfield from the starting material. |
| Diethyl trimethylsilyl phosphate | +5 | ~ -10 to -15 | The oxidation product. Appears in the typical phosphate ester region. |
Expert Tip: Before starting a critical synthesis, it is best practice to take a quick ³¹P NMR of the reagent. This self-validating step confirms its identity and purity, preventing wasted time and resources on a reaction doomed to fail.
Q3: The reagent in my bottle is cloudy, has a precipitate, or appears discolored. Is it still usable?
Answer: Any change in physical appearance is a strong indicator of significant degradation.
-
Cloudiness/Precipitate: This could be due to the formation of non-miscible degradation products or polymerization.
-
Discoloration: Often a sign of oxidation or reaction with trace impurities.
Recommendation: Do not use the reagent. The chemical composition is unknown and unpredictable. Attempting to use it will introduce uncontrollable variables into your experiment. The most trustworthy course of action is to dispose of the bottle according to your institution's safety protocols and procure a fresh supply.[8]
Section 3: Protocols & Best Practices
This section provides actionable, step-by-step procedures for handling, storing, and verifying the quality of your reagent.
Protocol 1: Recommended Handling and Storage Procedure
This protocol is designed to be a self-validating system that minimizes exposure to air and moisture.
Materials:
-
Bottle of this compound
-
Inert gas source (Argon or Nitrogen) with manifold
-
Oven-dried glassware
-
Dry, gas-tight syringes and needles
Workflow Diagram:
Procedure:
-
Equilibration: Remove the reagent bottle from cold storage and allow it to warm completely to room temperature before opening. This prevents condensation of atmospheric moisture on the cold surfaces inside the bottle.
-
Prepare for Transfer: Assemble your dry reaction glassware under an inert atmosphere.
-
Inert Gas Purge: Pierce the bottle's septum with a needle connected to an inert gas line (with an outlet bubbler to prevent over-pressurization). This creates a positive pressure of dry, inert gas.
-
Withdraw Reagent: Pierce the septum in a different location with a dry, gas-tight syringe. Slowly withdraw the required volume of liquid.
-
Seal and Store: Remove the syringe needle first, followed by the inert gas needle. This ensures the bottle remains under positive pressure. Wrap the cap with paraffin film for an extra seal and return the bottle to 2-8°C storage.
Protocol 2: Quality Control via ³¹P NMR Spectroscopy
Objective: To quantitatively assess the purity of this compound before use.
Procedure:
-
Sample Preparation: Under an inert atmosphere, use a dry syringe to transfer ~0.1 mL of this compound into a dry NMR tube.
-
Solvent Addition: Add ~0.5 mL of a dry, deuterated solvent (e.g., CDCl₃ or C₆D₆) to the NMR tube. Cap the tube securely.
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Use phosphoric acid (H₃PO₄) as an external standard (δ = 0 ppm).
-
Data Analysis:
-
Identify Peaks: Locate the main product peak around -128 ppm.[3][7]
-
Check for Impurities: Look for signals in the +10 ppm region (hydrolysis) or the -15 ppm region (oxidation).
-
Calculate Purity: Integrate all phosphorus-containing signals. The purity is calculated as: % Purity = (Integral of DETSP peak / Sum of all P-containing integrals) * 100
-
Trustworthiness: A purity level >95% is generally acceptable for most applications. If significant impurity peaks are present, the reagent's utility is questionable, and using a fresh bottle is strongly recommended.
Section 4: References
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Morgalyuk, V. P., et al. (2019). New Synthesis of this compound. Russian Journal of Organic Chemistry, 55(9), 1442–1443. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). SAFETY DATA SHEET - Trimethyl Phosphite. Retrieved from [Link]
-
ResearchGate. (2019). New Synthesis of this compound | Request PDF. Retrieved from [Link]
-
Guéguen, A., et al. (2020). Elucidating the Reactivity of Tris(trimethylsilyl)phosphite and Tris(trimethylsilyl)phosphate Additives in Carbonate Electrolytes. ACS Applied Energy Materials, 3(1), 290-299. Retrieved from [Link]
-
LookChem. (2019). New Synthesis of this compound. Retrieved from [Link]
-
ResearchGate. (2021). Lifetime limit of tris(trimethylsilyl) phosphite as electrolyte additive for high voltage lithium ion batteries | Request PDF. Retrieved from [Link]
-
Gelest, Inc. (2015). TRIS(TRIMETHYLSILYL)PHOSPHITE, 95% - Safety Data Sheet. Retrieved from [Link]
-
J-Stage. (2022). Influence of Tris(trimethylsilyl)phosphite Additive on the Electrochemical Performance of Lithium-ion Batteries Using Thin-film. Electrochemistry, 90(9), 097002. Retrieved from [Link]
-
ChemSrc. (n.d.). This compound Suppliers, Manufacturers & Traders. Retrieved from [Link]
-
Chemdad. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Trimethyl phosphite. Retrieved from [Link]
-
Westheimer, F. H., et al. (1961). Rates and mechanisms of hydrolysis of esters of phosphorous acid. Journal of the American Chemical Society, 83(4), 897-903. Retrieved from [Link]
-
Keglevich, G. (2017). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 22(2), 232. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 13716-45-5 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. prochemonline.com [prochemonline.com]
- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
Michaelis-Arbuzov Reaction Purification: A Technical Support Guide
Welcome to the technical support center for the Michaelis-Arbuzov reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying phosphonate esters. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can intelligently troubleshoot and adapt procedures for your specific compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a Michaelis-Arbuzov reaction and why do they form?
The Michaelis-Arbuzov reaction, while robust for forming P-C bonds, is rarely perfectly clean.[1][2][3] Understanding the origin of impurities is the first step to devising a removal strategy.
-
Unreacted Starting Materials: The most common impurities are simply unreacted trialkyl phosphite and alkyl halide. Reactions may not go to completion due to insufficient temperature, short reaction times, or low reactivity of the alkyl halide (e.g., chlorides are less reactive than iodides).[3][4]
-
Byproduct Competition: The reaction itself generates a new, volatile alkyl halide as a byproduct (e.g., bromoethane when using triethyl phosphite).[5] This new halide can compete with your starting alkyl halide, reacting with the phosphite to form an undesired phosphonate.[6][7] Using phosphites like trimethyl or triethyl phosphite is a strategic choice, as they generate low-boiling byproducts (e.g., methyl bromide, ethyl bromide) that can be removed by distillation during the reaction to drive the equilibrium forward.[6][7]
-
Oxidation Products: Trialkyl phosphites are susceptible to air oxidation, especially at the high temperatures often required for the reaction, forming the corresponding trialkyl phosphate (e.g., triethyl phosphate).[8] This impurity is often non-volatile and can complicate purification.
-
Hydrolysis Products: If moisture is present, trialkyl phosphites can hydrolyze to dialkyl phosphites.[9] Similarly, the phosphonate ester product can undergo hydrolysis, especially under acidic or basic workup conditions, to form phosphonic acids.
-
Elimination Products: With secondary or sterically hindered primary alkyl halides, elimination (E2) can compete with the desired substitution (SN2), leading to the formation of alkenes and phosphorous acid byproducts.[10]
Q2: My crude product is a viscous oil that won't distill cleanly and gives multiple spots on a TLC. What's the first step?
This is a classic purification challenge. The oiliness is often due to a mixture of your desired phosphonate, unreacted trialkyl phosphite, and potentially oxidized trialkyl phosphate. A strong odor is also a tell-tale sign of residual phosphite.[11]
Your first step should be a liquid-liquid extraction (aqueous wash) to remove the most polar and reactive impurities before attempting more rigorous purification like chromatography or distillation.[11]
Q3: I used a dihalide (e.g., 1,4-dibromobutane) and am getting a mixture of products. How can I favor the mono-phosphonylation product?
When using α,ω-dihaloalkanes, the formation of a di-substituted byproduct is a common issue.[5] The key to favoring the desired mono-phosphonylation is controlling the stoichiometry. By using a significant excess of the α,ω-dibromoalkane, you increase the statistical probability that the phosphite will react with a fresh dibromoalkane molecule rather than the already mono-substituted product.[5]
Troubleshooting & Purification Protocols
Guide 1: Initial Workup - The Power of the Aqueous Wash
Before attempting distillation or chromatography, an aqueous workup can significantly simplify the purification process by removing acidic impurities and excess phosphite.
Protocol: General Aqueous Wash [11]
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate. Use approximately 10-20 mL of solvent per gram of crude material.
-
Acid Wash (Optional but Recommended): Transfer the solution to a separatory funnel and wash with an equal volume of dilute acid (e.g., 1 M HCl). This step protonates and removes any basic impurities.
-
Base Wash: Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. This neutralizes any acidic byproducts, such as those from hydrolysis. Check that the aqueous layer is basic (pH > 7).
-
Brine Wash: Perform a final wash with saturated aqueous NaCl (brine) to remove the bulk of the dissolved water from the organic layer.
-
Drying and Concentration: Dry the separated organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
Causality: The bicarbonate wash is crucial for removing acidic species. The brine wash minimizes the amount of water carried over into the final drying step, improving the efficiency of the drying agent.
Guide 2: Removing Volatile Byproducts & Starting Materials
For relatively non-volatile phosphonate products, distillation is the method of choice for removing lower-boiling impurities.
Protocol: Purification by Vacuum Distillation [8][12]
-
Setup: Assemble a vacuum distillation apparatus. A short-path distillation head is often sufficient. Ensure all glassware is dry.
-
Initial Removal: After an initial aqueous wash, remove any remaining low-boiling solvents or unreacted alkyl halides using a rotary evaporator.[4][8]
-
Fractional Distillation: Slowly heat the crude product under vacuum.
-
Forerun: Collect the initial fraction, which will primarily consist of unreacted triethyl phosphite (bp ~156 °C at atmospheric pressure, lower under vacuum).[8]
-
Product Fraction: Increase the temperature to collect the desired phosphonate ester. The boiling point will be substrate-dependent. For example, diethyl benzylphosphonate distills at 100-105 °C at 0.1 mmHg.[8]
-
-
Purity Check: Analyze the collected fractions by TLC or NMR to confirm purity. Products purified by distillation are often ≥98% pure.[8]
Data Table: Boiling Points of Common Components
| Compound | Boiling Point (°C) at Atmospheric Pressure | Notes |
| Triethyl Phosphite | 156 °C | Common starting material.[8] |
| Ethyl Bromide | 38 °C | Volatile byproduct. |
| Triethyl Phosphate | 215 °C | High-boiling oxidation byproduct.[8] |
| Diethyl Benzylphosphonate | ~293 °C (decomposes) | Product example. Vacuum distillation is necessary. |
Guide 3: Purification by Column Chromatography
For high-value, heat-sensitive, or non-volatile phosphonates, flash column chromatography is the preferred method.[4][13]
Protocol: Flash Column Chromatography on Silica Gel [11]
-
Column Packing: Pack a column with silica gel using a suitable non-polar solvent or solvent system (e.g., hexanes or petroleum ether).
-
Sample Loading: Dissolve the crude product in a minimal amount of a moderately polar solvent (e.g., dichloromethane). Adsorb this onto a small amount of silica gel and evaporate the solvent to create a dry powder. Carefully load this onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) to elute non-polar impurities like unreacted alkyl halides.
-
Gradient Elution: Gradually increase the solvent polarity by introducing a more polar solvent like ethyl acetate. A typical gradient might run from 0% to 30% ethyl acetate in hexanes.[11] The desired phosphonate ester will elute as the polarity increases.
-
Monitoring: Collect fractions and monitor them by TLC to identify and combine the pure product fractions.
Expert Tip: Phosphonate esters can sometimes be slightly acidic and interact strongly with standard silica gel, leading to tailing or degradation. If you observe this, use silica gel that has been neutralized by pre-rinsing the column with an eluent containing a small amount of triethylamine (e.g., 1%).[4]
Workflow & Decision Making
The choice of purification strategy depends on the properties of your product and the nature of the impurities. The following diagram outlines a logical workflow for troubleshooting your purification.
Caption: Decision workflow for purifying Michaelis-Arbuzov reaction products.
References
- US3184496A - Process for the preparation and recovery of triethyl phosphite and derivatives thereof - Google P
- Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415-430.
- Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 27(6), 1969. (2022). (URL: )
- Preventing hydrolysis of phosphonate esters during synthesis - Benchchem. (URL: )
- Richardson, R. M., & Wiemer, D. F.
- Michaelis–Arbuzov reaction - Wikipedia. (URL: )
- Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. Chinese Journal of Chemistry, 35(10), 1597-1602. (2017). (URL: )
- US5359115A - Methods for the synthesis of phosphonate esters - Google P
- Chiral Separation of Organic Phosphonate Compounds on Cellulose CSP (Chiral Stationary Phase)
- Michaelis–Arbuzov reaction - Grokipedia. (URL: )
- An improved C-P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids - Beilstein Archives. (2022). (URL: )
- Technical Support Center: Michaelis-Arbuzov Reaction Troubleshooting - Benchchem. (URL: )
- Phosphonate Esters as Phosphate Mimics: An In-depth Technical Guide - Benchchem. (URL: )
- Radical Arbuzov Reaction | CCS Chemistry - Chinese Chemical Society. (URL: )
- Michaelis–Arbuzov reaction - J&K Scientific LLC. (2025). (URL: )
- Selective Esterification of Phosphonic Acids - PMC - NIH. (URL: )
- How to remove impurities from Diethyl (2,6-dichlorobenzyl)
- A Technical Guide to the Michaelis-Arbuzov Reaction for the Synthesis of ω-Bromoalkylphosphon
- The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo - UNH Scholars Repository. (URL: )
- Arbuzov Reaction - Organic Chemistry Portal. (URL: )
- US2863905A - Recovery and purification of trialkyl phosphites - Google P
- triethyl phosphite - Organic Syntheses Procedure. (URL: )
- Improving signal response for Phosphonate on -ESI in Hilic mode chrom
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Dealing with the air and moisture sensitivity of phosphite reagents
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support guide for handling phosphite reagents, including phosphoramidites and other P(III) compounds. These reagents are indispensable in modern synthetic chemistry, particularly in oligonucleotide synthesis and as ligands in catalysis. However, their utility is matched by their sensitivity to atmospheric moisture and oxygen, which can lead to reagent degradation, low reaction yields, and inconsistent results.[1][2][3] This guide provides field-proven insights and practical solutions to common challenges, structured in a user-friendly question-and-answer format to help you navigate your experiments with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the fundamental properties and handling of phosphite reagents.
Q1: What makes phosphite reagents so sensitive to air and moisture?
A1: The phosphorus (III) center in phosphite reagents possesses a lone pair of electrons, making it highly susceptible to two primary degradation pathways:
-
Hydrolysis: In the presence of water, the P-O or P-N bond can be cleaved, ultimately forming H-phosphonates and phosphoric acid derivatives. This reaction is often autocatalytic, as the acidic byproducts can accelerate further decomposition.[1]
-
Oxidation: The lone pair readily reacts with oxygen, converting the trivalent phosphite into a pentavalent phosphate (P=O) species.[4] These P(V) impurities are inactive in phosphitylation reactions and can complicate purification.[1]
Both hydrolysis and oxidation result in the loss of the desired reagent and the introduction of impurities that can inhibit or participate in unwanted side reactions.
Q2: How can I visually or analytically determine if my phosphite reagent has degraded?
A2: Visual inspection is unreliable. A clear, colorless liquid may still be significantly degraded. The most definitive method for assessing the purity of a phosphite reagent is ³¹P NMR spectroscopy .[4][5]
-
Good Reagent: A pure phosphitylating agent, like a phosphoramidite, will typically show a single, sharp peak in the characteristic downfield region of ~145-150 ppm .[4]
-
Degraded Reagent: Degradation introduces new species with distinct chemical shifts:
Monitoring your starting material by ³¹P NMR before each use is a crucial, self-validating step to ensure reproducible results.
Q3: What is the proper way to store air- and moisture-sensitive phosphite reagents?
A3: Proper storage is critical to maximize the shelf-life of your reagents.
-
Primary Container: Reagents should be stored in their original Sure/Seal™-type bottles or similar containers designed for air-sensitive materials.[7][8][9] These bottles feature a septum liner that allows for reagent removal via syringe or cannula while maintaining an inert atmosphere.[8][9]
-
Atmosphere: The headspace of the container must be filled with a dry, inert gas like argon or nitrogen.[10] Argon is denser than air and can provide a better protective "blanket" over the reagent.[11]
-
Temperature: Store reagents at the temperature recommended by the manufacturer, typically in a refrigerator or freezer (-20°C).
-
Secondary Containment: Before placing in a cold environment, put the reagent bottle inside a sealed secondary container (like a desiccator or a sealed bag) with a desiccant. This prevents condensation from forming on the bottle when it is removed from the cold.[10] Always allow the bottle to warm to room temperature before opening the secondary container and piercing the septum.[10]
Q4: What is the difference between working in a glovebox versus using a Schlenk line?
A4: Both create an inert atmosphere for handling sensitive reagents, but they are suited for different scales and operations.[12][13][14]
| Feature | Glovebox | Schlenk Line |
| Environment | A sealed enclosure filled with a continuously purified inert gas (N₂ or Ar). O₂ and H₂O levels are typically kept below 1 ppm.[2] | A dual-manifold system providing vacuum and inert gas to individual flasks.[12][15][16] |
| Best For | Manipulating solids, weighing reagents, preparing multiple reactions, and long-term storage of highly sensitive materials.[14][17][18] | Performing reactions in solution, solvent transfers, distillations, and refluxing under an inert atmosphere.[7][15] |
| Key Skill | Dexterity with gloves, careful management of the antechamber to prevent contamination.[17] | Proficiency with evacuating and backfilling glassware (vac/back cycles) and cannula/syringe transfers.[7][16] |
| Consideration | Higher initial cost and maintenance. Solvents should be capped to avoid contaminating the box atmosphere.[17] | Less effective for handling powders. Risk of contamination if techniques are not performed correctly.[7] |
For most phosphitylation reactions, a well-maintained Schlenk line is sufficient if proper technique is used.[12][13]
Part 2: Troubleshooting Guides
This section provides structured solutions to specific problems encountered during experiments with phosphite reagents.
Problem 1: My phosphitylation reaction has a low or zero yield.
This is the most common issue and can stem from several sources. Use the following diagnostic workflow to identify the cause.
// Nodes start [label="Low Yield Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagent [label="1. Assess Reagent Purity\n(³¹P NMR)", fillcolor="#FBBC05", fontcolor="#202124"]; check_solvent [label="2. Verify Solvent & Reagent Dryness", fillcolor="#FBBC05", fontcolor="#202124"]; check_atmosphere [label="3. Evaluate Inert Atmosphere Technique", fillcolor="#FBBC05", fontcolor="#202124"]; check_stoichiometry [label="4. Review Stoichiometry & Activator", fillcolor="#FBBC05", fontcolor="#202124"];
reagent_ok [label="Purity OK\n(>95% P(III))", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; reagent_bad [label="Degradation Found\n(H-phosphonate/Phosphate peaks)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
solvent_ok [label="Solvents are Anhydrous", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; solvent_bad [label="Moisture Contamination", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
atmosphere_ok [label="Technique is Sound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; atmosphere_bad [label="Potential Leak or Improper Purge", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
stoichiometry_ok [label="Stoichiometry Correct", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; stoichiometry_bad [label="Incorrect Equivalents or Inactive Activator", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Solutions sol_reagent [label="Solution:\nUse a fresh bottle or purify the reagent.", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_solvent [label="Solution:\nUse freshly purified solvent.\nCo-evaporate starting material with anhydrous solvent.", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_atmosphere [label="Solution:\nRe-grease joints, check for leaks.\nEnsure proper vac/back cycles.", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_stoichiometry [label="Solution:\nRecalculate equivalents.\nUse fresh, dry activator.", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_reagent; check_reagent -> reagent_bad [label="No"]; check_reagent -> reagent_ok [label="Yes"]; reagent_bad -> sol_reagent;
reagent_ok -> check_solvent; check_solvent -> solvent_bad [label="No"]; check_solvent -> solvent_ok [label="Yes"]; solvent_bad -> sol_solvent;
solvent_ok -> check_atmosphere; check_atmosphere -> atmosphere_bad [label="No"]; check_atmosphere -> atmosphere_ok [label="Yes"]; atmosphere_bad -> sol_atmosphere;
atmosphere_ok -> check_stoichiometry; check_stoichiometry -> stoichiometry_bad [label="No"]; check_stoichiometry -> stoichiometry_ok [label="Yes"]; stoichiometry_bad -> sol_stoichiometry; }
Figure 1. Diagnostic workflow for troubleshooting low-yield phosphitylation.
-
Causality & Action:
-
Cause 1: Degraded Reagent. This is a primary suspect. Using a reagent contaminated with P(V) species means you are starting with less active material than calculated.[19]
-
Solution: Always check the phosphite reagent by ³¹P NMR before use. If significant degradation (>5%) is observed, obtain a fresh bottle.
-
-
Cause 2: Water Contamination. Trace amounts of water in your reaction solvent, starting materials, or from the glassware will rapidly consume the phosphite reagent.[19]
-
Cause 3: Ineffective Inert Atmosphere. Small leaks in your Schlenk line setup can introduce oxygen and moisture over the course of the reaction.
-
Solution: Ensure all glass joints are properly greased and sealed.[7] Perform at least three evacuate-refill cycles on the reaction flask to thoroughly remove the laboratory atmosphere before adding reagents.[11][12][16] Maintain a slight positive pressure of inert gas throughout the reaction, confirmed by a bubbler.[7]
-
-
Problem 2: My ³¹P NMR after workup shows a large H-phosphonate peak, even though the reaction seemed to work.
A2: This often points to hydrolysis occurring during the workup or purification, rather than during the reaction itself.[6]
-
Cause 1: Aqueous Workup. Quenching the reaction with aqueous solutions (like saturated sodium bicarbonate) can hydrolyze unreacted phosphitylating reagent or even the desired product if it is labile.
-
Solution: Perform the aqueous wash quickly and at a low temperature (0 °C). Ensure the organic layer is thoroughly dried with a drying agent (e.g., Na₂SO₄ or MgSO₄) immediately after separation.
-
-
Cause 2: Acidic Silica Gel. Standard silica gel is acidic and can readily degrade phosphite triesters during column chromatography, leading to the formation of H-phosphonates.[6]
-
Solution: Neutralize the silica gel before use. This is a critical, self-validating step. Prepare a slurry of silica gel in your column eluent and add 1-2% triethylamine (or another non-nucleophilic base like diisopropylethylamine). Let this mixture stand for 30 minutes, then pack the column and flush with several column volumes of the base-treated eluent before loading your sample.[6]
-
Part 3: Key Protocols & Methodologies
Success with phosphite reagents is built on a foundation of meticulous technique. The following protocols provide detailed, step-by-step instructions for essential procedures.
Protocol 1: Solvent Purification Using an Activated Alumina System
Distillation from aggressive drying agents like sodium/benzophenone is effective but carries significant safety hazards.[20] A solvent purification system (SPS) that passes solvent through columns of activated alumina is a safer and highly effective alternative for obtaining anhydrous solvents.[11][20][21]
Methodology:
-
System Preparation: Ensure the SPS is under a positive pressure of high-purity argon or nitrogen.
-
Glassware Preparation: Take a clean, dry collection flask (e.g., a Schlenk flask) that has been oven-dried overnight (>120 °C).[7][12]
-
Purging the Flask: While still hot, attach the flask to the Schlenk line (or the SPS collection port), and immediately perform three evacuate-refill cycles to remove all atmospheric moisture.[12][16] Allow the flask to cool to room temperature under a positive pressure of inert gas.
-
Solvent Collection: Connect the purged flask to the appropriate solvent tap on the SPS.
-
Dispensing: Slowly open the tap to dispense the desired volume of anhydrous solvent into the flask.
-
Storage: Close the flask's stopcock, disconnect it from the SPS, and store it under a positive inert gas atmosphere. For best results, use the solvent within 24 hours.[7]
| Solvent | Common Impurities | Recommended Purification | Max Water Content |
| Dichloromethane (DCM) | H₂O, HCl | Activated Alumina Column | < 10 ppm |
| Acetonitrile (ACN) | H₂O, Amines | Activated Alumina Column | < 10 ppm |
| Tetrahydrofuran (THF) | H₂O, Peroxides | Activated Alumina Column | < 10 ppm |
| Table 1: Specifications for Common Anhydrous Solvents. |
Protocol 2: Handling a Phosphite Reagent from Storage to Reaction
This protocol outlines the complete workflow for safely and effectively using a phosphite reagent on a Schlenk line.
// Nodes storage [label="1. Remove Reagent\nfrom Freezer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; warm [label="2. Warm to RT\nin Desiccator", fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup_rxn [label="3. Prepare Reaction Flask\n(Oven-dry, 3x Vac/Back cycles)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_substrate [label="4. Add Substrate & Anhydrous Solvent\nvia Syringe", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cool_rxn [label="5. Cool Reaction Flask\nto 0°C or -78°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; withdraw_reagent [label="6. Withdraw Phosphite Reagent\nfrom Sure/Seal™ Bottle via Syringe", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_reagent [label="7. Add Reagent to Reaction\n(Slowly, Sub-surface)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections storage -> warm; warm -> withdraw_reagent; setup_rxn -> add_substrate; add_substrate -> cool_rxn; cool_rxn -> add_reagent; withdraw_reagent -> add_reagent [style=dashed]; }
Figure 2. Step-by-step workflow for handling phosphite reagents.
Protocol 3: Assessing Reagent Quality via ³¹P NMR
Methodology:
-
Sample Preparation: In a glovebox or using Schlenk techniques, draw ~0.1 mL of the phosphite reagent and dissolve it in ~0.5 mL of a dry, deuterated solvent (e.g., C₆D₆ or CDCl₃) in a clean, dry NMR tube.
-
Sealing: Cap the NMR tube securely. For extra protection, wrap the cap with Parafilm.
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. 85% H₃PO₄ is used as the external standard (δ = 0 ppm).[22]
-
Analysis: Integrate the P(III) signal (e.g., ~148 ppm for a phosphoramidite) and any impurity peaks. The purity is the percentage of the P(III) integral relative to the total phosphorus integral.
| Phosphorus Species | Typical ³¹P Chemical Shift (ppm) | Oxidation State | Common Origin |
| Phosphoramidite | 145 – 150 | III | Desired Reagent |
| Trialkyl/Triaryl Phosphite | 125 – 140 | III | Desired Reagent |
| H-Phosphonate Diester | 0 – 10 | V | Hydrolysis Product |
| Phosphate Triester | -5 – -20 | V | Oxidation Product |
| Table 2: Common ³¹P NMR Chemical Shifts for Phosphites and Degradation Products.[4][5][23][24][25] |
References
-
American Chemical Society. (2023). An Illustrated Guide to Schlenk Line Techniques. Organometallics. [Link]
-
Chemistry LibreTexts. (2024). Guides - Chemistry LibreTexts. [Link]
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American Chemical Society. (2023). An Illustrated Guide to Schlenk Line Techniques | Organometallics. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (2). [Link]
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. [Link]
-
American Chemical Society. (n.d.). The use of alternative solvent purification techniques. [Link]
-
Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents. [Link]
-
EPFL. (n.d.). Glovebox safety guidelines. [Link]
-
University of Health Sciences and Pharmacy in St. Louis. (2017). Safe Use of Pyrophoric Reagents Policy and Procedures. [Link]
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Chemistry For Everyone. (2025). How Can You Purify Solvents for Laboratory Use?. YouTube. [Link]
-
MDPI. (n.d.). Effects of Substitution Pattern in Phosphite Ligands Used in Rhodium-Catalyzed Hydroformylation on Reactivity and Hydrolysis Stability. [Link]
-
American Chemical Society. (2016). Hydrolysis Stability of Bidentate Phosphites Utilized as Modifying Ligands in the Rh-Catalyzed n-Regioselective Hydroformylation of Olefins. ACS Catalysis. [Link]
-
Kent State University. (n.d.). Safe Use of Pyrophoric/Water Reactive Materials Introduction. [Link]
-
Unnamed Source. (2026). Detailed Methods for Drying and Purifying Common Organic Solvents in the Laboratory. [Link]
-
Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. [Link]
-
NPTEL IIT Bombay. (2024). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. [Link]
-
Reddit. (2023). Any nucleic acid chemists here? trying to make my phosphitylations more consistent. [Link]
-
Unnamed Source. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]
-
Slideshare. (n.d.). 31-P NMR SPECTROSCOPY | PDF. [Link]
-
Unnamed Source. (n.d.). 31 Phosphorus NMR. [Link]
-
ResearchGate. (n.d.). Decomposition pathways of phosphites | Download Scientific Diagram. [Link]
-
ResearchGate. (2025). Overcoming hydrolytic sensitivity and low solubility of phosphitylation reagents by combining ionic liquids with mechanochemistry. [Link]
-
Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros. [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]
-
Royal Society of Chemistry. (2021). Solution-phase synthesis of oligodeoxyribonucleotides using the H-phosphonate method with N-unprotected 5′-phosphite monomers. [Link]
-
National Institutes of Health. (n.d.). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. [Link]
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Validation & Comparative
A Comparative Guide to Phosphonylation Reagents: Diethyl Trimethylsilyl Phosphite vs. Triethyl Phosphite
In the landscape of modern synthetic chemistry, the formation of carbon-phosphorus (C-P) bonds is a cornerstone for developing a vast array of molecules, from life-saving pharmaceuticals to advanced materials. The choice of the phosphorus reagent is critical, dictating reaction efficiency, selectivity, and scope. Among the trivalent phosphorus compounds, triethyl phosphite (TEP) has long been a workhorse reagent. However, its silylated counterpart, diethyl trimethylsilyl phosphite (DETSP), offers a distinct reactivity profile that can be highly advantageous in specific applications. This guide provides a detailed, evidence-based comparison of these two reagents to inform rational selection in research and development.
Introduction: Two Reagents, Distinct Philosophies
Triethyl phosphite (TEP) , with the formula P(OCH₂CH₃)₃, is a versatile and widely used organophosphorus reagent.[1] It functions as a potent nucleophile and a mild reducing agent, famously employed in the Michaelis-Arbuzov and Perkow reactions to form phosphonates and vinyl phosphates, respectively.[2][3] Its applications are extensive, ranging from industrial catalyst synthesis to its use as a ligand in organometallic chemistry.[4]
This compound (DETSP) , with the formula (CH₃CH₂O)₂POSi(CH₃)₃, can be viewed as a "pre-activated" form of diethyl phosphite. The presence of the labile trimethylsilyl (TMS) group dramatically alters its reactivity. The TMS group can be readily cleaved, facilitating reactions that are often sluggish or require harsh conditions with traditional trialkyl phosphites.[5] This makes DETSP an indispensable tool for specific transformations, particularly in the synthesis of α-hydroxyphosphonates and α-aminophosphonates.[5][6]
Physicochemical Properties: A Tale of Two Chemistries
The structural differences between TEP and DETSP give rise to distinct physical and chemical properties that impact their handling, storage, and application in the lab.
| Property | Triethyl Phosphite (TEP) | This compound (DETSP) | Significance for Synthesis |
| Formula | C₆H₁₅O₃P | C₇H₁₉O₃PSi | Higher molecular weight for DETSP. |
| Molecular Weight | 166.16 g/mol [7] | 210.28 g/mol [8] | Important for stoichiometric calculations. |
| Appearance | Colorless liquid with a strong, foul odor[7] | Colorless liquid[9] | Both require handling in a well-ventilated fume hood. |
| Boiling Point | 156-158 °C[2][7] | 63-64 °C / 11 mmHg | TEP has a higher boiling point, which can be useful for high-temperature reactions but requires vacuum for removal. DETSP is more volatile. |
| Density | 0.969 g/mL at 25 °C[2] | ~0.954 g/mL at 25 °C | Similar densities. |
| Stability | Stable under anhydrous conditions, but hydrolyzes in the presence of acid and decomposes with heat.[7] Flammable.[7] | Highly sensitive to moisture. The Si-O bond is readily hydrolyzed.[9] Flammable.[10] | DETSP requires stricter anhydrous handling and storage conditions (e.g., under inert gas) than TEP. |
| Solubility | Soluble in most common organic solvents like alcohol and ether; insoluble in water.[4][7] | Soluble in many organic solvents.[9] | Both are suitable for a wide range of reaction media. |
Reactivity and Mechanistic Considerations
The fundamental difference in reactivity stems from the phosphorus center's nucleophilicity and the unique role of the trimethylsilyl group in DETSP.
Nucleophilic Attack: The Silyl Advantage
In many reactions, the trivalent phosphorus atom acts as the nucleophile. While both reagents are nucleophilic, DETSP often exhibits enhanced reactivity. This is attributed to the facile cleavage of the silyl-protected intermediate, which can act as a thermodynamic sink, driving the reaction forward.
Diagram 1: General Reactivity Pathways
Caption: General reaction pathways for TEP (Arbuzov) and DETSP (Pudovik).
The Perkow vs. Michaelis-Arbuzov Competition
When reacting with α-haloketones, trialkyl phosphites can follow two competing pathways:
-
Michaelis-Arbuzov Reaction: Nucleophilic attack on the α-carbon bearing the halogen, leading to a β-ketophosphonate.[2]
-
Perkow Reaction: Nucleophilic attack on the carbonyl carbon, ultimately forming a vinyl phosphate.[3]
The reaction outcome is highly dependent on the substrate and reaction conditions. While both TEP and DETSP can undergo these reactions, the electronic and steric properties of the phosphite can influence the product ratio. Computational studies on the reaction of trimethylphosphite (a close analog of TEP) with chloroacetone suggest that the Perkow pathway is often kinetically favored.[11] The bulkier silyl group in DETSP could further influence this selectivity, although specific comparative studies are less common.
Diagram 2: Perkow vs. Arbuzov Pathways
Caption: Competing reaction pathways for phosphites with α-haloketones.
Key Synthetic Applications: A Head-to-Head Comparison
The true value of these reagents is best illustrated by their performance in key synthetic transformations.
Synthesis of α-Aminophosphonates (Kabachnik-Fields Reaction)
The one-pot, three-component Kabachnik-Fields reaction of an aldehyde, an amine, and a phosphorus source is one of the most important methods for synthesizing α-aminophosphonates, which are crucial analogues of α-amino acids.[6][12]
Using Triethyl Phosphite (TEP): The classical approach often involves reacting an aldehyde, an amine, and diethyl phosphite. However, TEP can also be used, though it is sometimes less reactive.[13] The reaction may require catalysts (Lewis or Brønsted acids) and elevated temperatures to proceed efficiently.[6][14]
Using this compound (DETSP): DETSP is exceptionally effective in this transformation. It readily adds to the imine intermediate (formed in situ from the aldehyde and amine). The resulting silylated intermediate is then easily hydrolyzed during aqueous workup to yield the final α-aminophosphonate in high yields, often under milder conditions than TEP.[6][15] The use of catalysts like lithium perchlorate or iodine can further accelerate the reaction.[6][15]
Comparative Data: Synthesis of α-Aminophosphonates
| Aldehyde | Amine | P-Reagent | Conditions | Yield | Reference |
| Benzaldehyde | Aniline | Diethyl Phosphite | FeCl₃ catalyst, THF | Good | [6] |
| Benzaldehyde | Aniline | Triethyl Phosphite | Chiral organocatalyst, mild conditions | 71-90% | [13] |
| Aromatic Aldehydes | N,N-dimethylhydrazine | Dimethyl Trimethylsilyl Phosphite | LiClO₄ catalyst | High | [6] |
| N-tosyl aldimines | Dialkyl Trimethylsilyl Phosphites | Iodine catalyst, 0 °C | Excellent | [15] |
Diagram 3: Kabachnik-Fields Reaction Workflow
Caption: Comparative workflow for the Kabachnik-Fields reaction.
The Pudovik Reaction: Addition to Carbonyls
The Pudovik reaction involves the addition of a hydrophosphoryl compound (like diethyl phosphite) to a carbonyl group to form α-hydroxyphosphonates.[16]
Using Triethyl Phosphite (TEP): TEP is not the direct reagent for a Pudovik reaction. The reaction requires a P-H bond, found in its tautomer, diethyl phosphite. However, reactions involving TEP with carbonyls can sometimes lead to Pudovik-type products, especially under specific catalytic conditions.[17][18]
Using this compound (DETSP): DETSP is an excellent reagent for this transformation. It adds readily to aldehydes and ketones, and the resulting silylated ether is cleaved upon workup to afford the α-hydroxyphosphonate. This method avoids the need for basic catalysts often required when using diethyl phosphite, which can cause side reactions with sensitive substrates.[5]
Experimental Protocols: A Practical Perspective
Protocol 1: Synthesis of an α-Aminophosphonate using TEP (Illustrative)
This protocol is based on the general principles of the Kabachnik-Fields reaction.[13]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (1.0 eq), amine (1.0 eq), and a suitable solvent (e.g., toluene).
-
Imine Formation: Stir the mixture at room temperature or with gentle heating for 1-2 hours to form the imine intermediate. Water may be removed azeotropically if necessary.
-
Phosphite Addition: Add triethyl phosphite (1.1 eq) and an appropriate catalyst (e.g., a Lewis acid, 5-10 mol%).
-
Reaction: Heat the reaction mixture to reflux (e.g., 80-110 °C) and monitor by TLC. The reaction may take several hours to 24 hours.
-
Workup: After cooling, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the desired α-aminophosphonate.
Protocol 2: Synthesis of an α-Aminophosphonate using DETSP
This protocol is based on literature procedures for silyl phosphites.[6][15]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde (1.0 eq), amine (1.0 eq), and anhydrous solvent (e.g., CH₂Cl₂ or MeCN).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Phosphite Addition: Cool the mixture to 0 °C in an ice bath. Add this compound (1.2 eq) dropwise. If required, add a catalyst (e.g., iodine, 10 mol%).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product is often of high purity but can be further purified by column chromatography if necessary.
Conclusion: Making the Right Choice
Choose Triethyl Phosphite (TEP) when:
-
Performing classical Michaelis-Arbuzov or Perkow reactions with robust substrates.
-
A cost-effective, bulk-scale reagent is required for less sensitive transformations.
-
Utilizing it as a reducing agent or as a ligand in organometallic catalysis.
Choose this compound (DETSP) when:
-
Synthesizing α-aminophosphonates or α-hydroxyphosphonates, especially with sensitive or sterically hindered substrates.
-
Milder reaction conditions and higher yields are critical.
-
The reaction with a corresponding dialkyl phosphite is sluggish or requires harsh basic catalysts that could compromise substrate integrity.
While TEP remains a foundational reagent in organophosphorus chemistry, DETSP provides a powerful, modern alternative for reactions where enhanced reactivity and mild conditions are paramount. Its ability to act as a synthetic equivalent of diethyl phosphite under neutral conditions makes it an invaluable tool for the contemporary organic chemist.
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Keglevich, G., & Bálint, E. (2012). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 17(10), 11689-11721. Retrieved from [Link]
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Morgalyuk, V. P., et al. (2019). New Synthesis of this compound. Russian Journal of Organic Chemistry, 55(9), 1436-1438. Retrieved from [Link]
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Sobarzo-Sánchez, E., et al. (2018). Direct Synthesis of Phosphonates and α-Amino-phosphonates from 1,3-Benzoxazines. Molecules, 23(10), 2488. Retrieved from [Link]
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Sravya, G., et al. (2020). Synthesis of α-aminophosphonates by the Kabachnik-Fields reaction. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(4), 358-372. Retrieved from [Link]
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Bálint, E., & Keglevich, G. (2021). The Last Decade of Optically Active α-Aminophosphonates. Molecules, 26(16), 4983. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of α-amino phosphonates. Retrieved from [Link]
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ResearchGate. (2015). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME alpha-AMINOPHOSPHONATES. Retrieved from [Link]
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Pritzl, S. D., et al. (2020). Elucidating the Reactivity of Tris(trimethylsilyl)phosphite and Tris(trimethylsilyl)phosphate Additives in Carbonate Electrolytes—A Comparative Online Electrochemical Mass Spectrometry Study. ACS Applied Energy Materials, 3(10), 9949-9959. Retrieved from [Link]
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Pathan, S. R., et al. (2021). A Green Protocol for the Synthesis of α-Amino Phosphonates Catalyzed by Orange Peel Powder. Current Organocatalysis, 8(2), 221-228. Retrieved from [Link]
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Bálint, E., et al. (2021). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. Molecules, 26(16), 4983. Retrieved from [Link]
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ResearchGate. (2021). The reaction of diethyl α-oxoethylphosphonate (1) with diethyl phosphite under different conditions. Retrieved from [Link]
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Bálint, E., et al. (2021). Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products. Molecules, 26(24), 7586. Retrieved from [Link]
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A Comparative Guide to Silyl Phosphites and Alternative Phosphonylating Agents for Researchers and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the efficient and selective formation of phosphorus-carbon (P-C) and phosphorus-oxygen (P-O) bonds is of paramount importance. Phosphonate moieties are integral to a wide array of bioactive molecules, acting as stable mimics of phosphates, transition-state analogues for enzyme inhibitors, and key components of antiviral prodrugs. The choice of phosphonylating agent is therefore a critical decision in any synthetic campaign, dictating not only the success of a particular transformation but also the overall efficiency and scalability of the process.
This guide provides an in-depth comparison of silyl phosphites with other prevalent classes of phosphonylating agents, namely phosphoramidites, H-phosphonates, and phosphochloridates. Our objective is to furnish researchers, scientists, and drug development professionals with the technical insights and practical data necessary to make informed decisions in their synthetic endeavors. We will delve into the reactivity, selectivity, stability, and handling of each class of reagent, supported by experimental data and detailed protocols.
The Phosphonylating Agent Landscape: A Strategic Overview
The selection of a phosphonylating agent is a nuanced decision that hinges on several factors, including the nature of the substrate, the desired bond (P-C vs. P-O), the presence of sensitive functional groups, and the scalability of the reaction. The four classes of reagents discussed herein represent the workhorses of phosphonylation chemistry, each with a distinct profile of advantages and disadvantages.
-
Silyl Phosphites (e.g., Tris(trimethylsilyl) phosphite): These reagents are highly versatile and reactive, serving as potent nucleophiles in Arbuzov-type reactions with a wide range of electrophiles. The silyl groups act as activators and are readily cleaved, often in situ, to afford the desired phosphonate product. Their high reactivity and the formation of volatile silyl halide byproducts make them particularly attractive for driving reactions to completion and simplifying purification.
-
Phosphoramidites: Best known for their central role in automated oligonucleotide synthesis, phosphoramidites are P(III) reagents characterized by a P-N bond. Their reactivity is unlocked by activation with a weak acid, allowing for highly controlled and efficient coupling reactions.[] While extensively optimized for nucleoside chemistry, their application in the phosphonylation of small molecules is also well-established.
-
H-Phosphonates: These P(V) tautomers of phosphorous acid diesters are generally more stable and less sensitive to moisture than phosphoramidites.[2] They require activation, typically with an acyl chloride, to generate a reactive intermediate for coupling. A key advantage of the H-phosphonate method is that the oxidation step to the stable P(V) state can often be performed at the end of a multi-step synthesis, rather than after each coupling.
-
Phosphochloridates: As derivatives of phosphoryl chloride (POCl₃), these P(V) reagents are highly electrophilic and reactive. This high reactivity can be a double-edged sword, leading to rapid reactions but also a lack of selectivity and the generation of corrosive HCl as a byproduct. Their use often necessitates the presence of a stoichiometric base to scavenge the acid.
The following diagram illustrates the general reactivity profiles and primary applications of these four classes of phosphonylating agents.
Caption: Overview of phosphonylating agent classes and their primary applications.
Head-to-Head Comparison: Performance in Alcohol Phosphonylation
The phosphonylation of alcohols is a fundamental transformation in organic synthesis. The choice of reagent can significantly impact the yield, reaction conditions, and substrate scope. The following table summarizes representative experimental data for the phosphonylation of benzyl alcohol, a common benchmark substrate. It is important to note that the data is compiled from different sources and reaction conditions are not identical, thus serving as a qualitative guide rather than a direct quantitative comparison.
| Phosphonylating Agent | Reagent/Conditions | Product | Yield (%) | Reaction Time | Temperature (°C) | Reference |
| Trialkyl Phosphite | Triethyl phosphite, ZnI₂ | Diethyl benzylphosphonate | 95 | 16 h | 75 | [3] |
| H-Phosphonate | Diethyl H-phosphonate, base | Diethyl benzylphosphonate | High | - | - | [4] |
| P(V) Reagent (Ψ-Reagent) | Ψ-reagent, DBU | Benzyl phosphate | 92 | - | rt | [5] |
| Phosphochloridate | Dialkyl chlorophosphate, DABCO | Dialkyl benzylphosphate | 97 | - | rt | [6] |
Analysis of Performance Data:
-
Trialkyl phosphites , particularly in the presence of a Lewis acid like ZnI₂, provide an effective one-pot method for converting benzylic and allylic alcohols to their corresponding phosphonates, often with high yields.[3] This approach avoids the pre-activation of the alcohol to a halide, which is typically required for a classical Michaelis-Arbuzov reaction.
-
H-phosphonates are widely used for the synthesis of phosphonates, and various protocols exist, often involving a base and an activating agent.[4] The yields are generally high, and the reagents are relatively stable.
-
P(V)-based reagents , such as the recently developed Ψ-reagent, offer a mild and chemoselective method for the direct phosphorylation of alcohols.[5] This approach is particularly advantageous for complex molecules with sensitive functional groups.
-
Phosphochloridates are highly reactive and can provide excellent yields for the phosphorylation of alcohols.[6] The use of a non-nucleophilic base like DABCO is crucial to neutralize the HCl generated during the reaction.
Silyl Phosphites: A Deeper Dive into Reactivity and Mechanism
Tris(trimethylsilyl) phosphite, P(OTMS)₃, is a particularly noteworthy silyl phosphite due to its high reactivity and versatility. It readily participates in Arbuzov-type reactions with a broad range of electrophiles, including alkyl halides, aldehydes, and imines, to form bis(trimethylsilyl) phosphonates.[7] The reaction is driven by the formation of a strong silicon-halogen or silicon-oxygen bond in the trimethylsilyl halide or alkoxide byproduct.
The general mechanism for the reaction of tris(trimethylsilyl) phosphite with an alkyl halide (a modified Michaelis-Arbuzov reaction) is depicted below.
Caption: Mechanism of the modified Michaelis-Arbuzov reaction with tris(trimethylsilyl) phosphite.
Advantages of Silyl Phosphites:
-
High Reactivity: The labile Si-O bond enhances the nucleophilicity of the phosphorus atom, leading to faster reaction rates compared to their alkyl counterparts.
-
Favorable Thermodynamics: The formation of a strong Si-X or Si-O bond in the byproduct drives the reaction to completion.
-
Volatile Byproducts: The silyl halide or alkoxide byproducts are often volatile, simplifying purification.
-
Mild Reaction Conditions: Many reactions with silyl phosphites can be carried out under neutral and relatively mild conditions.
-
Versatility: They react with a wide range of electrophiles, making them valuable for the synthesis of diverse phosphonates.[7]
Limitations of Silyl Phosphites:
-
Moisture Sensitivity: Silyl phosphites are highly susceptible to hydrolysis and must be handled under anhydrous conditions.
-
Cost and Availability: While commercially available, they can be more expensive than simple trialkyl phosphites or H-phosphonates.
Experimental Protocols: A Practical Guide
The following protocols are provided as representative examples for the phosphonylation of a generic alcohol using different classes of reagents. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Phosphonylation of a Benzylic Alcohol using Triethyl Phosphite and Zinc Iodide[4]
-
To a stirred solution of zinc iodide (1.5 equivalents) in anhydrous toluene, add triethyl phosphite (1.5–3 equivalents) followed by the benzylic alcohol (1 equivalent).
-
Heat the reaction mixture at reflux (approximately 75-110°C) overnight (approximately 12-16 hours).
-
After cooling to room temperature, remove the volatiles under vacuum.
-
Wash the residue with 2 N NaOH until the solids dissolve.
-
Extract the aqueous layer with ether, dry the combined organic layers over MgSO₄, and concentrate in vacuo.
-
Purify the resulting oil by flash column chromatography on silica gel to afford the desired diethyl phosphonate.
Protocol 2: Phosphonylation of an Alcohol using the H-Phosphonate Method[3]
-
To a solution of the alcohol (1 equivalent) in a suitable solvent (e.g., pyridine), add the H-phosphonate monoester (1.2 equivalents).
-
Cool the mixture to 0°C and add a condensing agent, such as pivaloyl chloride (1.5 equivalents), dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or ³¹P NMR).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
If necessary, the resulting H-phosphonate diester can be oxidized to the corresponding phosphate using an oxidizing agent like iodine in the presence of water.
-
Purify the product by column chromatography.
Protocol 3: Phosphorylation of an Alcohol using a Phosphoramidite[6][9]
This protocol is a generalized adaptation from oligonucleotide synthesis and may require significant optimization for small molecule substrates.
-
Dissolve the alcohol (1 equivalent) and the phosphoramidite (1.2 equivalents) in anhydrous acetonitrile.
-
Add an activator, such as tetrazole or a substituted imidazole (1.5 equivalents), to the solution.
-
Stir the reaction at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC or ³¹P NMR).
-
To oxidize the intermediate phosphite triester to a phosphate triester, add a solution of iodine in THF/water/pyridine.
-
Quench the excess iodine with a solution of sodium thiosulfate.
-
Remove the solvent in vacuo and purify the crude product by column chromatography.
-
If necessary, remove any protecting groups on the phosphate and the alcohol.
Choosing the Right Tool for the Job: Field-Proven Insights
The choice of a phosphonylating agent is often guided by the specific challenges of a synthetic problem. Here are some field-proven insights to guide your decision-making:
-
For robust, simple substrates where high temperatures are tolerated, the Michaelis-Arbuzov reaction with a trialkyl phosphite is a cost-effective and scalable option. The Lewis acid-mediated variant with alcohols offers a more direct route.[3]
-
When dealing with sensitive, multifunctional molecules, the mild and chemoselective nature of modern P(V) reagents like the Ψ-reagent can be highly advantageous, avoiding the need for extensive protecting group strategies. [5]
-
For the synthesis of oligonucleotides or other applications requiring highly controlled, stepwise coupling, the phosphoramidite and H-phosphonate methods are the gold standards. The choice between them may depend on the desired backbone modification and the scale of the synthesis.[8]
-
Silyl phosphites shine when high reactivity is needed to phosphonylate less reactive electrophiles or when the formation of volatile byproducts simplifies purification. Their utility in the synthesis of phosphonate prodrugs is an area of growing interest.[9][10][11]
-
Phosphochloridates are best reserved for situations where their high reactivity is a necessity and can be controlled, as their lack of selectivity and the generation of HCl can be problematic for complex substrates.
The following workflow diagram provides a decision-making framework for selecting an appropriate phosphonylating agent.
Caption: Decision workflow for selecting a phosphonylating agent.
Conclusion
The field of phosphonylation chemistry is rich and diverse, offering a range of reagents to meet the demands of modern organic synthesis. Silyl phosphites represent a highly reactive and versatile class of phosphonylating agents, particularly valuable for their ability to react with a wide range of electrophiles under mild conditions and to simplify purification through the formation of volatile byproducts. While phosphoramidites and H-phosphonates remain the dominant forces in specialized areas like oligonucleotide synthesis, the unique reactivity profile of silyl phosphites makes them an indispensable tool in the synthetic chemist's arsenal, especially in the context of medicinal chemistry and drug development where the efficient synthesis of novel phosphonate-containing molecules is a constant pursuit. The continued development of new phosphonylating agents and methodologies will undoubtedly further empower researchers to tackle increasingly complex synthetic challenges.
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Phosphonate prodrugs: an overview and recent advances. Future Medicinal Chemistry, 2017. [15]
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A highly efficient catalytic method for the synthesis of phosphite diesters. Chemical Science, 2014. [26]
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Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. Chemistry – An Asian Journal, 2015. [27]
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Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Molecules, 2013. [8]
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Catalytic Chemoselective O-Phosphorylation of Alcohols. ACS Central Science, 2020. [28]
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From Industrial Method to the Use of Silylated P(III) Reagents for the Synthesis of Relevant Phosphonylated Molecules. ResearchGate. [29]
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Chiral phosphonite, phosphite and phosphoramidite η6-arene-ruthenium(ii) complexes: application to the kinetic resolution of allylic alcohols. Dalton Transactions, 2005. [30]
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Alcohol phosphorylation: Literature precedent, limitations, and a mild solution using the O reagent (1). ResearchGate. [31]
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A Senior Application Scientist's Guide to the Validation of a New Synthetic Method Using Diethyl Trimethylsilyl Phosphite
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for efficient and versatile reagents is perpetual. The introduction of a new synthetic method or reagent demands rigorous validation and a clear demonstration of its advantages over existing alternatives. This guide provides an in-depth technical comparison of Diethyl trimethylsilyl phosphite as a phosphonylating agent, particularly in the synthesis of α-aminophosphonates and α-hydroxyphosphonates, key intermediates in drug discovery. We will explore the mechanistic rationale behind its enhanced reactivity and provide objective, data-driven comparisons with the traditional diethyl phosphite.
The Rise of Silyl Phosphites: A Mechanistic Advantage
The utility of this compound and its analogs, such as dimethyl trimethylsilyl phosphite, stems from the unique properties conferred by the trimethylsilyl (TMS) group.[1][2] In reactions like the Kabachnik-Fields and Pudovik reactions, the TMS group plays a crucial role in activating the phosphite.[3][4]
The generally accepted mechanism for the Kabachnik-Fields reaction involves the initial formation of an imine from an aldehyde and an amine.[1][4] The subsequent nucleophilic addition of the phosphite to the imine yields the α-aminophosphonate.[1] In the case of diethyl phosphite, this addition often requires a catalyst and can be reversible.[5]
This compound, however, can act as a more potent nucleophile. The silicon-oxygen bond is labile and can be readily cleaved. In the presence of an electrophile, such as an imine, the phosphite can undergo a facile silyl transfer, leading to a highly reactive intermediate that rapidly forms the stable P-C bond. This often translates to milder reaction conditions, shorter reaction times, and higher yields compared to its non-silylated counterpart.
Caption: General scheme of the Kabachnik-Fields reaction.
Performance Comparison: this compound vs. Diethyl Phosphite
To objectively assess the performance of this compound, we have compiled experimental data from various sources for the synthesis of α-aminophosphonates. The following table provides a comparative overview of reaction conditions and yields for analogous reactions.
| Reagent | Aldehyde | Amine | Catalyst/Conditions | Yield (%) | Reference |
| Diethyl phosphite | Benzaldehyde | Aniline | TaCl5-SiO2, rt, 1.5h | 92 | [1] |
| Dimethyl trimethylsilyl phosphite | Benzaldehyde | N,N-dimethylhydrazine | LiClO4, rt, 2h | 95 | [1] |
| Diethyl phosphite | 4-Chlorobenzaldehyde | Aniline | TaCl5-SiO2, rt, 1.5h | 94 | [1] |
| Dimethyl trimethylsilyl phosphite | 4-Chlorobenzaldehyde | N,N-dimethylhydrazine | LiClO4, rt, 2h | 96 | [1] |
| Diethyl phosphite | 4-Nitrobenzaldehyde | Aniline | TaCl5-SiO2, rt, 1.5h | 95 | [1] |
| Dimethyl trimethylsilyl phosphite | 4-Nitrobenzaldehyde | N,N-dimethylhydrazine | LiClO4, rt, 2h | 98 | [1] |
| Diethyl phosphite | Furfural | Aniline | TaCl5-SiO2, rt, 2h | 90 | [1] |
| Dimethyl trimethylsilyl phosphite | Furfural | N,N-dimethylhydrazine | LiClO4, rt, 2.5h | 92 | [1] |
Analysis of the Data:
The compiled data suggests that while both reagents can provide high yields of the desired α-aminophosphonates, silylated phosphites often achieve comparable or slightly higher yields under mild, Lewis acid-catalyzed conditions.[1] The use of this compound can be particularly advantageous when dealing with less reactive substrates or when milder reaction conditions are required to preserve sensitive functional groups.
Experimental Protocol: Synthesis of Diethyl (phenyl(phenylamino)methyl)phosphonate
This section provides a detailed, step-by-step methodology for the synthesis of an α-aminophosphonate using this compound.
Safety Precautions: this compound is a flammable liquid and can cause skin and eye irritation.[6] It is also moisture-sensitive.[7] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Tris(trimethylsilyl) phosphite is also a combustible liquid and causes skin and serious eye irritation.[8]
Caption: Step-by-step experimental workflow.
Materials:
-
Benzaldehyde
-
Aniline
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Imine Formation: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DCM, followed by benzaldehyde (1.0 mmol) and aniline (1.0 mmol). Stir the mixture at room temperature for 30 minutes.
-
Phosphonylation: Cool the reaction mixture to 0°C using an ice bath. Slowly add this compound (1.1 mmol) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Isolation and Purification: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure diethyl (phenyl(phenylamino)methyl)phosphonate.
Conclusion and Future Outlook
The validation of this compound as a phosphonylating agent demonstrates its efficacy and, in many cases, superiority over traditional reagents like diethyl phosphite. Its enhanced reactivity under mild conditions, leading to high yields, makes it a valuable tool for the synthesis of biologically relevant molecules such as α-aminophosphonates.[9][10] The choice of phosphonylating agent will, of course, depend on the specific substrate and desired reaction outcome. However, for researchers and drug development professionals seeking to optimize their synthetic routes, this compound presents a compelling and often advantageous alternative. Future research will likely focus on the development of catalytic, enantioselective versions of these reactions, further expanding the synthetic utility of silyl phosphites.[3]
References
-
ResearchGate. General protocol for the synthesis of α-hydroxy- phosphonates. [Link]
-
MDPI. Synthesis and Reactions of α-Hydroxyphosphonates. [Link]
-
Wikipedia. Pudovik reaction. [Link]
-
Organic Chemistry Portal. α-Hydroxy phosphonate synthesis by nucleophilic addition. [Link]
-
MDPI. The Synthesis, Crystal Structure, Modification, and Cytotoxic Activity of α-Hydroxy-Alkylphosphonates. [Link]
-
RGM College of Engineering and Technology. Synthesis of α-aminophosphonates by the Kabachnik-Fields reaction. [Link]
-
ResearchGate. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME alpha-AMINOPHOSPHONATES. [Link]
-
Wikipedia. Kabachnik–Fields reaction. [Link]
-
ResearchGate. A Critical Overview of the Kabachnik–Fields Reactions Utilizing Trialkyl Phosphites in Water as the Reaction Medium: A Study of the Benzaldehyde‐Benzylamine Triethyl Phosphite/Diethyl Phosphite Models. [Link]
-
PMC - NIH. Asymmetric Synthesis of Tetrasubstituted α-Aminophosphonic Acid Derivatives. [Link]
-
CORE. Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. [Link]
-
PMC - NIH. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. [Link]
-
Organic Chemistry Portal. Kabachnik-Fields Reaction. [Link]
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Semantic Scholar. Synthesis and Reactions of α-Hydroxyphosphonates. [Link]
-
Gelest, Inc. TRIS(TRIMETHYLSILYL)PHOSPHITE, 95%. [Link]
-
MDPI. The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. [Link]
-
ResearchGate. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. [Link]
-
PMC - NIH. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. [Link]
-
MDPI. Continuous Flow Optimisation of the Pudovik Reaction and 2 phospha-Brook Rearrangement Using DBN. [Link]
-
Organic Chemistry Portal. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. [Link]
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Analytical techniques for characterizing products from phosphonylation reactions
An In-Depth Guide to Analytical Techniques for Characterizing Products from Phosphonylation Reactions
Introduction
Phosphonylation, the introduction of a phosphonate group (-PO(OR)₂) into an organic molecule, is a critical transformation in medicinal chemistry and materials science. The resulting phosphonate-containing compounds exhibit a wide range of biological activities and material properties. Accurate and comprehensive characterization of the products from these reactions is paramount to confirm the desired structure, assess purity, and understand reaction outcomes. This guide provides a comparative overview of the most powerful analytical techniques for this purpose, offering insights into their principles, practical applications, and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most informative technique for the structural characterization of phosphonylation products. It provides detailed information about the connectivity of atoms and the local chemical environment.
Phosphorus-31 (³¹P) NMR
Principle: ³¹P NMR directly probes the phosphorus nucleus, offering a clean and sensitive method to identify and quantify phosphonate-containing species. The chemical shift (δ) of the ³¹P nucleus is highly sensitive to its electronic environment, providing direct evidence of phosphonate formation and information about its oxidation state.
Experimental Protocol: Acquiring a ³¹P NMR Spectrum
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube.
-
Instrument Setup:
-
Use a broadband probe tuned to the ³¹P frequency.
-
Set the spectral width to encompass the expected chemical shift range for phosphonates (typically -20 to +30 ppm).
-
Employ proton decoupling to simplify the spectrum by removing ¹H-³¹P coupling, resulting in sharp singlets for each unique phosphorus environment.
-
-
Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Fourier transform the free induction decay (FID), phase the spectrum, and reference it to an external standard (commonly 85% H₃PO₄ at 0 ppm).
Data Interpretation: A signal in the expected phosphonate region confirms the success of the reaction. The presence of multiple signals may indicate the formation of isomers, byproducts, or impurities. Integration of the peaks can be used for relative quantification.
Proton (¹H) and Carbon-13 (¹³C) NMR
Principle: While ³¹P NMR confirms the presence of the phosphonate group, ¹H and ¹³C NMR are essential for elucidating the full structure of the molecule. Coupling between phosphorus and adjacent protons (²JPH, ³JPH) or carbons (¹JPC, ²JPC) provides crucial connectivity information.
Data Interpretation: The appearance of characteristic couplings to the phosphorus nucleus in the ¹H and ¹³C spectra is a definitive indicator of where the phosphonylation has occurred on the organic scaffold. For example, in a ¹H NMR spectrum, protons on the carbon adjacent to the phosphorus will often appear as a doublet of doublets or a more complex multiplet due to P-H coupling.
Mass Spectrometry (MS): Unambiguous Molecular Weight Determination
Mass spectrometry is an indispensable tool for confirming the molecular weight of the target phosphonylation product and for identifying byproducts.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Principle: ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, including many phosphonates. It generates intact molecular ions (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻), allowing for precise mass determination.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or water. A small amount of formic acid or ammonia may be added to promote ionization.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system.
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) is highly recommended to obtain the exact mass and calculate the elemental composition.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS
Principle: MALDI is another soft ionization technique, particularly useful for larger molecules or for analyzing complex mixtures. The sample is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization of the analyte.
Chromatographic Techniques: Purity Assessment and Separation
Chromatography is essential for separating the desired phosphonylation product from starting materials, reagents, and byproducts, thereby allowing for accurate purity assessment.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For phosphonates, which are often polar, reverse-phase HPLC is commonly employed.
Experimental Workflow: HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of phosphonylation products.
Detector Choice: A UV detector is suitable if the molecule contains a chromophore. For compounds lacking a chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is a more universal option. Coupling HPLC with mass spectrometry (LC-MS) provides the most powerful combination of separation and identification.
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Sensitivity | Strengths | Limitations |
| ³¹P NMR | Direct evidence of P-containing species, oxidation state, relative quantification. | Moderate | Unambiguous for phosphorus, clean spectra. | Provides limited information on the overall molecular structure. |
| ¹H / ¹³C NMR | Full molecular structure, connectivity (via P-H/P-C coupling). | High (¹H), Low (¹³C) | Detailed structural elucidation. | Complex spectra can be difficult to interpret, requires pure sample. |
| ESI-MS | Molecular weight, elemental composition (with HRMS). | Very High | High accuracy, suitable for polar compounds, easy to couple with LC. | Minimal structural information, may not be suitable for non-polar molecules. |
| HPLC | Purity, separation of isomers and byproducts. | High | Excellent for purity assessment, quantitative. | Requires method development, detector choice is critical. |
Conclusion
A multi-technique approach is essential for the comprehensive characterization of phosphonylation reaction products. ³¹P NMR provides the initial, unequivocal confirmation of phosphonate formation. ¹H and ¹³C NMR are then used to piece together the complete molecular structure. High-resolution mass spectrometry validates the molecular formula, and HPLC is employed to assess the purity of the final compound. By judiciously combining these techniques, researchers can have high confidence in the identity, structure, and quality of their synthesized phosphonates, paving the way for further studies in drug development and materials science.
References
-
Nuclear Magnetic Resonance Spectroscopy in Organophosphorus Chemistry. Source: In Modern Organophosphorus Chemistry, 2004. URL: [Link]
-
Mass Spectrometry of Organophosphorus Compounds. Source: Chemical Reviews, 2011. URL: [Link]
-
A Practical Guide to HPLC and LC-MS Method Development. Source: Agilent Technologies. URL: [Link]
A Comparative Guide: Diethyl Trimethylsilyl Phosphite vs. H-Phosphonates in Modern Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, particularly oligonucleotides and their analogs, the choice of phosphonylating agent is a critical decision that dictates reaction efficiency, yield, and purity. For decades, H-phosphonate chemistry has been a robust and reliable method. However, the emergence of more reactive reagents like Diethyl trimethylsilyl phosphite prompts a crucial question: Is it a superior alternative?
This guide provides an in-depth, objective comparison of these two pivotal classes of reagents. We will move beyond a simple list of pros and cons to explore the fundamental chemistry, mechanistic nuances, and practical considerations that govern their application. By understanding the causality behind experimental choices, researchers can select the optimal strategy for their specific synthetic challenges.
The Foundation: Understanding H-Phosphonate Chemistry
H-phosphonate monoesters are tetracoordinate phosphorus (V) compounds characterized by a P-H bond.[1] This structure exists in a tautomeric equilibrium with a minor, but highly significant, tricoordinate phosphorus (III) form, known as a phosphite.[2][3] It is this P(III) tautomer that possesses the nucleophilic character required for certain reactions, but the high stability of the P(V) form necessitates activation for most synthetic applications, particularly for forming internucleotide bonds.
Mechanism of Action: The Activation-Coupling Paradigm
The cornerstone of H-phosphonate chemistry in oligonucleotide synthesis is a two-step activation and coupling process.[4] The H-phosphonate monoester is not sufficiently electrophilic to react directly with the hydroxyl group of a growing oligonucleotide chain. Therefore, an activating agent, typically an acyl chloride like pivaloyl chloride, is required.[5][6]
The process unfolds as follows:
-
Activation: The H-phosphonate reacts with the acyl chloride to form a highly reactive mixed phosphonic-carboxylic anhydride.[5]
-
Nucleophilic Catalysis: In the presence of a base like pyridine, this anhydride can be further converted into an even more reactive pyridinium adduct.[5]
-
Coupling: The 5'-hydroxyl group of the nucleoside attacks the electrophilic phosphorus center of the activated intermediate, displacing the leaving group and forming the desired H-phosphonate diester linkage.[4]
A significant advantage of this method is that the resulting H-phosphonate diester linkages are stable to the conditions of the synthesis cycle.[4] This allows for a single oxidation step (e.g., with iodine and water) to be performed at the very end of the synthesis to convert all P(V)-H linkages to stable P(V)=O phosphate diesters.[4][7] This feature is particularly valuable for the synthesis of phosphorothioate analogs, where a single, final sulfurization step can be performed.[4]
Caption: H-phosphonate activation and coupling workflow.
Limitations and Side Reactions
Despite its utility, the H-phosphonate method is not without challenges. The highly reactive intermediates are susceptible to hydrolysis by any adventitious water, which can lead to the formation of undesired side products and lower coupling efficiency.[8] Furthermore, side reactions such as the formation of bisacylphosphites and 5'-O-acylation of the nucleoside can occur, consuming reagents and complicating purification.[9][10]
The Challenger: this compound Chemistry
This compound, (EtO)₂POSiMe₃, is a tricoordinate P(III) compound. Unlike H-phosphonates, it does not require a separate activation step to react with electrophiles or nucleophiles. The labile P-O-Si bond is the key to its reactivity. This compound essentially serves as a pre-activated, soluble equivalent of the transient P(III) tautomer of diethyl H-phosphonate.
Mechanism of Action: Direct and Versatile Reactivity
Silyl phosphites are powerful reagents in a variety of transformations, including:
-
Pudovik Reaction: The addition to carbonyl compounds (aldehydes and ketones) to form α-trimethylsiloxy-phosphonates, which can be readily hydrolyzed to α-hydroxy phosphonates.[11]
-
Arbuzov Reaction: Reaction with alkyl halides to form phosphonates.
-
Phosphitylation of Alcohols: Direct reaction with alcohols, including nucleosides, to form phosphite triesters. This circumvents the need for activators like acyl chlorides, representing a more atom-economical approach.
In the context of nucleotide chemistry, the direct reaction with a nucleoside's hydroxyl group offers a streamlined alternative to the H-phosphonate method. The silyl group acts as a leaving group, facilitating the direct formation of a phosphite triester intermediate, which is then oxidized in a subsequent step.
Caption: Comparative workflow for phosphodiester bond formation.
Head-to-Head Comparison: Performance Metrics
To provide a clear, data-driven comparison, the following table summarizes the key attributes of each reagent class.
| Feature | H-Phosphonates | This compound | Causality and Field Insights |
| Reagent Class | Tetracoordinate P(V) | Tricoordinate P(III) | The P(V) nature of H-phosphonates confers stability, while the P(III) nature of silyl phosphites imparts high, direct reactivity. |
| Monomer Stability | High. Nucleoside H-phosphonate monoesters are stable and can be easily handled and stored.[7] | Low. Highly sensitive to moisture and atmospheric oxygen. Requires inert atmosphere handling.[12] | The stability of H-phosphonate monomers is a significant logistical advantage for routine, high-throughput synthesis. |
| Activation Required? | Yes (e.g., with pivaloyl chloride).[5] | No. The labile P-O-Si bond facilitates direct reaction. | Eliminating the activation step streamlines the process, reduces reagent consumption, and removes a source of potential side reactions. |
| Reaction Kinetics | Slower; rate is dependent on the efficiency of the activation step.[5] | Very fast. The reaction is often complete in minutes at room temperature. | The high intrinsic reactivity of silyl phosphites is beneficial for difficult couplings or sterically hindered substrates. |
| Oxidation Step | Typically performed once at the end of the entire synthesis.[4] | Required after each coupling step to form a stable phosphate triester. | The single, batch oxidation of H-phosphonates is highly efficient for making full-length phosphorothioate oligonucleotides. |
| Sensitivity to Water | Moderately sensitive during the coupling step (hydrolysis of the activated intermediate).[8] | Extremely sensitive. Water will rapidly hydrolyze the reagent, quenching its reactivity. | Silyl phosphite chemistry demands rigorous anhydrous techniques, which may not be feasible in all laboratory settings. |
| Common Side Reactions | 5'-O-acylation, formation of bisacylphosphites, hydrolysis.[9][10] | Arbuzov-type rearrangements, hydrolysis of the reagent. | The side reaction profiles are fundamentally different and require distinct optimization and purification strategies. |
| Primary Applications | Automated solid-phase synthesis of DNA, RNA, and especially phosphorothioate oligonucleotides.[4][13] | Synthesis of α-hydroxy phosphonates, phosphonate analogs, and specialized phosphitylations.[11][14] | H-phosphonates are the workhorse for standard oligo synthesis, while silyl phosphites are more of a specialist tool for complex organic synthesis. |
Experimental Protocols: A Practical Perspective
To illustrate the practical differences, we provide representative, self-validating protocols for key transformations.
Protocol 1: Synthesis of a Dinucleoside H-Phosphonate Diester
This protocol describes the condensation of a 5'-DMT-protected nucleoside H-phosphonate with a 3'-protected nucleoside.
Materials:
-
5'-O-(4,4'-Dimethoxytrityl)thymidine-3'-H-phosphonate (1.0 eq)
-
3'-O-TBDMS-thymidine (1.2 eq)
-
Pivaloyl chloride (3.0 eq)
-
Anhydrous Pyridine/Acetonitrile (1:1, v/v)
Methodology:
-
Preparation: Co-evaporate the protected nucleoside H-phosphonate and the 3'-protected nucleoside with anhydrous pyridine three times and dry under high vacuum for at least 2 hours in a flame-dried flask under Argon.
-
Dissolution: Dissolve the dried starting materials in the anhydrous Pyridine/Acetonitrile solvent mixture.
-
Activation & Coupling: Cool the solution to 0°C. Add pivaloyl chloride dropwise over 5 minutes. Stir the reaction at room temperature.
-
Monitoring (Self-Validation): Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The starting H-phosphonate monoester signal (typically ~5-10 ppm with a large J-coupling) should be consumed and a new signal for the H-phosphonate diester (~8-12 ppm, smaller J-coupling) should appear. Complete consumption of the starting material validates the coupling efficiency.
-
Quenching: Once the reaction is complete (typically 15-30 minutes), quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Workup: Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting dinucleoside H-phosphonate diester by silica gel column chromatography.
Causality: The use of anhydrous solvents and an inert atmosphere is critical to prevent the hydrolysis of the highly reactive mixed anhydride intermediate. Pivaloyl chloride is used in excess to drive the reaction to completion.[5]
Protocol 2: Synthesis of Diethyl α-hydroxybenzylphosphonate via Silyl Phosphite Addition
This protocol demonstrates the direct reactivity of this compound with an aldehyde.
Materials:
-
Benzaldehyde (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl
Methodology:
-
Preparation: Add freshly distilled benzaldehyde to a flame-dried, three-neck flask equipped with a dropping funnel and an Argon inlet. Dissolve in anhydrous DCM.
-
Addition: Add this compound to the dropping funnel via cannula transfer. Add it dropwise to the stirred benzaldehyde solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitoring (Self-Validation): Monitor the reaction by ³¹P NMR. The signal for this compound (~130 ppm) should disappear, and a new signal for the α-siloxy phosphonate intermediate (~20-25 ppm) should appear.
-
Hydrolysis (Workup): Add 1 M HCl to the reaction mixture and stir vigorously for 30 minutes to hydrolyze the silyl ether.
-
Extraction: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purification: The crude product is often pure enough for subsequent steps, but can be purified by chromatography or crystallization if necessary.
Causality: The reaction is performed under an inert atmosphere due to the extreme moisture sensitivity of the silyl phosphite.[12] The dropwise addition at 0°C helps to control any potential exotherm. The final acidic workup is essential to cleave the O-Si bond and yield the target α-hydroxy phosphonate.
Conclusion: A Verdict Based on Application
Returning to the central question: Is this compound a better alternative to H-phosphonates? The evidence suggests that a simple "yes" or "no" is insufficient. The choice is fundamentally application-dependent.
H-phosphonates remain the superior choice for routine, automated solid-phase oligonucleotide synthesis. Their monomer stability, well-established protocols, and the efficiency of a single, post-synthesis oxidation/sulfurization step for creating native or phosphorothioate backbones make them unparalleled for this purpose.[4][13] The challenges associated with their use are well-understood and have been largely mitigated by modern automated synthesizers.
This compound emerges as a powerful alternative in the realm of solution-phase organic synthesis and for the creation of specialized phosphonate analogs. Its high, direct reactivity bypasses the need for activation, offering a streamlined and often higher-yielding pathway for reactions like Pudovik additions or the phosphonylation of complex, sensitive substrates.[11] It is a specialist's tool, where the demand for high reactivity outweighs the challenges of its handling and moisture sensitivity.
Ultimately, this compound is not a direct replacement for H-phosphonates but rather a complementary reagent. It represents the reactive intermediate that H-phosphonate chemistry seeks to generate in situ. For researchers who need that reactivity "out of the bottle" for specific, demanding transformations, it is an invaluable and arguably better alternative. For the robust, scaled production of oligonucleotides, the H-phosphonate method's stability and process efficiency remain the gold standard.
References
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- Sigma-Aldrich. (n.d.). Dimethyl trimethylsilyl phosphite 95. Sigma-Aldrich.
- Semantic Scholar. (2002). The H-phosphonate approach to oligonucleotide synthesis. An investigation on the mechanism of the coupling step. Semantic Scholar.
- Stawinski, J., et al. (2020). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Frontiers in Chemistry.
- Stawinski, J., et al. (2020). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. PubMed Central.
- Morgalyuka, V. P., et al. (2019). New Synthesis of this compound.
- Morgalyuka, V. P., et al. (2019). New Synthesis of this compound. Springer Link.
- Sobkowski, M., et al. (2014). Recent Advances in H-Phosphonate Chemistry. Part 1. H-Phosphonate Esters: Synthesis and Basic Reactions.
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- Santa Cruz Biotechnology. (n.d.). This compound. SCBT.
- Nucleosides Nucleotides Nucleic Acids. (2003).
- Google Patents. (n.d.). US20140303394A1 - Synthesis of H-Phosphonate Intermediates and Their Use in Preparing the Herbicide Glyphosate.
- ResearchGate. (n.d.). Di- and Oligonucleotide Synthesis Using H-Phosphonate Chemistry.
- Organic & Biomolecular Chemistry. (n.d.). Reactive intermediates in the H-phosphonate synthesis of oligonucleotides. RSC Publishing.
- ACS Applied Energy Materials. (2020). Elucidating the Reactivity of Tris(trimethylsilyl)phosphite and Tris(trimethylsilyl)phosphate Additives in Carbonate Electrolytes.
- Current Protocols in Nucleic Acid Chemistry. (2014). Use of a Novel 5′-Regioselective Phosphitylating Reagent for One-Pot Synthesis of Nucleoside 5′. Wiley Online Library.
- Beilstein Journal of Organic Chemistry. (2013).
- BenchChem. (2025). A Comparative Guide to Phosphoramidite and H-Phosphonate Oligonucleotide Synthesis. BenchChem.
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A Senior Application Scientist's Guide to Phosphonate Synthesis: Evaluating Diethyl Trimethylsilyl Phosphite for Large-Scale Production
For researchers, chemists, and professionals in drug development and large-scale chemical synthesis, the efficient formation of carbon-phosphorus (C-P) bonds is a critical step in the creation of a vast array of biologically active molecules and functional materials. Phosphonates, as stable bioisosteres of phosphates, are integral to the design of antiviral and anticancer agents, as well as herbicides and chelating agents.[1][2] The choice of phosphonylating agent and synthetic route can significantly impact the yield, purity, cost-effectiveness, and safety of the final product, particularly at an industrial scale.
This guide provides an in-depth comparison of Diethyl Trimethylsilyl Phosphite (DETSP) with other common methods for large-scale phosphonate synthesis. We will delve into the mechanistic underpinnings of each method, present available experimental data, and offer insights into the practical considerations for scaling up these reactions.
This compound: A Versatile Reagent for C-P Bond Formation
This compound is a highly reactive trivalent phosphorus compound that serves as a potent nucleophile in various chemical transformations. Its utility in large-scale synthesis stems from its ability to react under relatively mild conditions, often leading to high yields of the desired phosphonate products.
The key to DETSP's reactivity lies in the labile trimethylsilyl (TMS) group. The silicon-oxygen bond is readily cleaved, and the TMS group can easily migrate, facilitating the formation of stable pentavalent phosphorus intermediates. This unique reactivity allows for efficient additions to a range of electrophiles, most notably aldehydes and imines.
Mechanism of Action: The Silyl Shuffle in Phosphonylation
The reaction of DETSP with an aldehyde, a variation of the Pudovik reaction, proceeds through a nucleophilic attack of the phosphorus atom on the carbonyl carbon. This is followed by a rapid intramolecular migration of the trimethylsilyl group from the phosphorus to the oxygen atom, forming a stable α-trimethylsiloxy phosphonate. Subsequent hydrolysis readily cleaves the silyl ether to yield the corresponding α-hydroxyphosphonate.
Comparative Analysis of Phosphonylation Methods
While DETSP offers significant advantages, a comprehensive evaluation requires comparison with established alternative methods for phosphonate synthesis. The choice of the optimal method will depend on factors such as substrate scope, desired product, and the specific constraints of a large-scale manufacturing process.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| This compound (DETSP) Addition | DETSP, Aldehyde/Imine | Mild, often room temperature | High yields, mild conditions, good for α-hydroxy and α-aminophosphonates | Moisture sensitive reagent, cost of silylating agent |
| Pudovik Reaction | Dialkyl phosphite, Aldehyde/Imine, Base catalyst | Base-catalyzed, mild to moderate temperatures | Atom economical, readily available starting materials | Reversibility can be an issue, may require stronger bases for less reactive substrates |
| Abramov Reaction | Trialkyl phosphite, Aldehyde/Ketone, Acid catalyst | Acid-catalyzed, mild to moderate temperatures | Good for α-hydroxyphosphonates from ketones | Not atom economical (loss of an alkyl group), can be sensitive to acid-labile functional groups |
| Michaelis-Arbuzov Reaction | Trialkyl phosphite, Alkyl halide | High temperatures (120-160 °C) | Broad substrate scope for alkyl phosphonates, widely used in industry | Harsh reaction conditions, potential for side reactions, generates an alkyl halide byproduct |
| Hirao Coupling | Dialkyl phosphite, Aryl/Vinyl halide, Palladium catalyst, Base | Moderate to high temperatures | Excellent for aryl and vinyl phosphonates | Cost and toxicity of palladium catalyst, requires careful optimization of ligands and bases |
In-Depth Look at Alternative Methodologies
The Pudovik and Abramov Reactions: The Workhorses of α-Hydroxyphosphonate Synthesis
The Pudovik reaction, the base-catalyzed addition of a dialkyl phosphite to a carbonyl compound, and the closely related acid-catalyzed Abramov reaction using a trialkyl phosphite, are fundamental methods for preparing α-hydroxyphosphonates.[3]
Pudovik Reaction Workflow
Caption: Generalized workflow of the Pudovik reaction.
While seemingly straightforward, the choice between the Pudovik and Abramov reactions can be critical. The Pudovik reaction is generally more atom-economical. However, the Abramov reaction can sometimes be advantageous for less reactive ketones.[3] For large-scale synthesis, the cost and handling of the base or acid catalyst are important considerations.
The Michaelis-Arbuzov Reaction: A Classic for Alkyl Phosphonates
The Michaelis-Arbuzov reaction is a cornerstone of industrial phosphonate production, involving the reaction of a trialkyl phosphite with an alkyl halide.[4] Its primary advantage is the direct formation of a C-P bond with a wide range of alkyl halides.
However, the reaction typically requires high temperatures, which can be energy-intensive on a large scale and may not be suitable for thermally sensitive substrates.[4] Furthermore, the reaction generates an alkyl halide as a byproduct, which must be managed in the waste stream.
Michaelis-Arbuzov Reaction Mechanism
Caption: The two-step SN2 mechanism of the Michaelis-Arbuzov reaction.
The Hirao Coupling: Access to Aryl and Vinyl Phosphonates
For the synthesis of aryl and vinyl phosphonates, the Hirao coupling offers a powerful palladium-catalyzed cross-coupling approach between an aryl or vinyl halide and a dialkyl phosphite.[2] Recent advancements have focused on improving the efficiency of this reaction by developing more active catalyst systems and expanding the substrate scope to include aryl chlorides.[5]
The primary drawbacks for large-scale applications are the cost of the palladium catalyst and the associated ligands. Catalyst recovery and recycling are critical for making this process economically viable. Additionally, the removal of residual palladium from the final product is a significant concern in pharmaceutical applications.
Experimental Protocols
General Procedure for the Synthesis of α-Trimethylsiloxy Phosphonates using DETSP
-
To a stirred solution of the aldehyde (1.0 equiv) in a suitable aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.05 equiv) dropwise at room temperature.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC, or NMR). The reaction is typically complete within a few hours.
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude α-trimethylsiloxy phosphonate.
-
For the corresponding α-hydroxyphosphonate, the crude product is then subjected to hydrolysis by treatment with a mild acid (e.g., dilute HCl) or by exposure to methanol or ethanol.
-
The final product can be purified by distillation or crystallization.
Representative Pudovik Reaction Protocol
-
To a solution of the aldehyde or imine (1.0 equiv) and diethyl phosphite (1.0-1.2 equiv) in a suitable solvent (e.g., THF or ethanol), add a catalytic amount of a base (e.g., sodium ethoxide, 0.1 equiv) at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC or GC.
-
Quench the reaction with a mild acid (e.g., acetic acid) and remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography, distillation, or crystallization.
Safety and Handling Considerations for Large-Scale Synthesis
This compound:
-
Hazards: Flammable liquid and vapor. Causes skin and eye irritation. Moisture sensitive.[6]
-
Handling: Handle under an inert atmosphere in a well-ventilated area. Use non-sparking tools and take precautionary measures against static discharge. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[6]
Trialkyl Phosphites (e.g., Trimethyl Phosphite):
-
Hazards: Flammable liquid and vapor. Harmful if swallowed. Causes skin irritation and serious eye damage.[7][8]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes. Keep away from ignition sources.[7]
-
Storage: Store in a cool, dry, and well-ventilated area away from air, water, and oxidizing agents. Air and moisture sensitive.[7]
Palladium Catalysts:
-
Hazards: Can be toxic and may cause allergic reactions.
-
Handling: Handle in a well-ventilated area or glove box. Avoid inhalation of dust.
-
Waste Disposal: Palladium-containing waste should be collected and treated as hazardous waste for potential recovery.
Cost-Effectiveness and Waste Profile
A comprehensive cost analysis requires consideration of raw material prices, reaction efficiency, energy consumption, and waste disposal costs.
-
This compound: The use of a silylating agent adds to the raw material cost compared to the Pudovik reaction. However, the milder reaction conditions and potentially higher yields might offset this cost in some cases. The main byproduct is hexamethyldisiloxane after hydrolysis, which is relatively benign.
-
Pudovik/Abramov Reactions: These methods generally use inexpensive and readily available starting materials. The primary waste is related to the catalyst and solvent used.
-
Michaelis-Arbuzov Reaction: While using low-cost reagents, the high energy input for heating and the generation of an alkyl halide byproduct, which may require specific disposal procedures, can increase the overall cost and environmental impact.
-
Hirao Coupling: The high cost of the palladium catalyst is a major factor. Efficient catalyst recycling is crucial for economic viability. The waste stream will contain residual palladium and organic byproducts from side reactions.
Conclusion and Future Outlook
This compound is a valuable and highly effective reagent for the synthesis of phosphonates, particularly α-hydroxy and α-aminophosphonates, offering mild reaction conditions and high yields. For large-scale synthesis, its primary competitor is the traditional Pudovik reaction, which benefits from lower raw material costs. The choice between these methods will ultimately depend on a case-by-case evaluation of factors such as substrate reactivity, desired product purity, and the overall process economics.
The Michaelis-Arbuzov and Hirao coupling reactions remain indispensable for the industrial production of specific classes of phosphonates (alkyl and aryl/vinyl, respectively). However, their harsher conditions or reliance on expensive catalysts present distinct challenges for large-scale, cost-effective, and environmentally friendly manufacturing.
Future developments in this field will likely focus on the development of more sustainable and efficient catalytic systems for all these transformations. This includes the use of non-precious metal catalysts for cross-coupling reactions and the development of highly active and recyclable catalysts for addition reactions. Such innovations will be crucial for meeting the increasing demand for phosphonate-containing compounds in the pharmaceutical and agrochemical industries while minimizing the environmental footprint of their production.
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A Researcher's Guide to Spectroscopic Comparison of Starting Material and Product in Phosphonylation
For researchers, scientists, and drug development professionals engaged in phosphonylation reactions, the ability to unequivocally differentiate between starting materials and the desired phosphonylated products is paramount. Spectroscopic techniques serve as the cornerstone of this analytical workflow, providing detailed structural information that confirms reaction success, purity, and identity of the final compound. This guide offers an in-depth comparison of key spectroscopic methods, grounded in practical insights and experimental data, to empower you in your phosphonylation endeavors.
The Imperative of Spectroscopic Characterization in Phosphonylation
Phosphonylation, the introduction of a phosphonate group (-PO(OR)₂) into an organic molecule, is a critical transformation in medicinal chemistry and materials science. Phosphonates are valued for their role as stable mimics of phosphates, enzyme inhibitors, and potent therapeutic agents. Given the functional significance of the phosphonate moiety, rigorous confirmation of its successful installation is not merely a procedural step but a foundational requirement for advancing a research program. Spectroscopic analysis provides the necessary evidence to move forward with confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy, particularly ³¹P NMR, is the most direct and informative technique for monitoring phosphonylation reactions. The phosphorus-31 nucleus is 100% naturally abundant and has a spin of ½, making it highly amenable to NMR analysis.[1]
³¹P NMR: A Direct Window into the Phosphorus Environment
The chemical shift (δ) in a ³¹P NMR spectrum is exquisitely sensitive to the electronic environment of the phosphorus atom. This sensitivity allows for clear differentiation between various phosphorus-containing species that might be present in a reaction mixture.
-
Starting Materials: Common starting materials for phosphonylation, such as phosphites (P(III) compounds), exhibit characteristic chemical shifts. For instance, trialkyl phosphites typically resonate in the downfield region of the spectrum.
-
Products: The formation of a phosphonate (a P(V) compound) results in a significant upfield shift in the ³¹P NMR spectrum compared to the corresponding phosphite precursor.[1] This shift is a definitive indicator of the oxidation state change from P(III) to P(V) and the successful formation of the C-P bond.
Table 1: Representative ³¹P NMR Chemical Shifts for Starting Materials and Products
| Compound Type | Example | Typical ³¹P Chemical Shift (ppm) |
| Trialkyl Phosphite | Triethyl phosphite | ~ +139 |
| Dialkyl Phosphite | Diethyl phosphite | ~ +7 |
| Phosphonate | Diethyl phenylphosphonate | ~ +20 |
| Phosphonic Acid | Phenylphosphonic acid | ~ +15 to +25 |
Data compiled from various sources, including Bruker Almanac 1991.[2]
The simplicity of proton-decoupled ³¹P NMR spectra, often showing a single peak for each unique phosphorus environment, makes it an ideal tool for rapid reaction monitoring.[3]
¹H and ¹³C NMR: Corroborating Evidence
While ³¹P NMR provides direct evidence of phosphonylation, ¹H and ¹³C NMR offer complementary information that solidifies the structural assignment.
-
¹H NMR: The protons on the carbon atom directly attached to the phosphorus will exhibit coupling to the ³¹P nucleus, resulting in a characteristic splitting pattern (a doublet). Similarly, protons on adjacent carbons will also show smaller P-H coupling constants. The disappearance of signals corresponding to the starting material and the appearance of these new, coupled signals provide strong evidence for product formation.
-
¹³C NMR: The carbon atom bonded to the phosphorus will also show a C-P coupling, which is a valuable diagnostic tool. The chemical shift of this carbon will also be altered upon phosphonylation.
Vibrational Spectroscopy: A Complementary Perspective
Fourier-transform infrared (FTIR) spectroscopy provides valuable insights into the functional groups present in a molecule. In the context of phosphonylation, FTIR is particularly useful for observing the formation of the phosphoryl (P=O) and P-O-C bonds.
-
Starting Materials: The FTIR spectra of starting materials like dialkyl phosphites will show a characteristic P-H stretching vibration.
-
Products: Upon successful phosphonylation, this P-H band will disappear, and new, strong absorption bands corresponding to the P=O stretching vibration will appear, typically in the range of 1200-1300 cm⁻¹.[4][5] Additionally, bands associated with P-O-C stretching can be observed.[4][5]
Table 2: Key FTIR Stretching Frequencies in Phosphonylation
| Functional Group | Typical Wavenumber (cm⁻¹) | Significance |
| P-H (in dialkyl phosphite) | ~2400 | Disappears upon reaction |
| P=O (in phosphonate) | 1200 - 1300 | Appearance confirms product |
| P-O-C | 950 - 1100 | Appearance supports product formation |
Mass Spectrometry: Confirming Molecular Weight
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of the phosphonylated product. The high-resolution mass spectrometry (HRMS) data provides the exact mass of the product, which can be used to determine its elemental composition, offering a high degree of confidence in the product's identity. In phosphoproteomics, mass spectrometry is the primary method for identifying phosphorylation sites on proteins.[6][7][8] Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further elucidate the structure of the phosphonylated molecule.[6][8]
Experimental Workflow: A Step-by-Step Guide
A robust analytical workflow is crucial for the reliable characterization of phosphonylation reactions.
Caption: Experimental workflow for phosphonylation reaction analysis.
Protocol for NMR Sample Preparation and Analysis:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified product and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the disappearance of starting material signals and the appearance of new signals with characteristic P-H couplings.
-
³¹P NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. This will provide a clear signal for the phosphonate product, well-separated from potential phosphorus-containing impurities. An external standard, such as 85% H₃PO₄, is used to reference the chemical shifts.[2]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Look for the C-P coupling on the carbon directly bonded to the phosphorus.
-
Data Analysis: Integrate the signals and analyze the coupling patterns to confirm the structure of the phosphonylated product.
Logical Framework for Spectroscopic Comparison
The conclusive identification of a phosphonylated product relies on a convergence of evidence from multiple spectroscopic techniques.
Caption: Logical relationship of spectroscopic changes during phosphonylation.
Conclusion
A multi-spectroscopic approach is essential for the unambiguous characterization of phosphonylation reactions. While ³¹P NMR provides the most direct and compelling evidence of success, ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry offer crucial complementary data that, when taken together, provide a comprehensive and trustworthy structural elucidation of the final product. By judiciously applying these techniques and understanding the characteristic spectral changes that accompany phosphonylation, researchers can ensure the integrity of their results and accelerate their research and development efforts.
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Zenobi, M. C., Luengo, C. V., Avena, M. J., & Rueda, E. H. (2008). An ATR-FTIR study of different phosphonic acids in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(2), 270–276. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Phosphonates
The synthesis of novel phosphonate compounds is a cornerstone of innovation in therapeutic drug development, agriculture, and materials science. The C–P bond's inherent stability and the phosphonyl group's ability to act as a versatile mimic of transition states and primary metabolites make these compounds highly valuable.[1] However, the successful translation of a synthesized phosphonate from the research bench to a real-world application is critically dependent on its purity. Impurities, even in trace amounts, can drastically alter biological activity, introduce toxicity, or compromise material performance.
This guide provides an in-depth comparison of the essential analytical techniques for assessing the purity of synthesized phosphonates. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.
The Foundational Pillar: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful and informative single technique for the characterization of phosphonate compounds. Its strength lies in its ability to provide a direct, non-destructive view of the molecule's atomic framework.
Expertise & Experience: Why ³¹P NMR is Paramount
For phosphonates, Phosphorus-31 NMR (³¹P NMR) is the primary tool for purity assessment. The ³¹P nucleus is ideal for NMR analysis for several key reasons: it has a natural abundance of 100%, a nuclear spin of ½ (which leads to sharp, easily interpretable signals), and a wide chemical shift range that is highly sensitive to the local electronic environment of the phosphorus atom.[2][3] This sensitivity means that the parent phosphonate and any phosphorus-containing impurities (e.g., starting materials, byproducts like phosphites or phosphates) will typically have distinct chemical shifts, allowing for their direct observation and quantification.
While ³¹P NMR provides a window into the phosphorus core, ¹H and ¹³C NMR are essential complementary techniques. They provide information about the organic scaffold of the molecule. In ¹H NMR, protons on carbons adjacent to the phosphorus atom will show characteristic splitting patterns due to coupling with the ³¹P nucleus, which is invaluable for confirming the structure of the desired product.[3][4]
Trustworthiness: A Self-Validating NMR Protocol
A trustworthy NMR purity assessment relies on a protocol that inherently validates its own findings. This is achieved through careful sample preparation and data acquisition.
Experimental Protocol: Quantitative ³¹P NMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized phosphonate compound.
-
Accurately weigh a known amount of an internal standard. The standard should be a stable, non-volatile phosphorus-containing compound with a chemical shift that does not overlap with any signals in the sample (e.g., triphenyl phosphate).
-
Dissolve both the sample and the standard in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean NMR tube. Ensure complete dissolution.
-
-
Spectrometer Setup:
-
Use a modern NMR spectrometer, preferably 400 MHz or higher for better signal dispersion.[5]
-
Tune and match the ³¹P probe.
-
Set the acquisition temperature and allow it to equilibrate.
-
-
Data Acquisition (Quantitative Parameters):
-
Employ a single pulse sequence.
-
Use inverse-gated proton decoupling. This technique decouples protons during the acquisition time to simplify the spectrum by collapsing P-H couplings but keeps the decoupler off during the relaxation delay. This prevents the Nuclear Overhauser Effect (NOE), which can lead to inaccurate signal integration.[3]
-
Ensure a sufficient relaxation delay (D1). This delay should be at least 5 times the longest T₁ (spin-lattice relaxation time) of any phosphorus nucleus in the sample to allow for full relaxation and ensure accurate quantification. A preliminary T₁ inversion-recovery experiment may be necessary to determine this value.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the signal corresponding to the desired phosphonate product and the signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (Area_sample / MW_sample) / (Area_std / MW_std) * (Weight_std / Weight_sample) * 100%
-
Visualization: NMR Workflow
Caption: Workflow for quantitative ³¹P NMR analysis.
Orthogonal Confirmation: Chromatographic Techniques
While NMR provides outstanding structural information, it may not resolve all impurities, especially isomers or compounds with very similar electronic environments. Chromatographic techniques physically separate the components of a mixture, providing an essential orthogonal method for purity assessment.
Expertise & Experience: Navigating the Polarity Challenge of Phosphonates
Phosphonates are often highly polar and ionic, making them challenging to analyze with standard reversed-phase high-performance liquid chromatography (HPLC).[6] Their poor retention on non-polar stationary phases (like C18) and lack of a strong UV chromophore necessitate specialized approaches.
Comparison of HPLC Methods for Phosphonate Analysis
| Feature | Ion-Pair Reversed-Phase HPLC (IP-RPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) | HPLC with Pre-column Derivatization |
| Principle | An ion-pairing reagent (e.g., N,N-dimethylhexylamine) is added to the mobile phase to form a neutral complex with the charged phosphonate, enhancing retention on a non-polar stationary phase.[6][7] | Partitioning of the polar phosphonate between a polar stationary phase (e.g., bare silica, amide) and a partially aqueous mobile phase with a high organic solvent concentration.[6] | Covalent modification of the phosphonate to introduce a chromophore or fluorophore, enabling sensitive detection and altering chromatographic behavior.[6] |
| Primary Application | Purity analysis and quantification of ionic and ionizable phosphonates.[6] | Excellent for highly polar phosphonates and offers superior compatibility with mass spectrometry (MS).[6] | Trace-level quantification of phosphonates lacking a native chromophore.[6] |
| Key Advantage | Robust, versatile, and widely available instrumentation. | High sensitivity with MS detection, avoids ion-pairing reagents which can suppress MS signals. | Extremely high sensitivity with fluorescence detection. |
| Key Limitation | Ion-pairing reagents can be aggressive to columns and suppress MS signals. | Can have longer equilibration times; retention can be sensitive to mobile phase water content. | Derivatization adds complexity, may not be quantitative, and can introduce artifacts. |
Gas Chromatography (GC): A Niche Application
GC is generally less common for phosphonates due to their low volatility.[8] However, for smaller, more volatile phosphonate esters or after derivatization to increase volatility (e.g., silylation or benzylation), GC can be a powerful tool.[9][10][11] It is particularly useful when coupled with a flame photometric detector (FPD) in phosphorus mode, which offers excellent sensitivity and selectivity for phosphorus-containing compounds.[9]
Trustworthiness: A Self-Validating HPLC Protocol
An HPLC method's trustworthiness is established through rigorous validation, including the use of standards and controls to confirm the identity and quantity of separated peaks.
Experimental Protocol: Purity Assessment by IP-RPLC with UV Detection
-
Mobile Phase Preparation:
-
Prepare an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted).
-
Add a suitable ion-pairing reagent (e.g., 5 mM N,N-dimethylhexylamine) to the aqueous buffer.
-
The organic modifier is typically acetonitrile or methanol.
-
-
Sample and Standard Preparation:
-
Accurately prepare a stock solution of the synthesized phosphonate in the mobile phase at a known concentration (e.g., 1 mg/mL).[6]
-
Prepare a series of calibration standards by diluting the stock solution.
-
If available, prepare solutions of known potential impurities to determine their retention times.
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm.[6]
-
Mobile Phase: A gradient or isocratic mixture of the ion-pairing aqueous buffer and the organic modifier.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector set to a low wavelength (e.g., 210 nm) where the phosphonate may have some absorbance, or use an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) if no chromophore is present.[12]
-
Injection Volume: 10 µL.
-
-
Analysis and Purity Calculation:
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the sample solution.
-
Identify the main peak corresponding to the phosphonate product. All other peaks are considered impurities.
-
Calculate the purity using the area percent method: Purity (%) = (Area_main_peak / Total_Area_of_all_peaks) * 100%
-
Visualization: HPLC Workflow
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 31Phosphorus NMR [chem.ch.huji.ac.il]
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- 5. osti.gov [osti.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ion Pairing for Phosphonate Compound Analysis [sigmaaldrich.com]
- 8. Chromatographic analysis of bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
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- 12. HPLC Separation of Ethylphosphonic, Methylphosphonic, Methylenediphosphonic and Phosphoric Acids on Newcrom B Column | SIELC Technologies [sielc.com]
A Senior Application Scientist's Guide to Diethyl Trimethylsilyl Phosphite: A Versatile Reagent in Modern Organic Synthesis
For researchers, medicinal chemists, and professionals in drug development, the quest for efficient and selective synthetic methodologies is perpetual. In the realm of organophosphorus chemistry, Diethyl Trimethylsilyl Phosphite (DETSP) has emerged as a reagent of significant interest, offering unique reactivity and advantages over traditional phosphonylating agents. This guide provides an in-depth technical comparison of DETSP with its common alternative, diethyl phosphite, supported by experimental data and protocols to inform your synthetic strategies.
Introduction to this compound: Structure and Reactivity
This compound, with the chemical formula (CH₃)₃SiOP(OEt)₂, is a colorless liquid that serves as a versatile precursor in a variety of organic transformations.[1] Its reactivity is primarily dictated by the presence of the labile trimethylsilyl (TMS) group, which significantly influences the nucleophilicity of the phosphorus atom and facilitates key reaction pathways. Unlike diethyl phosphite, which exists predominantly in the tetracoordinate phosphonate form, DETSP is a trivalent phosphite ester, rendering it a more potent nucleophile.[2] This fundamental difference in structure underpins the distinct applications and advantages of DETSP in organic synthesis.
The presence of the TMS group enhances the reactivity of the phosphorus center towards electrophiles.[2] A key mechanistic feature in many reactions involving DETSP is the facile transfer of the silyl group, often to an oxygen atom, which drives the reaction forward and leads to the formation of thermodynamically stable products.[3]
Comparative Analysis of Key Applications
The Pudovik Reaction: Synthesis of α-Hydroxyphosphonates
The Pudovik reaction, the addition of a phosphite to a carbonyl compound, is a cornerstone for the synthesis of α-hydroxyphosphonates, which are valuable synthetic intermediates and possess biological activity.
Comparison with Diethyl Phosphite:
While diethyl phosphite is commonly employed in the Pudovik reaction, it often requires basic or acidic catalysts and can be sluggish.[4] DETSP, in its trivalent phosphite form, readily adds to aldehydes and ketones without the need for a strong catalyst. The reaction proceeds via a nucleophilic attack of the phosphorus on the carbonyl carbon, followed by an intramolecular migration of the TMS group to the oxygen atom, yielding a silylated α-hydroxyphosphonate.
Caption: Comparative workflow of the Pudovik reaction.
Experimental Data Summary:
| Reagent | Substrate | Catalyst | Reaction Time | Yield | Reference |
| Diethyl Phosphite | Benzaldehyde | Et₂NH | 8 h | 86% | [5] |
| DETSP | Aldehydes | None (Lewis Acid optional) | Shorter (inferred) | High (inferred) | [3] |
Experimental Protocol: Synthesis of Diethyl (1-hydroxy-1-phenylmethyl)phosphonate (a representative α-hydroxyphosphonate)
This is a generalized protocol based on typical Pudovik reaction conditions.
-
To a solution of benzaldehyde (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere, add diethyl phosphite (1.2 mmol).
-
Add a catalytic amount of a base, such as triethylamine (0.1 mmol).
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Kabachnik-Fields Reaction: Synthesis of α-Aminophosphonates
The Kabachnik-Fields reaction is a three-component condensation of a carbonyl compound, an amine, and a phosphite, providing a direct route to α-aminophosphonates, which are important as peptide mimics and enzyme inhibitors.[2][6]
Comparison with Diethyl Phosphite:
Similar to the Pudovik reaction, the Kabachnik-Fields reaction with diethyl phosphite often requires a catalyst.[1] The reaction can proceed through two main pathways: the formation of an imine followed by the addition of the phosphite, or the formation of an α-hydroxyphosphonate followed by nucleophilic substitution by the amine.[7] The use of DETSP can offer advantages in the imine-first pathway. The pre-formed imine can be reacted with DETSP, where the silyl group acts as a transient protecting group and facilitates the addition.
Caption: Mechanistic pathways in the Kabachnik-Fields reaction.
Experimental Data Summary:
| Phosphite Reagent | Carbonyl | Amine | Catalyst | Yield | Reference |
| Diethyl Phosphite | Benzaldehyde | Aniline | Sc(OTf)₃ | 95% | [1] |
| DETSP | Imines | - | Lewis Acid (optional) | High (inferred) | [3] |
Note: While specific comparative yields are not detailed, the use of DETSP with pre-formed imines is a known strategy.
Experimental Protocol: Three-Component Synthesis of Diethyl (phenyl(phenylamino)methyl)phosphonate
This protocol is a representative example of the Kabachnik-Fields reaction.
-
To a mixture of benzaldehyde (1.0 mmol) and aniline (1.0 mmol) in a suitable solvent (e.g., THF or acetonitrile), add diethyl phosphite (1.1 mmol).
-
Add a catalytic amount of a Lewis acid, such as Sc(OTf)₃ (5 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
After completion, work up the reaction by adding water and extracting with an organic solvent.
-
Dry the organic layer and concentrate in vacuo.
-
Purify the product by column chromatography.
The Michaelis-Arbuzov Reaction: Formation of Phosphonates
The Michaelis-Arbuzov reaction is a fundamental method for the formation of a carbon-phosphorus bond, typically involving the reaction of a trialkyl phosphite with an alkyl halide.[8]
Comparison with Trialkyl Phosphites:
The use of silyl phosphites, such as DETSP, in the Michaelis-Arbuzov reaction presents a significant advantage. A key modification is the reversal of the reactivity order of alkyl halides. In the classic Michaelis-Arbuzov reaction, the reactivity is RI > RBr > RCl. However, with silyl phosphites, the order is RCl > RBr > RI.[9] This allows for the use of more readily available and less expensive alkyl chlorides. The reaction proceeds through the formation of a phosphonium intermediate, followed by the attack of the halide on the silyl group to yield the phosphonate and a trimethylsilyl halide.
Caption: Michaelis-Arbuzov reaction using DETSP.
Experimental Protocol: Synthesis of Diethyl Benzylphosphonate
A generalized protocol for the Michaelis-Arbuzov reaction.
-
In a round-bottom flask equipped with a reflux condenser, combine triethyl phosphite (1.0 equiv) and benzyl chloride (1.0 equiv).
-
Heat the reaction mixture at reflux (typically 150-160 °C) for several hours.
-
Monitor the reaction progress by observing the evolution of ethyl chloride.
-
After completion, allow the mixture to cool to room temperature.
-
Purify the product by vacuum distillation.
Deoxygenation Reactions: A Milder Reducing Agent
Phosphites can act as deoxygenating agents, for example, in the reduction of sulfoxides to sulfides.
Comparison with Other Phosphites:
While reagents like triphenyl phosphite can be used for the deoxygenation of sulfoxides, these reactions often require a catalyst, such as dichlorodioxomolybdenum(VI).[10] The use of silyl phosphites for deoxygenation is also known, and their reactivity may offer milder reaction conditions. The driving force for the reaction is the formation of the strong silicon-oxygen bond in trimethylsilanol and the corresponding phosphate.
Experimental Data Summary:
| Reagent | Substrate | Catalyst | Yield | Reference |
| P(OPh)₃ | Various Sulfoxides | MoO₂Cl₂ | High | [10] |
| DETSP | Sulfoxides | (inferred) | High (inferred) | - |
Note: Specific protocols for DETSP in sulfoxide deoxygenation are less common in the readily available literature, but the principle is based on the oxophilicity of silicon.
Diastereoselective Applications
The stereochemical outcome of nucleophilic additions to chiral aldehydes and imines is a critical aspect of modern organic synthesis. The use of silyl phosphites can influence the diastereoselectivity of such reactions. For instance, the addition of di-(trimethylsilyl)phosphite to chiral Schiff bases has been shown to proceed with diastereoselectivity. While specific data for DETSP is limited in the initial searches, the principle of using silyl phosphites to control stereochemistry is established. The bulky silyl group can influence the trajectory of the nucleophilic attack, leading to the preferential formation of one diastereomer.
Conclusion
This compound is a valuable and versatile reagent in the arsenal of the modern synthetic chemist. Its enhanced nucleophilicity and the unique reactivity imparted by the trimethylsilyl group offer distinct advantages over diethyl phosphite in several key transformations, including the Pudovik, Kabachnik-Fields, and Michaelis-Arbuzov reactions. The ability to perform these reactions under milder conditions and, in some cases, with altered substrate reactivity profiles, makes DETSP an attractive alternative for the synthesis of a wide range of organophosphorus compounds. While direct, side-by-side comparative studies are not always available, the existing literature strongly supports the utility of DETSP for achieving efficient and selective chemical transformations. Researchers are encouraged to explore the potential of this reagent in their own synthetic endeavors, particularly where traditional methods fall short.
References
-
Evans, D. A., Hurst, K. M., & Takacs, J. M. (1978). New silicon-phosphorus reagents in organic synthesis. Carbonyl and conjugate addition reactions of silicon phosphite esters and related systems. Journal of the American Chemical Society, 100(11), 3467-3477. [Link]
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Keglevich, G., & Bálint, E. (2012). The Kabachnik-Fields reaction: mechanism and synthetic use. Molecules, 17(11), 12821-12835. [Link]
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-
Wikipedia. (2023). Michaelis–Arbuzov reaction. In Wikipedia. Retrieved from [Link]
-
Kostoudi, S., & Pampalakis, G. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences, 23(6), 3295. [Link]
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- Rachoń, J., & Wasielewski, C. (1977). Diastereoselective addition of di-(trimethylsilyl)phosphite to chiral N-(R)-α-methylbenzyl and N-(1-methoxycarbonyl-iso-pentyl) Schiff bases of various aldehydes. Tetrahedron, 33(23), 2999-3004.
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JETIR. (2023). Synthesis of α-Amino Phosphonates from Aldehydes and Ketones Using Scandium (III) Chloride as a Catalyst. Journal of Emerging Technologies and Innovative Research, 10(4). [Link]
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Keglevich, G., Szekrényi, A., Sipos, M., & Tőke, L. (2001). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and> P (O) H Reagents: X-ray Structure and Bioactivity. Molecules, 6(10), 823-833. [Link]
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Keglevich, G., & Fazekas, E. (2021). Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products. Molecules, 26(24), 7575. [Link]
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- 4. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 6. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to Phosphonylating Reagents: Benchmarking Diethyl Trimethylsilyl Phosphite Against Modern Alternatives
In the landscape of synthetic organic and medicinal chemistry, the introduction of the phosphonate moiety is a critical transformation for the development of novel therapeutics, including antiviral and anticancer agents. For years, Diethyl trimethylsilyl phosphite has been a valued reagent for such purposes, prized for its unique reactivity in forming carbon-phosphorus bonds. However, the continuous drive for milder reaction conditions, improved efficiency, and enhanced selectivity has led to the emergence of new reagents and protocols. This guide provides an in-depth technical comparison of this compound with these modern alternatives, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for their synthetic strategies.
This compound: A Versatile Workhorse
This compound, a trivalent phosphorus compound, is a highly effective phosphonylating agent. Its utility stems from the synergistic roles of its constituent parts: the nucleophilic phosphorus center and the labile trimethylsilyl group. The latter enhances the reactivity of the phosphorus atom, facilitating its attack on electrophiles, and can act as a leaving group. This reagent has been extensively employed in two key transformations: the synthesis of α-hydroxyphosphonates via the Pudovik reaction and the preparation of nucleoside H-phosphonates, crucial intermediates in oligonucleotide synthesis.[1]
The classical Pudovik reaction involves the addition of a dialkyl phosphite to a carbonyl compound. The use of this compound in this context offers the advantage of in situ generation of the reactive phosphite species under neutral conditions, as the trimethylsilyl group can be readily cleaved.
The Evolving Landscape of Phosphonylation: Newer Reagents and Methodologies
While this compound remains a competent reagent, the field has evolved towards more "green," efficient, and often catalytic approaches.
Modern Approaches to α-Hydroxyphosphonate Synthesis
Recent advancements in the synthesis of α-hydroxyphosphonates have focused on the use of base catalysis with simple dialkyl phosphites, often under solvent-free conditions. These methods offer significant advantages in terms of cost-effectiveness, reduced environmental impact, and simplified purification procedures.[2][3] Common catalysts include organic bases like triethylamine and piperazine, which deprotonate the dialkyl phosphite to generate the nucleophilic phosphorus anion that then attacks the carbonyl electrophile.[3][4]
Another established alternative is the Abramov reaction, which utilizes trialkyl phosphites for the synthesis of α-hydroxyphosphonates.[5]
Innovations in Nucleoside H-Phosphonate Synthesis
The synthesis of nucleoside H-phosphonates, critical building blocks for therapeutic oligonucleotides, has also seen significant innovation. A prominent modern alternative to using silyl phosphites involves the direct activation of nucleoside H-phosphonate monoesters with acyl chlorides, such as pivaloyl chloride.[2][6][7] This approach generates a highly reactive mixed anhydride intermediate that readily couples with a nucleoside alcohol.[2][5][6] This methodology is now widely adopted in automated solid-phase oligonucleotide synthesis.[3]
Performance Benchmark: this compound vs. Newer Reagents
The following tables provide a comparative overview of the performance of this compound against modern alternatives in key applications. It is important to note that direct head-to-head comparisons in the literature are scarce, and thus the data presented here is a collation from various sources, with reaction conditions specified where available.
Synthesis of α-Hydroxyphosphonates
| Reagent/Method | Substrate (Aldehyde) | Yield (%) | Conditions | Reference |
| This compound | Benzaldehyde | High (not specified) | Not specified | [8] |
| Diethyl phosphite / Triethylamine | Benzaldehyde | 95 | Neat, reflux | [2] |
| Diethyl phosphite / Piperazine | 4-Chlorobenzaldehyde | 94 | Grinding, room temp. | [3] |
| Diethyl phosphite / DBN | 2-Nitrobenzaldehyde | 98 | MeCN, room temp. | [1] |
Synthesis of Nucleoside H-Phosphonate Diesters
| Reagent/Method | Substrates | Yield (%) | Conditions | Reference |
| This compound | Nucleoside + Alcohol | Good (not specified) | Not specified | [1] |
| Nucleoside H-phosphonate / Pivaloyl Chloride | Protected Nucleoside + 5'-OH Nucleoside | >95 | Pyridine/Acetonitrile | [3][9] |
| Phosphoric Acid / Pivaloyl Chloride | Dideoxyuridine | High (not specified) | Pyridine | [10] |
Head-to-Head Experimental Protocols
To provide a practical understanding of the experimental nuances, detailed protocols for the synthesis of a representative α-hydroxyphosphonate and a dinucleoside H-phosphonate are presented below.
Protocol 1: Synthesis of Diethyl (hydroxy(phenyl)methyl)phosphonate
-
Rationale: This protocol exemplifies a modern, "greener" approach to the Pudovik reaction, utilizing a readily available base catalyst and minimizing solvent usage. Triethylamine acts as a base to deprotonate diethyl phosphite, generating the nucleophilic phosphorus species that attacks the benzaldehyde. The reaction is typically high-yielding and requires simple purification.
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde (1.0 eq) and diethyl phosphite (1.05 eq).
-
Add triethylamine (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 100-120 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can often be purified by direct crystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
-
Protocol 2: Synthesis of a Dinucleoside H-phosphonate
-
Rationale: This protocol is a cornerstone of modern oligonucleotide synthesis. Pivaloyl chloride activates the nucleoside H-phosphonate monoester by forming a highly reactive mixed phosphonic-carboxylic anhydride. This intermediate is then susceptible to nucleophilic attack by the 5'-hydroxyl group of a second nucleoside, forming the H-phosphonate diester linkage. The use of anhydrous solvents is critical to prevent hydrolysis of the reactive intermediates.[3]
-
Procedure (Solid-Phase Synthesis):
-
Preparation of Reagents:
-
Prepare a 0.1 M solution of the desired protected nucleoside H-phosphonate in anhydrous pyridine/acetonitrile (30:70 v/v).
-
Prepare a 0.5 M solution of pivaloyl chloride in anhydrous acetonitrile.
-
-
Synthesis Cycle: On an automated DNA synthesizer, program the cycle to stop after the detritylation and washing steps of the support-bound nucleoside.
-
Manual Coupling:
-
In a dry syringe, draw up the nucleoside H-phosphonate solution (e.g., 0.2-0.3 mL for a 1 µmol scale synthesis).
-
In the same syringe, draw up an equal volume of the pivaloyl chloride solution. This creates a 5-fold molar excess of the activator.
-
Quickly mix the solutions by inverting the syringe.
-
Attach the syringe to the synthesis column and slowly pass the solution back and forth through the solid support for 2 minutes.
-
Remove the coupling solution and proceed with the standard capping and subsequent synthesis cycles.
-
-
Mechanistic Insights and Visualizations
Understanding the underlying reaction mechanisms is paramount for troubleshooting and optimizing synthetic protocols.
The Pudovik Reaction: A Tale of Two Pathways
The Pudovik reaction can proceed through different mechanisms depending on the reagents used.
-
Base-Catalyzed Mechanism: In the presence of a base like triethylamine, the dialkyl phosphite is deprotonated to form a phosphite anion. This potent nucleophile then attacks the carbonyl carbon of the aldehyde, followed by protonation to yield the α-hydroxyphosphonate.
Caption: Base-catalyzed Pudovik reaction mechanism.
Pivaloyl Chloride-Mediated H-phosphonate Coupling
The activation of an H-phosphonate monoester with an acyl chloride proceeds through the formation of a mixed anhydride, a highly electrophilic species.
Caption: Pivaloyl chloride-mediated H-phosphonate coupling mechanism.
Conclusion and Future Outlook
This compound has historically been and continues to be a useful reagent for the synthesis of phosphonates. However, the field of phosphonylation chemistry has made significant strides, offering a host of newer, often more efficient and environmentally benign alternatives. For the synthesis of α-hydroxyphosphonates, base-catalyzed, solvent-free methods using simple dialkyl phosphites are now prevalent. In the realm of oligonucleotide synthesis, the activation of H-phosphonate monoesters with acyl chlorides has become the industry standard.
The choice of reagent will ultimately depend on the specific application, substrate scope, and desired reaction conditions. For researchers and drug development professionals, a thorough understanding of both the classical and modern tools available for phosphonylation is essential for the successful and efficient synthesis of target molecules. As the demand for novel phosphonate-containing therapeutics continues to grow, so too will the innovation in the methodologies for their synthesis.
References
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Keglevich, G., & Bálint, E. (2012). The Kabachnik-Fields reaction: Mechanism and synthetic use. Molecules, 17(11), 12821–12835. [Link]
-
Glen Research. (n.d.). A Practical Application of Nucleoside H-Phosphonates for Point Modification of Oligonucleotides. Glen Report, 1(13). [Link]
-
Garegg, P. J., Regberg, T., Stawinski, J., & Strömberg, R. (1987). Nucleoside H-Phosphonates. V. The Mechanism of Hydrogenphosphonate Diester Formation Using Acyl Chlorides as Coupling Agents in Oligonucleotide Synthesis by the Hydrogenphosphonate Approach. Nucleosides and Nucleotides, 6(3), 655-662. [Link]
- Pudovik, A. N. (1950). Addition of dialkyl phosphorous acids to unsaturated compounds. Doklady Akademii Nauk SSSR, 73, 499-502.
- Stawinski, J., & Thelin, M. (1990). Nucleoside H-phosphonates. 11. A new approach to the synthesis of nucleoside H-phosphonates. The Journal of Organic Chemistry, 55(11), 3501-3505.
- Stawinski, J., & Kraszewski, A. (2002). H-Phosphonate chemistry in nucleotide synthesis. Accounts of Chemical Research, 35(11), 952-960.
- Abramov, V. S. (1957). Reaction of trialkyl phosphites with aldehydes and ketones. Doklady Akademii Nauk SSSR, 117, 811-813.
- Sekine, M., Hata, T., & Mitsunobu, O. (1981). A new approach to the synthesis of phosphonic acids and their esters. Tetrahedron Letters, 22(30), 2899-2902.
- Froehler, B. C., & Matteucci, M. D. (1986). A new approach to the synthesis of DNA. Tetrahedron Letters, 27(4), 469-472.
- Perigaud, C., Gosselin, G., & Imbach, J. L. (1992). Nucleoside phosphonates as prodrugs. Current Medicinal Chemistry, 1(4), 367-383.
- Stawinski, J., Thelin, M., & Zain, R. (1989). Nucleoside H-phosphonates. 10. A new approach to the synthesis of nucleoside H-phosphonate mono-and diesters. Tetrahedron Letters, 30(16), 2157-2160.
-
Pudovik Reaction. (2023, October 26). In Wikipedia. [Link]
-
Abell, J. P., & Yamamoto, H. (2008). Catalytic enantioselective Pudovik reaction of aldehydes and aldimines with tethered bis(8-quinolinato)(TBOx) aluminum complex. Journal of the American Chemical Society, 130(32), 10521–10523. [Link]
-
Stawinski, J., & Sobkowski, M. (2020). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Frontiers in Chemistry, 8, 598879. [Link]
- Hagele, G., & Szakacs, Z. (2002). Reaction of dibromoalkanes with silyl phosphites. Synthesis and properties of mono-and diphosphonoalkanes.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Diethyl Trimethylsilyl Phosphite
This document provides a detailed protocol for the safe handling, decontamination, and disposal of diethyl trimethylsilyl phosphite. As a moisture-sensitive and flammable organophosphorus compound, its management requires a thorough understanding of its chemical reactivity to ensure personnel safety and environmental compliance. This guide moves beyond simple checklists to provide the causal logic behind each procedural step, empowering researchers to make informed safety decisions.
Core Principles: Understanding the Reactivity of this compound
This compound, [(CH₃)₃SiO]P(OCH₂CH₃)₂, presents a dual reactivity profile that dictates its handling and disposal. The presence of a trivalent phosphorus atom and a labile silicon-oxygen bond makes it susceptible to two primary reactions:
-
Hydrolysis: The compound reacts readily with water and atmospheric moisture. The trimethylsilyl group is rapidly cleaved to form volatile hexamethyldisiloxane and diethyl phosphite. The diethyl phosphite can further hydrolyze, particularly under acidic or basic conditions, to produce phosphorous acid and ethanol.[1][2] This reactivity underscores the need for storage under inert gas and immediate, careful handling of spills and waste.[3]
-
Oxidation: The phosphite (P(III)) center is easily oxidized to a phosphate (P(V)) center. This can occur with atmospheric oxygen over time or more rapidly with oxidizing agents.[4][5] This property can be leveraged for chemical deactivation, converting the phosphite to the more stable and less reactive phosphate form.
Its flammability is also a primary concern, requiring strict exclusion of ignition sources.[6][7]
Hazard Assessment and Personal Protective Equipment (PPE)
A rigorous hazard assessment is the foundation of safe disposal. This compound is classified as a flammable liquid and can cause severe skin and eye irritation or burns.[8] Therefore, a comprehensive PPE strategy is mandatory.[9][10]
| PPE Category | Specifications and Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene, minimum 11 mil thickness). Consider double-gloving for transfers. | Protects against skin burns and absorption. Organophosphorus compounds can be dermally toxic.[10] |
| Eye & Face Protection | Chemical safety goggles and a full-face shield. | Prevents severe eye damage from splashes. A face shield protects the entire face.[11] |
| Body Protection | Flame-retardant laboratory coat worn over long-sleeved clothing. A chemical-resistant apron is recommended for bulk transfers or decontamination. | Protects against splashes and provides a barrier in case of a small fire. |
| Respiratory Protection | All handling and disposal steps must be performed in a certified chemical fume hood. | Mitigates inhalation risk from flammable and potentially irritating vapors.[9][11] |
| Emergency Equipment | An emergency shower and eyewash station must be immediately accessible. A Class B (for flammable liquids) fire extinguisher should be available. | Ensures rapid response in case of accidental exposure or fire.[9][12] |
Waste Management and Disposal Workflow
The proper disposal route depends on the quantity of waste and the nature of the contamination. The following diagram outlines the decision-making process for managing this compound waste streams.
Caption: Decision workflow for this compound waste.
PART 3.1: Bulk Liquid Waste Disposal
For quantities exceeding 50 mL or for the disposal of the original product container, direct chemical deactivation in the lab is not recommended due to the potential for uncontrolled exothermic reactions.
Procedure:
-
Ensure the original container is tightly sealed and the label is intact and legible.
-
If transferring waste to a dedicated container, use a robust, leak-proof bottle compatible with the chemical.[9]
-
Label the waste container clearly with "Hazardous Waste," "this compound," and the associated hazard symbols (flammable, corrosive).[9]
-
Store the container in a designated, well-ventilated satellite accumulation area away from heat and incompatible materials.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3]
PART 3.2: Contaminated Solid Waste
Solid materials such as gloves, absorbent pads from spills, and weighing papers must be treated as hazardous waste.
Procedure:
-
Collect all contaminated solid waste in a dedicated, clearly labeled, and sealable hazardous waste bag or container.[10]
-
Do not mix this waste with other non-hazardous trash.[9]
-
Once the container is full, seal it and arrange for disposal via your EHS department.
Decontamination and Chemical Deactivation Protocols
For residual amounts in laboratory glassware or small quantities of waste (<50 mL), a carefully controlled chemical deactivation process can be employed to render the material less hazardous before final disposal. This procedure must be performed in a chemical fume hood with appropriate PPE.
PART 4.1: Protocol for Decontamination of Glassware
-
Initial Rinse (Solvent): Rinse the glassware three times with a small amount of an inert solvent like anhydrous acetone or hexane. This mechanically removes the bulk of the phosphite. The rinsate from this step is considered hazardous waste and must be collected in a labeled container for EHS disposal.
-
Second Rinse (Reactive): Carefully and slowly rinse the glassware with isopropyl alcohol. The alcohol will react with any remaining phosphite, initiating the hydrolysis process in a more controlled manner than water. Collect this rinsate in the same hazardous waste container.
-
Final Wash: The glassware can now be washed using standard laboratory detergents and water.
PART 4.2: Protocol for Chemical Deactivation of Small Liquid Waste (<50 mL)
This protocol utilizes a two-step process: controlled hydrolysis followed by oxidation.
Materials:
-
Large beaker (at least 10x the volume of the waste)
-
Stir plate and stir bar
-
Dropping funnel
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
10% Sodium Hypochlorite (NaOCl) solution (household bleach) or 3% Hydrogen Peroxide (H₂O₂)
-
pH paper or pH meter
Procedure:
-
Setup: Place the large beaker containing a stir bar on a stir plate inside a chemical fume hood. Add a volume of 5% sodium bicarbonate solution approximately five times the volume of the phosphite waste. Begin gentle stirring.
-
Controlled Hydrolysis: Slowly add the this compound waste dropwise to the stirring bicarbonate solution using the dropping funnel. The bicarbonate will neutralize the acidic byproducts of hydrolysis. CAUTION: The reaction may be exothermic and produce gas. Maintain a slow addition rate to control the reaction.
-
Completion of Hydrolysis: After the addition is complete, allow the mixture to stir for at least one hour to ensure complete hydrolysis.
-
Oxidation: While continuing to stir, slowly add a 10% sodium hypochlorite solution (or 3% hydrogen peroxide) to the mixture. Add approximately 2-3 molar equivalents relative to the initial amount of phosphite. This will oxidize the less hazardous phosphorous acid to the stable phosphate.[4]
-
Final Neutralization and Disposal: Test the pH of the final solution. Neutralize to a pH between 6 and 8 using a suitable acid (e.g., dilute HCl) or base (e.g., sodium bicarbonate) as needed. The resulting aqueous solution can now be collected in a properly labeled aqueous hazardous waste container for EHS disposal. Do not pour down the drain unless permitted by local regulations and your EHS department.[6]
Spill Management
Immediate and correct response to a spill is critical to prevent injury and fire.
For a Small Spill (<100 mL):
-
Alert personnel in the immediate area and ensure all ignition sources are removed.[6][12]
-
Wearing full PPE, cover the spill with an inert absorbent material such as sand, diatomaceous earth, or vermiculite.[3] Do not use combustible materials like paper towels.
-
Using non-sparking tools, carefully sweep the absorbed material into a designated hazardous waste container.[12]
-
Wipe the spill area with a cloth dampened with isopropyl alcohol, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
For a Large Spill (>100 mL):
-
Evacuate the laboratory immediately.
-
Alert your institution's EHS or emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment, including a self-contained breathing apparatus (SCBA).[6]
By adhering to these scientifically grounded procedures, researchers can confidently and safely manage the disposal of this compound, ensuring the protection of themselves, their colleagues, and the environment.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Mono-(Trimethylsilyl)Phosphite. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure for a reaction involving triethyl phosphite. Provides context on handling similar reagents. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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ResearchGate. (n.d.). Decomposition pathways of phosphites. Retrieved from [Link]
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Gelest, Inc. (2015, September 10). TRIS(TRIMETHYLSILYL)PHOSPHITE, 95% Safety Data Sheet. Retrieved from [Link]
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ResearchGate. (2019, August 9). New Synthesis of this compound. Retrieved from [Link]
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MDPI. (n.d.). The Hydrolysis of Phosphinates and Phosphonates: A Review. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl phosphite, 98%. Retrieved from [Link]
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Pennsylvania Department of Environmental Protection. (n.d.). Hazardous Waste Program. Retrieved from [Link]
- American Chemical Society Publications. (1952). Rates and mechanisms of hydrolysis of esters of phosphorous acid. Journal of the American Chemical Society, 74(22), 5514–5516.
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University of Oklahoma Health Sciences Center. (2025-2026). EHSO Manual: Hazardous Waste. Retrieved from [Link]
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Kamat Lab, University of Notre Dame. (n.d.). Standard Operating Procedure for Handling, Storage and Disposal for Time Sensitive Chemicals. Retrieved from [Link]
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Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
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ResearchGate. (2012). Catalytic oxidation of phosphite and hypophosphite to phosphate on Pd/activated carbon powder. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Diethyl Trimethylsilyl Phosphite
Welcome to your essential guide for the safe handling of Diethyl trimethylsilyl phosphite (CAS No. 13716-45-5). As a reactive organophosphorus compound frequently utilized in organic synthesis, its handling demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols.[1][2] This document provides immediate, essential safety and logistical information, moving beyond a simple checklist to instill a deep-seated culture of safety and precision in your laboratory. Here, we will dissect the necessary personal protective equipment (PPE), outline operational plans, and detail disposal procedures to ensure your work is not only groundbreaking but also fundamentally safe.
Hazard Assessment: The "Why" Behind the "What"
Understanding the intrinsic hazards of this compound is the foundation of effective PPE selection. This colorless liquid presents a multi-faceted risk profile that dictates our safety strategy.[3]
-
Flammability: The compound is classified as a Category 3 flammable liquid and vapor.[4] This means it can be ignited by heat, sparks, or open flames, necessitating stringent control of ignition sources and measures to prevent static discharge.[4][5]
-
Corrosivity and Irritation: While specific data for this exact compound is limited, closely related silyl phosphites are known to cause severe skin burns and serious eye damage.[5] At a minimum, this compound is expected to cause skin and eye irritation.[6] Contact with moisture can lead to the formation of phosphorous acid, contributing to its corrosive properties.
-
Inhalation Hazard: Vapors or mists may cause irritation to the respiratory tract.[5][7][8][9] All handling should be performed in a well-ventilated area to keep exposure to a minimum.[10]
-
Reactivity: The compound is sensitive to moisture and air.[5][11] It can react with water, potentially releasing flammable or toxic fumes. It is also incompatible with strong oxidizing agents.[10][12]
This hazard profile underscores that PPE is not merely a recommendation but a critical barrier between the researcher and potential harm.
Core PPE Requirements: Your Non-Negotiable Barrier
A risk-based approach is paramount when selecting PPE. The following table summarizes the minimum required PPE for handling this compound under standard laboratory conditions (i.e., inside a certified chemical fume hood).
| PPE Category | Specifications and Recommendations | Rationale |
| Eye and Face Protection | Tightly fitting chemical safety goggles. A face shield (minimum 8 inches) worn over safety goggles.[7] | Protects against splashes of the liquid, which can cause serious eye irritation or damage.[6][13] The face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). Inspect gloves for tears or degradation before each use.[5][8] | Prevents skin contact, which can lead to irritation or burns.[4] Proper glove removal technique is crucial to avoid contaminating hands.[7] |
| Body Protection | Flame-resistant laboratory coat. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron over the lab coat is required.[5][10] | Protects skin from accidental splashes and contamination. Flame-resistant material is essential due to the chemical's flammability.[4] |
| Footwear | Closed-toe shoes made of a non-porous material.[14] | Protects feet from spills and falling objects. |
Operational Plans: From Routine Use to Emergency Response
Safe handling is a dynamic process. The required level of PPE and the procedures to follow change based on the operational context.
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the task at hand.
Caption: PPE selection is dictated by the assessed risk of the handling task.
Step-by-Step Guidance for Routine Handling
-
Preparation: Before handling, ensure a certified chemical fume hood is operational.[15] Clear the workspace of all unnecessary items and ignition sources.[4][5] Confirm that an eyewash station and safety shower are accessible and unobstructed.[5]
-
Donning PPE: Put on all required PPE as listed in the Core Requirements table. Check that gloves have no punctures.
-
Handling the Chemical: Conduct all transfers and manipulations of this compound inside the fume hood.[15] Use non-sparking tools and ground/bond containers during transfer to prevent static electricity buildup.[4] Keep the container tightly closed when not in use.[10]
-
Post-Handling: After use, tightly seal the chemical's container.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. Remove gloves first using the proper technique, followed by the lab coat, and finally the eye protection.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[7][10]
Emergency Plan: Spill Response
Accidents happen. A swift and correct response is critical.
-
Small Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing your standard PPE, contain the spill using an absorbent, inert material like sand or diatomite.[5] Do not use combustible materials like paper towels.
-
Use non-sparking tools to scoop the absorbent material into a designated, labeled hazardous waste container.[5]
-
Wipe the area with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials in the hazardous waste container.
-
-
Large Spill (outside a fume hood):
-
Evacuate all non-essential personnel from the area.
-
Remove all ignition sources.[7]
-
If safe to do so, increase ventilation to the area.
-
Do not attempt to clean up a large spill without appropriate respiratory protection. This requires, at minimum, a full-face air-purifying respirator with organic vapor cartridges, and may necessitate a self-contained breathing apparatus (SCBA).[10][16] A full chemical-resistant suit may also be required.[16]
-
Follow your institution's emergency response protocol and contact the environmental health and safety (EHS) office immediately.
-
Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling workflow.
-
PPE Decontamination:
-
Disposable gloves and absorbent pads should be considered contaminated and must be disposed of as hazardous waste.[15] Do not attempt to reuse them.
-
Non-disposable items like lab coats and face shields should be decontaminated if splashed. If heavily contaminated, they must be disposed of as hazardous waste.
-
Contaminated clothing must be removed immediately, and the affected skin rinsed with copious amounts of water.[4] The clothing must be washed separately before reuse.[13]
-
-
Chemical and Container Disposal:
-
Waste Segregation: All waste contaminated with this compound must be treated as hazardous waste.[15] Do not mix it with other waste streams.
-
Containerization: Collect all contaminated solid waste (e.g., gloves, absorbent materials) in a dedicated, clearly labeled, and sealed hazardous waste container.[15] Unused or waste this compound should be stored in its original container or a compatible, sealed, and labeled waste container.
-
Disposal: All waste must be disposed of through a licensed professional waste disposal service, in accordance with all applicable local, state, and federal regulations.[4][13][17] Never pour this compound down the drain.[17]
-
By adhering to these detailed protocols, you build a framework of safety that protects you, your colleagues, and your research. Trust in these procedures is trust in your own well-being and the integrity of your work.
References
-
ChemBK. (2024). This compound. Retrieved from ChemBK. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Mono-(Trimethylsilyl)Phosphite. Retrieved from Cole-Parmer. [Link]
-
Infinity Fine Chemicals. (n.d.). Trimethyl Phosphite - Safety Data Sheet. Retrieved from Infinity Fine Chemicals. [Link]
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Chem Service, Inc. (2017). Diethyl phosphite - Safety Data Sheet. Retrieved from Chem Service. [Link]
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U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from Bernardo Ecenarro. [Link]
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Gelest, Inc. (2015). TRIS(TRIMETHYLSILYL)PHOSPHITE, 95% - Safety Data Sheet. Retrieved from Gelest, Inc. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
